Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-4-9-10-3-1-2-8-7(6)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYYVEJZJDFREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424545 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879072-59-0 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the ¹H NMR Characterization of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold and the Role of NMR
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the backbone of numerous compounds with a wide range of biological activities. Its unique electronic and structural properties make it an attractive framework for the design of novel therapeutics. The introduction of a carbaldehyde group at the 3-position creates a versatile synthetic handle for further molecular elaboration, making Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde a key intermediate in the synthesis of diverse compound libraries.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for the structural elucidation and characterization of such molecules. It provides detailed information about the chemical environment of each proton, their connectivity, and the overall molecular structure. This guide offers a comprehensive overview of the ¹H NMR characterization of this compound, blending theoretical principles with practical insights for researchers in the field.
The Pyrazolo[1,5-a]pyrimidine Ring System: A ¹H NMR Perspective
The ¹H NMR spectrum of the parent pyrazolo[1,5-a]pyrimidine is characterized by distinct signals for each of the five protons on the bicyclic ring system. Understanding the typical chemical shifts and coupling constants of this core structure is fundamental to interpreting the spectrum of its derivatives.
The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring generally leads to a downfield shift of the pyrimidine protons (H-5 and H-7) compared to the pyrazole protons (H-2 and H-3). The coupling patterns are also informative, with characteristic vicinal couplings between adjacent protons. For instance, in the parent system, H-5 and H-6, as well as H-6 and H-7, exhibit vicinal coupling, typically appearing as doublets of doublets.
Deciphering the ¹H NMR Spectrum of this compound
The introduction of a strongly electron-withdrawing carbaldehyde group at the 3-position significantly influences the ¹H NMR spectrum. This substituent deshields the neighboring proton, H-2, causing a pronounced downfield shift. The aldehyde proton itself will appear as a singlet in the far downfield region of the spectrum.
Based on the analysis of the parent pyrazolo[1,5-a]pyrimidine system and data from substituted analogs, the expected ¹H NMR spectral data for this compound in a common NMR solvent like DMSO-d₆ is summarized in the table below.
| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-2 | s | ~8.5 - 9.0 | - |
| H-5 | dd | ~7.2 - 7.5 | J₅,₆ ≈ 7.0, J₅,₇ ≈ 2.0 |
| H-6 | t | ~7.0 - 7.3 | J₆,₅ ≈ 7.0, J₆,₇ ≈ 7.0 |
| H-7 | dd | ~8.8 - 9.2 | J₇,₆ ≈ 7.0, J₅,₇ ≈ 2.0 |
| 3-CHO | s | ~10.0 - 10.2 | - |
Note: The exact chemical shifts can vary depending on the solvent and the concentration of the sample. The values presented here are estimations based on available literature data for related compounds. The chemical shift for the aldehyde proton is based on a substituted this compound derivative[1].
Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality and reproducible ¹H NMR data, a standardized experimental protocol is essential.
1. Sample Preparation:
-
Step 1: Accurately weigh approximately 5-10 mg of this compound.
-
Step 2: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and its distinct residual solvent peak.
-
Step 3: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Step 4: Cap the NMR tube and gently agitate to ensure complete dissolution.
2. NMR Spectrometer Setup and Data Acquisition:
-
Step 1: Insert the NMR tube into the spectrometer.
-
Step 2: Lock the spectrometer on the deuterium signal of the solvent.
-
Step 3: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Step 4: Set the appropriate acquisition parameters, including the number of scans (typically 16 or 32 for a sufficient signal-to-noise ratio), pulse width, and acquisition time.
-
Step 5: Acquire the ¹H NMR spectrum.
3. Data Processing and Analysis:
-
Step 1: Apply a Fourier transform to the acquired free induction decay (FID).
-
Step 2: Phase the resulting spectrum to obtain a flat baseline.
-
Step 3: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Step 4: Integrate the peaks to determine the relative number of protons for each signal.
-
Step 5: Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Figure 1. A streamlined workflow for the ¹H NMR analysis of this compound.
Structural Assignment and Spin-Spin Coupling Network
A detailed analysis of the ¹H NMR spectrum allows for the unambiguous assignment of each proton. The aldehyde proton (3-CHO) is readily identified as a singlet in the downfield region. The pyrazole proton H-2 is also a singlet and is significantly deshielded by the adjacent aldehyde group.
The pyrimidine protons (H-5, H-6, and H-7) form a coupled spin system. H-6, being coupled to both H-5 and H-7, will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants). H-5 and H-7 will each appear as a doublet of doublets due to their coupling with H-6 and a smaller long-range coupling to each other.
Figure 2. A schematic representation of the key proton-proton couplings in this compound.
Conclusion: A Powerful Tool for Drug Discovery
The ¹H NMR characterization of this compound provides a wealth of structural information that is crucial for its use as a key intermediate in drug discovery and development. A thorough understanding of its spectral features, guided by the principles and protocols outlined in this guide, enables researchers to confidently verify its structure, assess its purity, and proceed with its application in the synthesis of novel bioactive molecules. The combination of a robust experimental methodology and a detailed understanding of the underlying spectroscopic principles ensures the scientific integrity and trustworthiness of the characterization process.
References
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8269. [Link]
-
Portilla, J., et al. (2018). 3-Formylpyrazolo[1,5-a]pyrimidines as Key Intermediates for the Preparation of Functional Fluorophores. The Journal of Organic Chemistry, 83(18), 10887–10897. [Link]
-
Lynch, B. M., Khan, M. A., Sharma, S. C., & Teo, H. C. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(1), 119-125. [Link]
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PubChem. (n.d.). This compound. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
Sources
Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde mass spectrometry data
An In-Depth Technical Guide to the Mass Spectrometry of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Executive Summary
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic candidates, including selective kinase inhibitors.[1][2][3] Accurate structural characterization is paramount in the development of these compounds, and mass spectrometry is an indispensable tool for confirming molecular weight and elucidating structure. This document details the principles of ionization, outlines a robust experimental protocol for high-resolution analysis, and proposes a detailed fragmentation pathway based on established chemical principles and literature precedents.
Introduction to this compound
The pyrazolo[1,5-a]pyrimidine system is a fused, planar N-heterocyclic scaffold that has garnered significant attention in drug discovery.[3] Its synthetic versatility allows for extensive structural modifications, leading to the development of compounds with diverse biological activities.[3] this compound serves as a key intermediate in the synthesis of more complex derivatives. Its unambiguous identification and characterization are critical first steps in any drug development pipeline. Mass spectrometry provides definitive data on molecular weight and elemental composition, while its fragmentation patterns offer a chemical fingerprint for structural confirmation.
Principles of Mass Spectrometric Analysis
The choice of ionization method is critical and depends on the analytical goal. For this compound, both "hard" and "soft" ionization techniques are applicable and provide complementary information.
Ionization Techniques: A Dichotomy of Purpose
-
Electron Ionization (EI): As a classic "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing significant and reproducible fragmentation.[4][5] This process creates a detailed fragmentation pattern that is highly characteristic of the molecule's structure, serving as a valuable fingerprint for identification.[4] While the molecular ion may be weak or absent for some compounds, the rich fragmentation data is invaluable for structural elucidation of novel compounds.[5]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase, or creates them through gentle protonation or adduction.[6] It imparts minimal excess energy, resulting in spectra dominated by the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with little to no fragmentation.[6] This makes ESI the method of choice for unequivocally determining molecular weight, especially when coupled with liquid chromatography (LC-MS).[1]
Mass Analyzers and the Power of High Resolution
Modern mass spectrometry relies on high-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap. These instruments can measure the mass-to-charge ratio (m/z) with exceptional accuracy (typically <5 ppm). This level of precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, a critical capability for confirming the identity of a synthesized compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
This protocol describes a self-validating system for the characterization of this compound using LC-ESI-HRMS.
Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in promoting protonation for positive-ion ESI.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could interfere with the LC-MS system.
Instrumentation and Parameters
-
System: An Agilent 1290 UHPLC coupled to an Agilent 6545 Q-TOF mass spectrometer or equivalent.[1]
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions (Positive ESI):
-
Ion Source: Dual AJS ESI.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psig.
-
Sheath Gas Temp: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage (VCap): 3500 V.
-
Fragmentor Voltage: 120 V.
-
Mass Range: 50-500 m/z.
-
Acquisition Rate: 2 spectra/s.
-
Reference Mass: Continuous infusion of a reference standard for real-time mass correction.
-
Data Analysis and Interpretation
The combination of accurate mass data from ESI and fragmentation patterns from EI (or in-source fragmentation in ESI) allows for a comprehensive structural confirmation.
Molecular Ion Determination
The monoisotopic mass of this compound (C₇H₅N₃O) is 147.04326 Da.[7] In positive-ion ESI, the primary ion observed will be the protonated molecule [M+H]⁺. High-resolution analysis should yield an m/z value that aligns with the theoretical value within a narrow mass tolerance window.
| Ion Species | Molecular Formula | Theoretical m/z |
| [M]⁺˙ (EI) | [C₇H₅N₃O]⁺˙ | 147.04271 |
| [M+H]⁺ (ESI) | [C₇H₆N₃O]⁺ | 148.05054 |
| [M+Na]⁺ (ESI) | [C₇H₅N₃ONa]⁺ | 170.03248 |
Proposed Electron Ionization (EI) Fragmentation Pathway
The fragmentation of this compound under EI conditions is predicted to proceed through characteristic losses from both the aldehyde substituent and the heterocyclic core. The primary fragmentation processes for the pyrazolo[1,5-a]pyrimidine core involve the expulsion of an acrylonitrile derivative from the pyrimidine ring or the loss of a CH₂CN radical from the pyrazole ring.[8] Aldehydes typically undergo loss of a hydrogen radical or a neutral carbon monoxide (CO) molecule.[9]
-
Formation of Molecular Ion (m/z 147): The initial event is the removal of an electron to form the molecular ion radical, [C₇H₅N₃O]⁺˙.
-
Loss of H• (m/z 146): A common fragmentation for aldehydes is the loss of a hydrogen radical from the carbonyl group to form a stable acylium ion [M-H]⁺.
-
Loss of CO (m/z 119): Subsequent loss of a neutral carbon monoxide molecule from the acylium ion (m/z 146) or directly from the molecular ion (m/z 147) yields a fragment at m/z 118 or 119, corresponding to the pyrazolo[1,5-a]pyrimidine core radical cation.
-
Ring Fragmentation - Loss of HCN (m/z 92): Nitrogen-containing heterocycles commonly lose hydrogen cyanide (HCN). Loss of HCN (27 Da) from the m/z 119 fragment would result in an ion at m/z 92.
-
Ring Fragmentation - Expulsion of Acrylonitrile (m/z 66): Following the pathway described for the core system[8], the m/z 119 ion can decompose by losing an acrylonitrile molecule (C₃H₃N, 53 Da), leading to a fragment at m/z 66.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that leverages both soft and hard ionization techniques to provide a complete structural picture. High-resolution ESI-MS is the gold standard for confirming the molecular weight and elemental composition with high confidence. Concurrently, the fragmentation pattern, whether obtained via classic EI-MS or in-source CID, provides a structural fingerprint that confirms the integrity of the heterocyclic core and the nature of its substituents. The proposed fragmentation pathways in this guide serve as a predictive framework for researchers working on the synthesis and characterization of this important class of molecules.
References
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]
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Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. Available from: [Link]
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Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. XX Polish General Conference on Organic Chemistry, Warsaw. Available from: [Link]
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Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. Available from: [Link]
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Gomma, G. M., & Ali, M. M. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 7(12), 38-48. Available from: [Link]
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Stypik, M., Michałek, S., Orłowska, N., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949. Available from: [Link]
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El-Metwaly, A. M., El-Sayed, M. S., & El-Gazzar, A. R. B. A. (2021). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 14(1), 102900. Available from: [Link]
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PubChem (n.d.). This compound. PubChem Compound Summary for CID 6485991. Available from: [Link]
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Watson, J. T., & Sparkman, O. D. (2007). Electron Ionization Mass Spectrometry. In Introduction to Mass Spectrometry. John Wiley & Sons, Ltd. Available from: [Link]
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Tallman, K. A., & Porter, N. A. (2003). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Journal of the American Society for Mass Spectrometry, 14(7), 729-737. Available from: [Link]
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ResearchGate (n.d.). Mass fragmentation pattern for compound 10. Scientific Diagram. Available from: [Link]
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Lee, K., Lee, J. H., Kim, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 661-666. Available from: [Link]
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Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry. Available from: [Link]
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ResearchGate (n.d.). Mass fragmentation pattern of compound 15. Scientific Diagram. Available from: [Link]
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University of Arizona (n.d.). Ionization Methods in Organic Mass Spectrometry. Analytical and Biological Mass Spectrometry Facility. Available from: [Link]
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SpectraBase (n.d.). Pyrazolo[1,5-a]pyrimidine, 6-bromo-2-[(4-tricyclo[3.3.1.1(3,7)]dec-1-yl-1-piperazinyl)carbonyl]-. MS (GC) Spectrum. Available from: [Link]
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Portilla, J., & Quiroga, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7378. Available from: [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals. Available from: [Link]
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TMP Chem (2020, October 16). Electron ionization and mass spectrometry. YouTube. Available from: [Link]
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MDPI (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Journal Page. Available from: [Link]
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Semantic Scholar (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Paper Page. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physical and spectral properties of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, understanding its fundamental physicochemical characteristics is paramount for its effective utilization in novel drug design and material development. This document synthesizes available data on related compounds and outlines robust experimental protocols for the precise determination of its properties, ensuring a self-validating approach for researchers.
Molecular Structure and Core Physicochemical Properties
This compound possesses a fused bicyclic heteroaromatic system, which imparts a rigid and planar structure. This foundational framework is a key determinant of its physical properties and biological activity.[1][2] The aldehyde functional group at the 3-position is a critical site for synthetic modifications, often utilized in reductive amination reactions to generate diverse molecular libraries.
General Properties
A summary of the fundamental molecular properties is presented in Table 1. While experimental data for some properties of the title compound are not extensively reported in the literature, reliable predictions and data from closely related analogs provide a strong basis for estimation.
| Property | Value / Expected Value | Source |
| Molecular Formula | C₇H₅N₃O | [3] |
| Molecular Weight | 147.13 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature. | [4] |
| Melting Point | Not experimentally reported. Expected to be a high-melting solid, likely in the range of 150-250 °C, based on the high melting point of the corresponding carboxylic acid (275-280 °C).[5] | - |
| Boiling Point | Not applicable; likely to decompose at high temperatures. | - |
| XlogP (Predicted) | -0.2 | [3] |
Synthesis and Purification: A Protocol for High-Purity Material
The reliable determination of physical properties necessitates a pure sample. A divergent and effective approach for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been developed, utilizing dimethyl sulfoxide (DMSO) as a single carbon synthon.[6] This methodology provides a practical route to obtaining the target compound.
Synthetic Workflow
Caption: Synthetic and purification workflow for this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of 3-aminopyrazole in an appropriate solvent (e.g., dimethylformamide), the Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide) is added dropwise at a controlled temperature (typically 0-5 °C).
-
Reaction Progression: The reaction mixture is stirred at room temperature and then heated to facilitate cyclization and formylation. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution). The precipitated crude product is collected by filtration.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to yield the pure this compound.
Solubility Profile: Guiding Solvent Selection for Analysis and Reaction
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The aromatic heterocyclic structure imparts significant nonpolar character. |
| Methanol / Ethanol | Moderately soluble | The presence of nitrogen atoms and the aldehyde group allows for some hydrogen bonding with protic solvents. Solubility is expected to increase with temperature.[7] |
| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |
| Dimethyl Sulfoxide (DMSO) | Highly soluble | A highly polar aprotic solvent, excellent for dissolving a wide range of heterocyclic compounds. |
| Dichloromethane (DCM) | Soluble | A common organic solvent that should readily dissolve the compound. |
| Hexane / Heptane | Insoluble | Nonpolar aliphatic solvents are unlikely to effectively solvate the polar heterocyclic structure. |
Experimental Determination of Solubility
A reliable method for determining the solubility involves preparing a saturated solution at a specific temperature and quantifying the dissolved solid.
-
Sample Preparation: Add an excess of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the residual solid. Alternatively, the concentration of the dissolved compound can be determined spectroscopically (e.g., using UV-Vis spectrophotometry with a pre-established calibration curve).
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Spectroscopic analysis provides unambiguous confirmation of the chemical structure and purity of this compound. The expected spectral features are based on the analysis of related pyrazolo[1,5-a]pyrimidine derivatives.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bicyclic system and the aldehyde proton. The chemical shifts will be influenced by the electron-withdrawing nature of the pyrimidine ring and the aldehyde group.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
-
Aromatic Protons: Several signals in the aromatic region (δ 7.0-9.0 ppm), with coupling patterns revealing their connectivity.
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
-
Aldehyde Carbonyl (C=O): A characteristic signal in the downfield region, typically around δ 180-195 ppm.
-
Aromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C=C and C=N Stretching: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic heterocyclic rings.
-
C-H Bending: Bands in the fingerprint region (< 1400 cm⁻¹) corresponding to in-plane and out-of-plane C-H vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide information about the fragmentation pattern, aiding in structural elucidation.
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 147.13, corresponding to the molecular weight of the compound.
-
[M+H]⁺ Ion: In techniques like electrospray ionization (ESI), a strong signal at m/z = 148.14 is expected.
-
Fragmentation: Common fragmentation pathways may involve the loss of CO (28 Da) from the aldehyde group.
Crystalline Structure and Morphology
The solid-state structure of this compound is crucial for understanding its packing, stability, and dissolution properties. While the specific crystal structure has not been reported, analysis of related pyrazolo[1,5-a]pyrimidine derivatives suggests the likelihood of a planar molecular conformation with potential for π-π stacking interactions in the solid state.
Experimental Determination of Crystal Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline state.
-
Crystal Growth: High-quality single crystals can be grown by slow evaporation of a saturated solution in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents).
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.
Caption: Workflow for the determination of the single-crystal X-ray structure.
Conclusion
This technical guide provides a foundational understanding of the physical properties of this compound, grounded in established chemical principles and data from analogous structures. While a complete experimental dataset for the title compound is not yet available in the public domain, the outlined protocols for synthesis, purification, and characterization offer a robust framework for researchers to generate these critical data. The insights and methodologies presented herein are intended to empower scientists and drug development professionals in their efforts to leverage this versatile heterocyclic scaffold for the creation of novel and impactful chemical entities.
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
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NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
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Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]
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MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia. [Link]
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ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5-a)pyrimidine System. Sci-Hub. [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
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SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
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An In-depth Technical Guide to Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its remarkable versatility and significant biological activities.[1] As a purine analogue, this fused ring system has been extensively explored as an antimetabolite in purine biochemical pathways.[2] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and notably, potent kinase inhibitory activities, positioning them as valuable assets in the development of targeted cancer therapies.[3]
This guide focuses on a key derivative, Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde, a versatile intermediate for the synthesis of a diverse array of bioactive molecules. Understanding its synthesis, chemical characteristics, and reactivity is paramount for researchers and drug development professionals aiming to leverage the therapeutic potential of the pyrazolo[1,5-a]pyrimidine core.
Chemical Identity and Properties
CAS Number: 879072-59-0[4]
This compound is a solid at room temperature with the following key chemical properties:
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | [5] |
| Molecular Weight | 147.13 g/mol | [5] |
| Appearance | Solid | [5] |
| InChI | 1S/C7H5N3O/c11-5-6-4-9-10-3-1-2-8-7(6)10/h1-5H | [5] |
| SMILES | O=C([H])C1=C(N=CC=C2)N2N=C1 | [5] |
Synthetic Methodologies: A Step-by-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process: first, the construction of the core pyrazolo[1,5-a]pyrimidine scaffold, followed by a regioselective formylation.
Part 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The foundational pyrazolo[1,5-a]pyrimidine ring system is most commonly synthesized via the condensation reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[3] Malonaldehyde or its more stable acetal derivatives are suitable reagents for the preparation of the unsubstituted core.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine
-
Materials:
-
3-Aminopyrazole
-
Malonaldehyde bis(dimethyl acetal)
-
Glacial Acetic Acid
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide solution (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminopyrazole (1.0 eq) in glacial acetic acid.
-
Add malonaldehyde bis(dimethyl acetal) (1.1 eq) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude pyrazolo[1,5-a]pyrimidine.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: Provides an acidic medium that facilitates the condensation reaction.
-
Catalytic Hydrochloric Acid: Further protonates the carbonyl groups of the malonaldehyde equivalent, enhancing their electrophilicity.
-
Malonaldehyde bis(dimethyl acetal): A stable precursor to the reactive malonaldehyde, which is generated in situ.
Part 2: Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyrimidine
The Vilsmeier-Haack reaction is a powerful and regioselective method for introducing a formyl group onto electron-rich heterocyclic systems.[6] For pyrazolo[1,5-a]pyrimidine, this reaction selectively occurs at the C3 position.[7]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Pyrazolo[1,5-a]pyrimidine (from Part 1)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice bath
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate (for extraction)
-
Brine
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cold DMF with vigorous stirring. This in-situ formation of the Vilsmeier reagent is exothermic.
-
Allow the Vilsmeier reagent to stir at 0°C for 30 minutes.
-
Dissolve pyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive and will decompose in the presence of water.
-
Slow Addition of POCl₃ at 0°C: The formation of the Vilsmeier reagent is highly exothermic and requires careful temperature control to prevent side reactions.
-
Regioselectivity: The formylation occurs at the C3 position due to the electronic properties of the pyrazolo[1,5-a]pyrimidine ring system.
Synthetic Workflow Diagram:
Caption: Synthetic route to this compound.
Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.
| Technique | Expected Data |
| ¹H NMR | Expected signals in the aromatic region for the pyrimidine and pyrazole protons, and a characteristic singlet for the aldehyde proton (CHO) typically downfield (around 9-10 ppm). |
| ¹³C NMR | Expected signals for the aromatic carbons of the fused ring system and a characteristic signal for the aldehyde carbonyl carbon (C=O) in the range of 180-200 ppm. |
| IR (Infrared) | A strong absorption band for the aldehyde carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. |
| MS (Mass Spec) | A molecular ion peak (M⁺) corresponding to the molecular weight of 147.13.[5] Predicted [M+H]⁺ at m/z 148.05054.[2] |
Note: Experimentally obtained spectroscopic data should be compared with literature values or predicted spectra for verification.
Drug Development Insights: A Scaffold for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the design of potent and selective kinase inhibitors. Derivatives of this core have shown significant activity against various kinases, including Phosphoinositide 3-kinases (PI3Ks), which are critical regulators of cell signaling pathways involved in cell growth, proliferation, differentiation, and survival.
The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as selective inhibitors of PI3K isoforms, particularly PI3Kδ.
The PI3K/Akt Signaling Pathway and Inhibition:
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
The aldehyde functionality at the C3 position of this compound serves as a versatile chemical handle for further structural modifications. Through reactions such as reductive amination, Wittig reactions, and condensations, a diverse library of derivatives can be synthesized. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties for the development of novel kinase inhibitors.
Conclusion
This compound is a valuable building block in medicinal chemistry, providing a gateway to a rich chemical space of biologically active molecules. Its synthesis, based on the robust construction of the pyrazolo[1,5-a]pyrimidine core and subsequent regioselective formylation, is well-established. The demonstrated potential of the pyrazolo[1,5-a]pyrimidine scaffold as a kinase inhibitor, particularly within the PI3K/Akt pathway, underscores the importance of this compound in the ongoing quest for novel and effective therapeutics. This guide provides a comprehensive technical overview to support researchers in their endeavors to synthesize and utilize this versatile intermediate for drug discovery and development.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available at: [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available at: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Available at: [Link]
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Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. Available at: [Link]
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Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Springer. Available at: [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]
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Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. PMC - NIH. Available at: [Link]
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This compound (C7H5N3O). PubChemLite. Available at: [Link]
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Pyrimidine Derivatives and Related Compounds, III / Synthesis of Some New Pyrazolo [1,5-a] pyrimidines and Pyrazolo [3,4-d] pyrimidine Derivatives. Sci-Hub. Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. Available at: [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]
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Pyrazolo[1,5-a]pyridine-3-carbaldehyde (C8H6N2O). PubChemLite. Available at: [Link]
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pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5,7-dimethyl-N-(2-thiazolyl)- - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
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(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]
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A Technical Guide to the Organic Solvent Solubility of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde for Pharmaceutical Research
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2] The solubility of these compounds is a critical determinant of their ultimate success, influencing everything from formulation to bioavailability.[3] This in-depth technical guide focuses on pyrazolo[1,5-a]pyrimidine-3-carbaldehyde, a key intermediate and building block. While specific experimental solubility data for this compound in a range of organic solvents is not extensively published, this guide provides a robust framework for researchers and drug development professionals to understand, predict, and experimentally determine its solubility. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, and offer insights into the practical application of this critical physicochemical parameter.
Introduction: The Strategic Importance of this compound and its Solubility Profile
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in drug discovery due to its structural rigidity and capacity for diverse functionalization.[1][4][5] This scaffold is a key component in numerous clinically approved and investigational drugs, particularly those targeting protein kinases involved in oncology and inflammatory diseases.[1][2] this compound (MW: 147.13 g/mol ) serves as a versatile synthetic intermediate, allowing for the introduction of various functional groups at the 3-position, which can significantly modulate a compound's biological activity and pharmacokinetic properties.[6]
In the preclinical and clinical development of any drug candidate, solubility is a pivotal physicochemical property.[3] Poor solubility can lead to a cascade of developmental challenges, including inadequate absorption, low bioavailability, and difficulties in formulating viable dosage forms.[7] Therefore, a comprehensive understanding of the solubility of this compound in various organic solvents is essential for its effective use in drug synthesis and for predicting the properties of its derivatives.
This guide will provide a detailed exploration of the factors governing the solubility of this compound and present robust methodologies for its empirical determination.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
Physicochemical Properties of this compound
While extensive experimental data for this compound is not publicly available, we can infer its likely solubility characteristics from its structure and the properties of related compounds.
-
Structure and Polarity: The molecule consists of a fused aromatic pyrazole and pyrimidine ring system, with a polar aldehyde group. The nitrogen atoms in the rings can act as hydrogen bond acceptors, while the aldehyde group also contributes to the molecule's polarity. The predicted XlogP (a measure of lipophilicity) is -0.2, suggesting a relatively low lipophilicity and a preference for more polar environments.[8]
-
Hydrogen Bonding: The presence of nitrogen atoms and the carbonyl oxygen makes this compound capable of forming hydrogen bonds with protic solvents (e.g., alcohols) and other hydrogen bond donors/acceptors.
-
Crystal Lattice Energy: As a solid, the energy of its crystal lattice will significantly influence its solubility. A higher lattice energy will require more energy to overcome, leading to lower solubility.
The Role of the Organic Solvent
The choice of solvent is critical in determining the solubility of a compound. Organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities:
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are likely to be effective at solvating this compound due to the potential for hydrogen bonding with the nitrogen atoms and the aldehyde group.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants and are excellent at solvating polar molecules. Dimethyl sulfoxide (DMSO) is a particularly strong organic solvent capable of dissolving a wide range of drug-like molecules.[9]
-
Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces. The solubility of the relatively polar this compound is expected to be low in these solvents.
The following diagram illustrates the key interactions influencing the solubility of this compound in an organic solvent.
Caption: Factors influencing the solubility of the target compound.
Predictive Insights into Solubility
In the absence of experimental data, predictive models can offer valuable initial estimates of solubility. These models, often based on Quantitative Structure-Property Relationships (QSPR), use molecular descriptors to predict physicochemical properties.[10]
| Solvent Class | Predicted Solubility | Rationale |
| Protic Polar (e.g., Methanol, Ethanol) | Moderate to High | Favorable hydrogen bonding interactions with the pyrimidine nitrogens and aldehyde oxygen. |
| Aprotic Polar (e.g., DMSO, DMF) | High | Strong dipole-dipole interactions and ability to disrupt the crystal lattice. DMSO is expected to be an excellent solvent. |
| Aprotic Nonpolar (e.g., Toluene, Hexane) | Low | Mismatch in polarity; insufficient solute-solvent interactions to overcome the solute's crystal lattice energy. |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Low to Moderate | Moderate polarity may allow for some dissolution, but likely less than highly polar solvents. |
Note: These are qualitative predictions. The actual solubility will also be influenced by factors such as temperature and the presence of any impurities.
Experimental Determination of Solubility
For drug discovery and development, experimentally determined solubility data is indispensable. Two primary types of solubility are measured: kinetic and thermodynamic.[7]
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous or organic medium. It is a non-equilibrium measurement and is often used in high-throughput screening during early drug discovery to quickly identify compounds with potential solubility issues.[11]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature. It represents the maximum concentration of the solute that can be dissolved. The shake-flask method is the gold standard for determining thermodynamic solubility.[12]
The following diagram outlines the workflow for determining both kinetic and thermodynamic solubility.
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An In-depth Technical Guide to the Crystal Structure Analysis of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde and Its Analogs
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies and interpretations involved in the crystal structure analysis of pyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Recognizing the pivotal role of this heterocycle as a building block in medicinal chemistry, this document elucidates the journey from synthesis to a multi-faceted solid-state characterization.[1] While a detailed crystal structure of the title compound is not publicly available, this guide will utilize a closely related, structurally characterized pyrazolo[3,4-d]pyrimidine derivative as a case study to demonstrate the powerful suite of analytical techniques employed in modern crystallographic analysis.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused, planar N-heterocyclic system that has garnered significant attention in medicinal chemistry.[2] Its rigid framework and versatile substitution points make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[3] These compounds have been investigated for their potent activities as protein kinase inhibitors, with applications in targeted cancer therapy.[1]
This compound, in particular, serves as a crucial intermediate. The aldehyde functional group is a versatile handle for synthetic transformations, most notably reductive amination, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[4] This strategic positioning of the aldehyde makes it a valuable synthon in the development of novel therapeutics, including selective PI3Kδ inhibitors for inflammatory diseases.
Synthesis and Crystal Growth
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is most commonly achieved through the cyclocondensation reaction of a 3-aminopyrazole with a 1,3-bielectrophilic compound.[2] Numerous synthetic strategies have been developed, including multicomponent reactions, microwave-assisted synthesis, and green chemistry approaches, to enhance efficiency and structural diversity.[1] For the synthesis of this compound, a common route involves the reaction of 3-aminopyrazole with a suitable three-carbon aldehyde equivalent.
Experimental Protocol: A Generalized Synthetic Approach
A representative synthesis involves the reaction of an aminopyrazole with a malonaldehyde derivative. For instance, a stirred mixture of an appropriate 5-amino-1H-pyrazole and malonaldehyde bis(dimethyl acetal) in glacial acetic acid can be heated at reflux.[4] The acidic conditions facilitate the cyclization and formation of the fused pyrimidine ring.
Caption: Generalized synthetic workflow for this compound.
Growing Single Crystals for X-ray Diffraction
The foundation of a successful crystal structure analysis is a high-quality single crystal. For organic molecules like pyrazolo[1,5-a]pyrimidines, several techniques can be employed to obtain crystals suitable for X-ray diffraction. The choice of method is often empirical and depends on the compound's solubility and stability.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The key to all these methods is to allow the crystallization process to occur slowly, providing molecules with sufficient time to arrange themselves into a well-ordered crystal lattice.
A Multi-faceted Approach to Crystal Structure Analysis: A Case Study
As a definitive crystal structure for this compound is not available in the public domain, we will use the detailed analysis of a related compound, 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1) , to illustrate the analytical workflow. This compound shares the core pyrazolopyrimidine framework and has been subjected to a comprehensive structural investigation, making it an excellent exemplar.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the overall molecular conformation.
Experimental Protocol: SC-XRD Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker D8 QUEST PHOTON 3) and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded on a detector.
-
Structure Solution: The collected data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.
-
Structure Refinement: The initial model of the structure is refined against the experimental data. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
The crystallographic data for our case study compound, P1, is summarized in the table below. This information is crucial for understanding the crystal's symmetry and packing.
| Parameter | Value for P1 (Case Study) |
| Chemical Formula | C12H10N4O |
| Formula Weight | 226.24 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.1234(3) |
| b (Å) | 11.4567(5) |
| c (Å) | 13.2456(6) |
| β (°) | 99.876(2) |
| Volume (ų) | 1063.34(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.412 |
| R-factor | 0.0381 |
Table 1: Crystallographic data for the case study compound, 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1).
Analysis of the P1 structure reveals that the pyrazolopyrimidine unit is nearly planar, with a slight dihedral angle between the pyrazole and pyrimidine rings. The phenyl ring is also nearly coplanar with the pyrazole ring. This type of conformational information is vital for understanding how the molecule might fit into the active site of a protein.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
While SC-XRD gives us the atomic coordinates, Hirshfeld surface analysis provides a powerful way to visualize and quantify the intermolecular interactions that hold the crystal together. The Hirshfeld surface is a 3D surface that defines the space a molecule occupies in a crystal, and it is colored according to the types and closeness of intermolecular contacts.
Protocol for Hirshfeld Surface Analysis
-
Input Data: The refined crystal structure (in CIF format) from the SC-XRD experiment is used as the input.
-
Surface Generation: Software is used to calculate and generate the Hirshfeld surface around the molecule of interest.
-
2D Fingerprint Plots: The 3D Hirshfeld surface is decomposed into 2D "fingerprint plots," which summarize the intermolecular contacts. These plots show the distance from the surface to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de).
Caption: Workflow for Hirshfeld Surface Analysis of crystal structures.
For the case study compound P1, Hirshfeld analysis reveals that the crystal packing is dominated by H···H, C···H/H···C, and N···H/H···N contacts. The 2D fingerprint plots show distinct spikes that correspond to specific interactions, such as N—H···O hydrogen bonds, which form inversion dimers in the crystal lattice. Understanding these interactions is critical in drug development, as they can influence properties like solubility and crystal polymorphism.
Density Functional Theory (DFT): A Computational Lens
DFT calculations are a powerful computational tool used to complement experimental data. By solving the Schrödinger equation for the molecule, DFT can provide insights into its electronic structure and properties.
Protocol for DFT Calculations
-
Input Geometry: The molecular geometry from the SC-XRD experiment is used as the starting point.
-
Geometry Optimization: The geometry is optimized to find the lowest energy conformation in the gas phase. This allows for a comparison between the solid-state (experimental) and theoretical gas-phase structures.
-
Property Calculations: Once the geometry is optimized, various electronic properties can be calculated, including:
-
HOMO-LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic transitions and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
DFT calculations on pyrazolopyrimidine derivatives, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to accurately model their geometrical parameters. The calculated bond lengths and angles typically show a high correlation with the experimental X-ray data. The MEP map can highlight the electronegative oxygen of the carbonyl group and the nitrogen atoms as potential sites for hydrogen bonding, corroborating the findings from the Hirshfeld analysis.
Conclusion
The structural analysis of this compound and its analogs is a multi-disciplinary endeavor that combines organic synthesis, single-crystal X-ray diffraction, and computational chemistry. Each technique provides a unique and complementary piece of the puzzle. Synthesis and crystal growth provide the necessary high-quality material. SC-XRD reveals the precise three-dimensional structure. Hirshfeld surface analysis deciphers the complex network of intermolecular forces governing the crystal packing. Finally, DFT calculations offer a theoretical framework to understand the molecule's electronic properties and reactivity. Together, these methods provide the in-depth structural insights that are essential for the rational design of new and more effective therapeutic agents based on the versatile pyrazolo[1,5-a]pyrimidine scaffold.
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Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
An In-Depth Technical Guide to the Starting Materials for Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
The pyrazolo[1,5-a]pyrimidine structural motif represents a privileged scaffold in medicinal chemistry and materials science.[1] This fused heterocyclic system, comprising both pyrazole and pyrimidine rings, serves as a cornerstone in the design of novel therapeutic agents, particularly as protein kinase inhibitors in targeted cancer therapy.[2][3] Its rigid, planar structure and versatile synthetic accessibility allow for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[1][2]
Within this important class of compounds, this compound (CAS 879072-59-0) emerges as a particularly valuable intermediate. The aldehyde functionality at the C3 position is a versatile chemical handle, permitting a wide array of subsequent transformations such as reductive aminations, oxidations, and condensations. This allows for the construction of diverse compound libraries essential for structure-activity relationship (SAR) studies in drug discovery programs targeting enzymes like Pim-1 kinase and for developing novel tubulin polymerization inhibitors.[4][5][6]
This guide provides a detailed examination of the fundamental starting materials and synthetic strategies for accessing this key building block, focusing on the underlying chemical principles and providing actionable experimental protocols for research and development professionals.
Strategic Analysis: Retrosynthesis of the Target Scaffold
Two primary retrosynthetic disconnections guide the synthesis of this compound. Each approach relies on a distinct set of starting materials and strategic considerations.
-
Strategy 1: Post-Functionalization via Electrophilic Formylation. This common and reliable approach involves the initial construction of the parent pyrazolo[1,5-a]pyrimidine core, followed by the regioselective introduction of the formyl group at the electron-rich C3 position using the Vilsmeier-Haack reaction.
-
Strategy 2: Convergent Synthesis via Cyclocondensation. This strategy involves the direct construction of the target molecule by reacting a 3-aminopyrazole with a pre-functionalized three-carbon electrophilic synthon that already bears the aldehyde group or a suitable precursor.
Strategy 1: Synthesis of the Core Followed by Vilsmeier-Haack Formylation
This methodology is arguably the most established route, leveraging the inherent nucleophilicity of the pyrazolo[1,5-a]pyrimidine ring system. The synthesis is bifurcated into two major stages: formation of the heterocyclic core and its subsequent formylation.
Part A: Sourcing the Key Starting Material: 3-Aminopyrazole
The cornerstone of this synthesis is 3-aminopyrazole (also known as 5-aminopyrazole due to tautomerism). Its preparation is critical and several reliable methods exist, primarily involving the condensation of a hydrazine source with a three-carbon nitrile-containing precursor.
-
Method A1: From β-Ketonitriles and Hydrazine. This is one of the most common methods. The reaction proceeds via a nucleophilic attack of hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular cyclization via attack of the second nitrogen atom onto the nitrile carbon. A typical precursor is 3-oxo-3-phenylpropanenitrile, which yields 3-phenyl-1H-pyrazol-5-amine.[7]
-
Method A2: From α,β-Unsaturated Nitriles and Hydrazine. This powerful alternative utilizes precursors like acrylonitrile derivatives. For the parent 3-aminopyrazole, a convenient and high-yielding procedure starts with the reaction of acrylonitrile and hydrazine to form β-cyanoethylhydrazine, which is then cyclized under acidic conditions.[8] Other variations use α,β-unsaturated nitriles bearing a leaving group at the β-position, such as an ethoxy or dimethylamino group.
Table 1: Comparison of 3-Aminopyrazole Synthesis Routes
| Precursor Type | Example Precursor | Key Reagent | Typical Conditions | Advantages | Disadvantages |
| β-Ketonitrile | 3-Oxo-3-phenylpropanenitrile | Hydrazine | Acetic acid, Ethanol, 60°C[7] | Good yields, readily available precursors | May require synthesis of the ketonitrile |
| α,β-Unsaturated Nitrile | Acrylonitrile | Hydrazine | Sequential addition, then H₂SO₄/Ethanol[8] | Uses inexpensive, bulk starting materials | Multi-step process for the parent compound |
| α,β-Unsaturated Nitrile | Ethoxymethylenecyanoacetate | Hydrazine | Saponification and decarboxylation required[8] | Access to functionalized pyrazoles | Requires additional hydrolysis/decarboxylation steps |
Part B: Constructing the Pyrazolo[1,5-a]pyrimidine Core
With 3-aminopyrazole in hand, the next step is the condensation reaction with a 1,3-dicarbonyl compound or a synthetic equivalent to form the pyrimidine ring.[2][9] This reaction is a variation of the classical Pinner pyrimidine synthesis.[10][11]
-
The C3 Synthon: The most direct three-carbon partner for synthesizing the unsubstituted pyrazolo[1,5-a]pyrimidine is malondialdehyde . Due to its instability, it is almost always used in the form of a stable acetal, such as 1,1,3,3-tetramethoxypropane or malonaldehyde bis(dimethyl acetal) , which hydrolyzes in situ under acidic reaction conditions to generate the reactive dicarbonyl species.
Mechanism Insight: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 3-aminopyrazole onto one of the carbonyls of the 1,3-dicarbonyl compound. This is followed by a dehydrative cyclization involving the N2 nitrogen of the pyrazole ring attacking the second carbonyl, leading to the formation of the fused aromatic system.
Part C: The Vilsmeier-Haack Formylation Step
The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich heterocyclic systems.[12][13] Studies have shown that for the pyrazolo[1,5-a]pyrimidine system, this reaction proceeds with high regioselectivity, delivering the aldehyde exclusively at the C3 position.[14]
-
Reagents: The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF) , and an acid chloride, most commonly phosphoryl chloride (POCl₃) .[15][16]
Mechanism Insight: The pyrazolo[1,5-a]pyrimidine ring acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C3 position due to its higher electron density. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.5-2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature between 0-5°C. Stir the resulting mixture for 30 minutes at this temperature.
-
Substrate Addition: Dissolve the pyrazolo[1,5-a]pyrimidine (1 equivalent) in a minimum amount of anhydrous DMF or another suitable solvent and add it dropwise to the Vilsmeier reagent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-6 hours, monitoring progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until pH 7-8.
-
Isolation: The product often precipitates upon neutralization. Collect the solid by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Strategy 2: Convergent Synthesis from Pre-functionalized Synthons
This approach offers an alternative route where the aldehyde functionality is incorporated into the three-carbon building block prior to the cyclization step. This can be advantageous in certain contexts, potentially reducing the total number of synthetic steps.
Key Starting Materials
-
3-Aminopyrazole: This remains the essential pyrazole component, synthesized as described in Strategy 1.
-
Three-Carbon Aldehyde Synthon: The challenge lies in sourcing a stable, bifunctional C3 unit that can react selectively with the aminopyrazole. A notable example is the intermediate derived from the Vilsmeier-Haack formylation of acetonitrile, identified as N-((E)-3-(dimethylamino)-2-formylacryloyl)formamidine.[17] This highly reactive intermediate serves as a bielectrophile.
Mechanism Insight: The reaction involves a cyclocondensation cascade. The 3-aminopyrazole reacts with the formylacryloyl formamidine intermediate, likely through sequential nucleophilic attack and elimination of dimethylamine, to directly assemble the this compound scaffold.
Experimental Protocol: Synthesis via Acetonitrile-Derived Synthon[17]
-
Synthon Generation: Prepare the Vilsmeier reagent from DMF and POCl₃ as described previously. Add acetonitrile dropwise to the reagent at 0°C. Stir the mixture at room temperature and then heat to generate the N-((E)-3-(dimethylamino)-2-formylacryloyl)formamidine intermediate.
-
Cyclization: Add a solution of the desired 3-aminopyrazole derivative in a suitable solvent to the reaction mixture containing the C3 synthon.
-
Reaction: Heat the resulting mixture under reflux for several hours, monitoring the reaction by TLC.
-
Workup and Isolation: Follow the standard aqueous workup and extraction procedure as detailed in the Vilsmeier-Haack protocol of Strategy 1.
-
Purification: Purify the final product using column chromatography or recrystallization.
Conclusion and Outlook
The synthesis of this compound is fundamentally anchored in the strategic combination of two key starting materials: a 3-aminopyrazole and a three-carbon bielectrophile .
-
Strategy 1 , the post-functionalization via Vilsmeier-Haack formylation, is a robust and widely applicable method. Its success hinges on the reliable synthesis of the 3-aminopyrazole precursor and a suitable 1,3-dicarbonyl equivalent like 1,1,3,3-tetramethoxypropane.
-
Strategy 2 , a convergent approach using pre-functionalized synthons, offers a more direct route that can be efficient but relies on the controlled formation of more complex and reactive intermediates.
For researchers and drug development professionals, the choice between these strategies will depend on the availability of starting materials, desired scale, and the specific substitution patterns required for downstream applications. Mastery of these synthetic pathways provides a powerful toolkit for accessing not only the title compound but also a vast chemical space of analogues, paving the way for the discovery of next-generation therapeutics.
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A Technical Guide to the Formation Mechanism of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of a formyl group at the 3-position creates a versatile synthetic handle for further molecular elaboration, making pyrazolo[1,5-a]pyrimidine-3-carbaldehyde a key intermediate in drug discovery. This technical guide provides an in-depth analysis of the formation mechanism of this compound, focusing on the synthesis of the core bicyclic system and the subsequent highly regioselective formylation via the Vilsmeier-Haack reaction. The document elucidates the underlying chemical principles, offers a detailed experimental protocol, and presents visual diagrams to clarify the reaction pathways for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The most prevalent and efficient method for constructing the pyrazolo[1,5-a]pyrimidine fused ring system is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or its synthetic equivalent.[1][3][4][5]
Mechanism of Cyclocondensation
The reaction is typically catalyzed by acid and proceeds through a well-defined pathway.[1] The mechanism involves an initial nucleophilic attack from the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where a ring nitrogen of the pyrazole attacks the second carbonyl group. The sequence concludes with a dehydration step to yield the aromatic, fused pyrazolo[1,5-a]pyrimidine system.[1][6] This robust reaction allows for the construction of a diverse library of derivatives by varying the substituents on both the aminopyrazole and the 1,3-dicarbonyl precursors.[1][5]
Caption: Mechanism of Vilsmeier-Haack formylation at the C-3 position.
Part 3: Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of this compound from the parent pyrazolo[1,5-a]pyrimidine, based on established Vilsmeier-Haack procedures for related heterocyclic systems. [7][8] Objective: To synthesize this compound.
Materials:
-
Pyrazolo[1,5-a]pyrimidine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.5 equivalents) dropwise to the cold DMF via the dropping funnel over 20 minutes. Maintain the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve pyrazolo[1,5-a]pyrimidine (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC. The causality for heating is to provide sufficient activation energy for the electrophilic attack on the moderately activated heterocyclic system.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a stirred mixture of crushed ice and saturated NaHCO₃ solution to quench the reaction and hydrolyze the iminium intermediate. The use of a base is critical to neutralize the acidic reaction medium.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product should be purified by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Part 4: Summary of Key Data and Considerations
| Parameter | Detail | Rationale / Causality |
| Reaction Type | Vilsmeier-Haack Formylation | An efficient and mild method for formylating electron-rich aromatic and heterocyclic compounds. [9] |
| Key Reagents | POCl₃ / DMF | Generates the highly electrophilic Vilsmeier reagent (chloroiminium salt) necessary for the reaction. [9][10] |
| Regioselectivity | Exclusive at C-3 | The electronic distribution of the pyrazolo[1,5-a]pyrimidine ring renders the C-3 position the most nucleophilic and sterically accessible site for electrophilic attack. [7][8] |
| Key Steps | Reagent formation, electrophilic attack, hydrolysis | Each step is essential for the conversion; hydrolysis is a critical final step to convert the iminium salt to the aldehyde. |
| Work-up | Quenching with ice/base | Neutralizes the highly acidic POCl₃ byproducts and facilitates the hydrolysis of the intermediate to the final product. |
Conclusion
The formation of this compound is a cornerstone transformation for the development of advanced pharmaceutical candidates. A thorough understanding of the two-stage process—initial cyclocondensation to form the core and subsequent Vilsmeier-Haack formylation—is critical for chemists in the field. The high regioselectivity of the formylation at the C-3 position is a significant synthetic advantage, providing a clean and efficient route to this valuable building block. The mechanistic insights and detailed protocol provided herein serve as an authoritative guide for leveraging this chemistry in the pursuit of novel therapeutics.
References
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- An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles.
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- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
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biological screening of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde derivatives
An In-Depth Technical Guide to the Biological Screening of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde Derivatives
Authored by a Senior Application Scientist
Foreword: The Strategic Imperative for Screening Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, a designation earned through its recurring appearance in biologically active compounds across a wide range of therapeutic areas.[1][2] Its rigid, planar, and nitrogen-rich framework is adept at forming key interactions with biological macromolecules. Derivatives of this core have shown significant promise as antitumor, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5]
This guide focuses specifically on derivatives featuring a 3-carbaldehyde (-CHO) group. This aldehyde functionality is not merely a substituent; it is a versatile synthetic handle. It allows for the facile introduction of diverse chemical moieties through reactions like condensation, reductive amination, and Wittig reactions, enabling the systematic exploration of the chemical space around the core scaffold. This is fundamental to establishing robust Structure-Activity Relationships (SAR) and optimizing lead compounds.
This document provides a comprehensive framework for the biological evaluation of these derivatives, moving from broad, high-throughput primary screens to detailed, mechanism-of-action studies. The methodologies described are grounded in established laboratory practice, emphasizing causality, reproducibility, and rigorous data interpretation.
The Foundation: Synthesis and Rationale
While this guide centers on biological screening, a cursory understanding of the synthesis informs the screening strategy. The pyrazolo[1,5-a]pyrimidine core is typically synthesized via the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound, such as malonaldehyde or its synthetic equivalents.[1][6] The 3-carbaldehyde group can be introduced through various synthetic routes, creating the foundational molecule for a chemical library.
The primary rationale for screening this class of compounds stems from their established success as kinase inhibitors.[7][8] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[7][8] The pyrazolo[1,5-a]pyrimidine scaffold acts as an effective "hinge-binder," mimicking the adenine moiety of ATP to competitively inhibit kinase activity.[7][8] Furthermore, the scaffold's versatility has led to the discovery of potent antimicrobial agents, providing a second major avenue for screening.[9][10][11]
Designing the Screening Cascade: A Multi-Tiered Approach
A successful screening campaign is not a single experiment but a logical, tiered progression designed to efficiently identify and characterize promising compounds while minimizing resource expenditure. This is known as a screening cascade. Its purpose is to move from a large number of compounds with unknown activity to a small number of well-characterized leads.
Caption: A typical tiered biological screening cascade.
Tier 1: Primary Screening - Casting a Wide Net
The objective here is to rapidly assess the entire library of derivatives for any biological activity in the areas of interest (e.g., anticancer and antimicrobial). These assays should be robust, cost-effective, and amenable to high-throughput formats (96- or 384-well plates).
A. Anticancer Screening: Cell Viability/Cytotoxicity Assays The most common primary screen for anticancer potential measures the ability of a compound to reduce the viability or induce the death of cancer cells.[12]
-
Rationale: This is a holistic endpoint. A reduction in viability indicates that the compound interferes with a critical cellular process, which could be anything from cell division to metabolism or signaling. It doesn't identify the target, but it confirms a biological effect.
-
Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method. Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification. A lower absorbance value in treated cells compared to controls indicates reduced viability.
B. Antimicrobial Screening: Growth Inhibition Assays For antimicrobial activity, the primary goal is to identify compounds that inhibit the growth of representative bacterial and fungal strains.
-
Rationale: This assay directly measures the desired therapeutic effect. It is crucial to test against a panel of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans) to assess the spectrum of activity.
-
Recommended Assay: Broth microdilution is the gold standard. A standardized inoculum of the microorganism is added to wells containing serial dilutions of the test compounds. Growth is assessed after incubation by measuring turbidity (optical density at 600 nm).
Tier 2: Secondary Screening - Hit Confirmation and Prioritization
Compounds that show significant activity (i.e., "hits") in the primary screen are advanced to this tier. The goals are to confirm the initial activity, establish a dose-response relationship, and begin to profile for selectivity.
A. Dose-Response and IC₅₀/MIC Determination A single-point concentration in a primary screen can be misleading. A full dose-response curve is essential to quantify a compound's potency.
-
For Anticancer Hits: The same cell viability assay (e.g., MTT) is performed, but with a wider range of compound concentrations (typically 8-12 points, using serial dilutions). The data is plotted to generate a sigmoidal curve from which the half-maximal inhibitory concentration (IC₅₀) can be calculated. This is the concentration of the compound that reduces cell viability by 50%.
-
For Antimicrobial Hits: The broth microdilution assay is refined to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible microbial growth.[11]
B. Selectivity Profiling A critical attribute of a drug candidate is selectivity. An ideal anticancer compound should be more toxic to cancer cells than to normal, healthy cells.
-
Rationale: Poor selectivity often leads to unacceptable toxicity in a clinical setting. This is a crucial, early filter.
-
Methodology: The IC₅₀ of the active compounds is determined in a non-cancerous cell line (e.g., human fibroblasts or epithelial cells). A selectivity index (SI) can then be calculated:
-
SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells)
-
A higher SI value is desirable, indicating greater selectivity for the cancer cell line.
-
Tier 3: Tertiary Screening - Elucidating the Mechanism of Action
The most potent and selective compounds from Tier 2 are promoted to this stage for in-depth mechanistic studies. The goal is to identify the specific molecular target and signaling pathway being modulated.
A. For Anticancer Leads: Kinase Inhibition Assays Given the known propensity for pyrazolo[1,5-a]pyrimidines to target protein kinases, this is the most logical starting point.[2][7][8]
-
Rationale: Identifying the specific kinase(s) inhibited by a compound is a major step toward understanding its mechanism and potential therapeutic application. Many cancers are driven by specific, overactive kinases (e.g., EGFR in non-small cell lung cancer, B-Raf in melanoma).[7][8]
-
Methodology: In vitro, cell-free kinase assays are used. These typically involve a purified recombinant kinase, its specific substrate peptide, and ATP. The compound's ability to inhibit the phosphorylation of the substrate by the kinase is measured. This can be done using various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays that quantify the amount of ATP remaining after the reaction.[13] Screening against a panel of kinases is recommended to determine the compound's selectivity profile.
Caption: Workflow for a typical in vitro kinase inhibition assay.
B. For Antimicrobial Leads: Target-Specific Assays Identifying the target in antimicrobial drug discovery can be more complex. Potential avenues include:
-
Bacterial Cell Wall Synthesis Inhibition: Assays like the MurA inhibition assay can be used, as this enzyme is a key target in the peptidoglycan pathway.[14]
-
DNA/RNA Synthesis Inhibition: Assays measuring the inhibition of DNA gyrase or RNA polymerase.
-
Protein Synthesis Inhibition: In vitro transcription/translation assays.
Detailed Experimental Protocols
The following protocols are provided as templates. They must be optimized for specific cell lines, microbial strains, and laboratory conditions.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for MIC Determination
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted microbial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by reading the optical density at 600 nm.
Data Presentation and Interpretation: A Hypothetical Case Study
Consider a small library of five this compound derivatives (PPD-1 to PPD-5) that have progressed through the screening cascade.
Table 1: Anticancer Activity and Selectivity
| Compound | IC₅₀ (HCT-116 Colon Cancer) | IC₅₀ (MRC-5 Normal Lung Fibroblast) | Selectivity Index (SI) |
| PPD-1 | 1.2 µM | > 50 µM | > 41.7 |
| PPD-2 | 25.6 µM | > 50 µM | > 1.9 |
| PPD-3 | 0.8 µM | 5.4 µM | 6.8 |
| PPD-4 | 15.1 µM | 22.3 µM | 1.5 |
| PPD-5 | > 50 µM | > 50 µM | - |
| Doxorubicin | 0.2 µM | 1.1 µM | 5.5 |
Interpretation: PPD-1 and PPD-3 are the most potent compounds against the HCT-116 cancer cell line. However, PPD-1 shows outstanding selectivity (>41.7), making it a much more promising candidate for further development than PPD-3, which has a modest SI of 6.8. PPD-5 is inactive.
Table 2: Antimicrobial Activity Spectrum
| Compound | MIC (S. aureus) | MIC (E. coli) | MIC (C. albicans) |
| PPD-1 | > 64 µg/mL | > 64 µg/mL | > 64 µg/mL |
| PPD-2 | 8 µg/mL | 16 µg/mL | 32 µg/mL |
| PPD-3 | > 64 µg/mL | > 64 µg/mL | > 64 µg/mL |
| PPD-4 | 4 µg/mL | 64 µg/mL | > 64 µg/mL |
| PPD-5 | > 64 µg/mL | > 64 µg/mL | > 64 µg/mL |
| Ciprofloxacin | 0.5 µg/mL | 0.25 µg/mL | N/A |
| Fluconazole | N/A | N/A | 2 µg/mL |
Interpretation: PPD-2 shows broad-spectrum antimicrobial activity, while PPD-4 is most active against the Gram-positive S. aureus. The anticancer "hit" PPD-1 shows no antimicrobial activity, suggesting a distinct mechanism of action.
Conclusion and Future Directions
This guide outlines a systematic and logical approach to the . By employing a tiered cascade, researchers can efficiently identify compounds with potent and selective anticancer or antimicrobial properties. The most promising leads, such as the hypothetical PPD-1 (anticancer) and PPD-4 (antibacterial), would be advanced to further studies, including:
-
In-depth SAR studies to optimize potency and selectivity.
-
Target deconvolution and validation using techniques like thermal shift assays, affinity chromatography, or genetic approaches.
-
ADME/Tox profiling to assess the drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of the lead compounds.[15]
-
In vivo studies in animal models to evaluate efficacy and safety.[7][8]
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a rich source of therapeutic innovation. A rigorous and well-designed screening strategy is paramount to unlocking its full potential.
References
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- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (PubMed Central)
- Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused deriv
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
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- Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (PubMed)
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- The Important Role of in Vitro Screening Rel
- An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
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- Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
- PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY.
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Methodological & Application
Application Notes & Protocols: Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde as a Versatile Scaffold for Kinase Inhibitor Discovery
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning its status as a "privileged scaffold".[1][2] Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases make it an exceptional framework for developing potent and selective inhibitors.[3][4] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[3][5]
The value of the pyrazolo[1,5-a]pyrimidine scaffold is evidenced by its presence in multiple FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Repotrectinib, which are used to treat NTRK fusion-positive cancers.[6][7] This scaffold has been successfully employed to target a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Fms-like Tyrosine Kinase 3 (FLT3), and Phosphoinositide 3-kinases (PI3Ks).[3][8][9][10]
This guide focuses specifically on Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde , a key building block that offers a reactive "handle" for synthetic diversification. The aldehyde group at the C3 position is a versatile functional group that allows for the introduction of a wide range of substituents through various chemical transformations, enabling extensive exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[6][11]
Strategic Overview: From Building Block to Lead Candidate
The development pathway for novel kinase inhibitors using this scaffold follows a logical progression. It begins with the strategic synthesis of a diverse library of compounds derived from the core aldehyde, followed by rigorous biological evaluation to identify promising leads.
Caption: Synthesis of the aldehyde building block.
Materials:
-
[5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol (1.0 eq)
-
Dess-Martin Periodinane (1.2 eq) [10]* Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve the starting alcohol (1.0 eq) in anhydrous DMF.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature. The use of DMP is critical for a clean conversion without forming unwanted byproducts. [10]3. Stir the resulting mixture at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution and stir for 15 minutes to reduce excess DMP.
-
Extract the aqueous phase three times with EtOAc.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired aldehyde. [10]
Protocol 1.2: Library Synthesis via Reductive Amination
Reductive amination is one of the most powerful and widely used methods for introducing diversity. It involves the reaction of the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is the reagent of choice as it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the protonated imine intermediate. [12] Materials:
-
This compound (1.0 eq)
-
Selected primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the this compound (1.0 eq) and the chosen amine (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of glacial acetic acid to facilitate the formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often mildly exothermic.
-
Continue stirring at room temperature for 16-24 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography or preparative HPLC to obtain the final C3-aminomethyl derivative. [12]
Part 2: Biological Evaluation Protocols
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context. [13]
Protocol 2.1: Biochemical Kinase Assay (IC50 Determination)
Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are robust, high-throughput methods for measuring kinase activity. [14]They quantify the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. Inhibition is measured as a decrease in ADP production.
Principle of ADP-Glo™ Assay:
Caption: Principle of the ADP-Glo™ luminescence assay.
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate peptide
-
ATP solution
-
Synthesized pyrazolo[1,5-a]pyrimidine derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (specific to the target kinase)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10-100 µM. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include positive (known inhibitor) and negative (DMSO only) controls. [13]2. Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and reaction buffer.
-
Add the master mix to the wells containing the compounds and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. [15] * Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the kinase for 60 minutes.
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Convert the raw luminescence units to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2.2: Cell-Based Antiproliferative Assay
To confirm that biochemical inhibition translates into a functional cellular effect, an antiproliferative assay is essential. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line known to be dependent on the target kinase
-
Appropriate cell culture medium and supplements (e.g., FBS)
-
Synthesized compounds in DMSO
-
CellTiter-Glo® Reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with a serial dilution of the synthesized compounds.
-
Incubation: Incubate the plates for 72 hours to allow for antiproliferative effects to manifest.
-
Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition) values by plotting cell viability against compound concentration.
Structure-Activity Relationship (SAR) and Data Interpretation
The data gathered from these assays will illuminate the SAR for the compound series. By correlating the structural modifications at the C3 position with their corresponding IC50 values, researchers can make informed decisions for the next round of synthesis. [6][16] Table 1: Representative Biological Data for Hypothetical C3-Modified Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | C3-Substituent (R-Group) | Target Kinase IC50 (nM) [8][9] | Cell Line GI50 (nM) |
| BS-101 | -CH₂-NH-(4-fluorophenyl) | 15 | 85 |
| BS-102 | -CH₂-N(CH₃)₂ | >10,000 | >10,000 |
| BS-103 | -CH₂-NH-(pyridin-4-yl) | 8 | 40 |
| BS-104 | -CH=CH-(phenyl) | 250 | 1,200 |
Interpretation:
-
Causality: Comparing BS-101 and BS-103 to the inactive BS-102 suggests that an aromatic amine substituent is crucial for activity, likely forming key interactions in the binding pocket. The higher potency of the pyridyl analog (BS-103 ) may indicate a beneficial hydrogen bond acceptor. [6]* Self-Validation: The correlation between potent biochemical inhibition (low nM IC50) and cellular activity (low nM GI50) for compounds BS-101 and BS-103 validates that the compounds are cell-permeable and effectively engage their target in a cellular environment. [17]The poor activity of the Wittig product BS-104 suggests that the flexibility and hydrogen-bonding capacity of the aminomethyl linker are superior for this particular kinase target.
This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery and allows for the rapid optimization of hits derived from the versatile this compound building block. [2]
References
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2023). PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Scaffold-based design of kinase inhibitors for cancer therapy. (2009). PubMed.
- Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry. Scribd.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). PubMed Central.
- Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed.
- Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. (2021). PubMed.
- Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed.
- EnzyChrom™ Kinase Assay Kit. BioAssay Systems.
- Kinase Inhibitor Screening Services. BioAssay Systems.
- A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration.
- Application Note: Developing a Bioassay for Kinase Inhibitor Activity. Benchchem.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. (2020). PubMed.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic - Substitution in the Pyrazole and/or Pyrimidine Rings. (1975). Canadian Journal of Chemistry.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). NIH.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2023). MDPI. 7Hs=)
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- 8. mdpi.com [mdpi.com]
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- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Synthesis and Utility of Schiff Bases from Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in modern medicinal chemistry. Its rigid, planar structure and distribution of nitrogen atoms make it an exceptional scaffold for interacting with biological targets, particularly protein kinases.[1][2] This has led to the development of numerous compounds with significant therapeutic potential, including anticancer, antiviral, and anti-inflammatory agents.[3][4] Functionalization of this core is key to modulating biological activity, and the introduction of an aldehyde group at the C-3 position creates a versatile chemical handle for diversification.
This guide provides a detailed exploration of the condensation reactions between Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde and primary amines. This reaction, leading to the formation of imines (Schiff bases), is a fundamental transformation that grants access to a vast chemical space. The resulting C=N double bond extends the conjugation of the heterocyclic system and provides a new vector for introducing diverse substituents, significantly impacting the steric and electronic properties of the parent molecule. We will delve into the mechanistic underpinnings of this reaction, provide field-tested protocols, and discuss the critical parameters that ensure high-yield, reproducible synthesis for researchers in drug discovery and chemical biology.
Part 1: The Reaction Mechanism - A Stepwise Perspective
The formation of a Schiff base from an aldehyde and a primary amine is a classic example of a nucleophilic addition-elimination reaction.[5] The process is typically reversible and often catalyzed by either acid or base.[6] Understanding the causality behind each step is critical for troubleshooting and optimization.
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate known as a carbinolamine (or hemiaminal).[5][7] This step is generally fast but reversible.
-
Dehydration: The carbinolamine intermediate is unstable and eliminates a molecule of water to form the stable imine product. This dehydration is the rate-determining step and is why acid catalysis is often employed.[6] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O), which is then expelled to form the C=N double bond.
It is crucial to control the pH; if the conditions are too acidic, the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the initial attack on the carbonyl.[8] A mildly acidic pH (around 4-5) is often optimal.
Caption: Mechanism of Schiff base formation.
Part 2: Synthesis of the Starting Material - this compound
Access to the target aldehyde is a prerequisite. The most common and regioselective method for its synthesis is the Vilsmeier-Haack formylation of the parent pyrazolo[1,5-a]pyrimidine ring system.[1][9] This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). The reaction proceeds via an electrophilic aromatic substitution, with the electron-rich C-3 position of the pyrazole moiety being the most nucleophilic site.[9]
More recent methods have also been developed, such as a copper-catalyzed reaction using DMSO as a C1 synthon, offering an alternative synthetic route.[5][10]
Part 3: Experimental Protocols
The following protocols are designed to be self-validating systems. Success is predicated on careful control of reaction conditions and monitoring of progress.
Protocol 1: Conventional Synthesis via Thermal Conditions
This method is robust and suitable for a wide range of aromatic and aliphatic amines. The use of a catalytic amount of acid is crucial for efficient dehydration of the carbinolamine intermediate.
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (1.0 - 1.2 eq)
-
Anhydrous Ethanol or Toluene
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 mmol, 147.1 mg).
-
Dissolution: Add anhydrous ethanol (10 mL) and stir until the aldehyde is fully dissolved.
-
Amine Addition: Add the primary amine (1.0 mmol) to the solution. If the amine is a solid, it can be added directly. If it is a liquid, add it dropwise.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux (for ethanol, ~78 °C) and maintain for 2-6 hours. The choice of a higher boiling solvent like toluene and a Dean-Stark trap can be used to azeotropically remove water and drive the reaction to completion, which is a key principle for equilibrium-limited reactions like this one.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be collected by filtration if it precipitates. Wash the solid with cold ethanol to remove unreacted starting materials. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography on silica gel is recommended.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) offers significant advantages, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles. This is due to efficient and uniform heating of the reaction mixture.
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (1.0 - 1.2 eq)
-
Methanol or Ethanol (Microwave-grade)
-
Microwave synthesis vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Preparation: In a 10 mL microwave vial, combine this compound (e.g., 0.5 mmol, 73.5 mg), the primary amine (0.5 mmol), and methanol (4 mL).
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-30 minutes. The reaction is conducted under sealed-vessel conditions, allowing the temperature to exceed the solvent's boiling point.
-
Cooling: After irradiation, the vial is cooled to room temperature (typically via a compressed air stream in the synthesizer).
-
Isolation: Open the vial carefully. The product often crystallizes upon cooling. Collect the solid by filtration and wash with a small amount of cold solvent.
-
Purification: Assess purity by TLC or ¹H NMR. If necessary, recrystallize from an appropriate solvent.
Caption: General experimental workflow for synthesis.
Part 4: Data Presentation and Characterization
The synthesized Schiff bases should be rigorously characterized to confirm their structure and purity. The key spectroscopic signatures are summarized below.
| Analytical Technique | Key Feature | Expected Observation | Rationale |
| ¹H NMR | Imine Proton (-N=CH-) | Singlet, δ 8.5 - 9.5 ppm | The proton on the imine carbon is deshielded due to the electronegativity of the nitrogen and the aromatic system. |
| ¹³C NMR | Imine Carbon (-N=C H-) | Signal, δ 150 - 165 ppm | The sp² hybridized carbon of the C=N bond appears in this characteristic downfield region. |
| FT-IR | Imine Stretch (C=N) | Strong absorption, 1620 - 1650 cm⁻¹ | This stretch is a hallmark of the imine functional group. The disappearance of the aldehyde C=O stretch (~1680-1700 cm⁻¹) confirms reaction completion. |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Corresponds to the calculated molecular weight | Confirms the mass of the final product. |
Part 5: Applications in Drug Development
The conversion of the aldehyde to a Schiff base is a powerful strategy in drug discovery. The resulting imine can act as a hydrogen bond acceptor, and the newly introduced R-group from the amine can be tailored to occupy specific pockets in a target enzyme or receptor. For example, pyrazolo[3,4-d]pyrimidine Schiff bases have been synthesized and evaluated as potential antiviral agents.[3] The pyrazolo[1,5-a]pyrimidine scaffold itself is a known inhibitor of various protein kinases, and derivatization via Schiff base formation allows for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[2] Furthermore, the imine bond can be subsequently reduced (e.g., with NaBH₄) to form a stable secondary amine, providing access to a different class of derivatives with increased conformational flexibility.[8]
References
-
Mechanism of Schiff base (imine) Formation. ResearchGate. [Link]
-
Anamika, P. & Prerna, A. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. [Link]
-
Costantino, F., et al. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Journal of Chemical Education, 97(9), 2976–2989. [Link]
-
Bagdi, A. K., et al. (2021). Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon. Organic & Biomolecular Chemistry, 19(34), 7436-7440. [Link]
-
Abdelgawad, M. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Molecular Diversity. [Link]
-
Ghagare, M. G., et al. (2009). Vilsmeier–Haack formylation of acetonitrile revisited: Synthesis of novel pyrazolo[1,5‐a]pyrimidines and triazolo[1,5‐a]pyrimidine. Journal of Heterocyclic Chemistry, 46(2), 327–331. [Link]
-
Castillo, J. C., et al. (2018). 3-Formylpyrazolo[1,5-a]pyrimidines as Key Intermediates for the Preparation of Functional Fluorophores. The Journal of Organic Chemistry, 83(16), 9207–9218. [Link]
-
Al-Issa, S. A., et al. (2021). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 50(26), 3334-3337. [Link]
-
Rojas, H., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4336. [Link]
-
Stevens, J. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. International Journal of Molecular Sciences, 23(21), 13531. [Link]
-
Song, B., et al. (2018). Pyrazolo[3,4-d]pyrimidine derivatives containing a Schiff base moiety as potential antiviral agents. Bioorganic & Medicinal Chemistry Letters, 28(17), 2857-2861. [Link]
-
Gomha, S. M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(7), 821-841. [Link]
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- 4. Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: Harnessing Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, a designation earned due to its recurring presence in a multitude of biologically active compounds.[1][2] This fused heterocyclic system is a versatile framework, amenable to substitution at multiple positions, which allows for the fine-tuning of steric, electronic, and pharmacokinetic properties.[3] Its significance is underscored by its incorporation into potent protein kinase inhibitors for targeted cancer therapy, as well as agents with anti-inflammatory, antiviral, and anxiolytic properties.[2][3][4] The development of novel synthetic routes to diversify this core is therefore of paramount importance to drug development professionals.
Multicomponent reactions (MCRs) offer a powerful strategy for achieving this molecular diversity efficiently. By combining three or more reactants in a single synthetic operation, MCRs adhere to the principles of green chemistry, maximizing atom economy and minimizing time, waste, and labor.[5] This guide focuses on the utility of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde , a key building block that combines the privileged pyrazolo[1,5-a]pyrimidine nucleus with a highly reactive aldehyde functional group, making it an ideal substrate for a variety of powerful MCRs.
Core Concept: The Aldehyde as a Gateway to Complexity
This compound serves as an excellent electrophilic partner in MCRs. The aldehyde's carbon atom is activated towards nucleophilic attack, initiating a cascade of bond-forming events. This application note will provide detailed protocols for three mechanistically distinct, yet highly convergent, MCRs that leverage this reactivity to construct complex, drug-like molecules in a single step. The methodologies presented are based on well-established, field-proven reaction classes, adapted here for this specific heteroaromatic aldehyde.
Protocol 1: Hantzsch-Type Synthesis of Pyrazolo[1,5-a]pyrimidinyl-Dihydropyridines
Scientific Rationale: The Hantzsch dihydropyridine synthesis is a classic MCR that constructs the 1,4-dihydropyridine (DHP) core, a scaffold famous for its use in calcium channel blockers. By using this compound, we can synthesize novel DHP derivatives where the pharmacologically significant pyrazolo[1,5-a]pyrimidine moiety is appended at the 4-position of the DHP ring, creating hybrid molecules with potential for unique biological activity. This protocol involves the condensation of the aldehyde, an active methylene compound (ethyl acetoacetate), and a source of ammonia.
Experimental Protocol:
-
Reagent Preparation: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 147.13 mg).
-
Component Addition: Add ethyl acetoacetate (2.2 mmol, 286.3 mg, 2.2 eq.) and ethanol (10 mL).
-
Catalyst/Ammonia Source: Add ammonium acetate (1.5 mmol, 115.6 mg, 1.5 eq.).
-
Reaction Execution:
-
Fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 20 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to yield the pure dihydropyridine derivative.
-
Reaction Data & Causality:
| Component | Role | Molar Eq. | Rationale & Key Insights |
| This compound | Electrophile | 1.0 | The aldehyde initiates the cascade by reacting with the enamine intermediate. |
| Ethyl Acetoacetate | C-H Acid / Nucleophile | 2.2 | Provides two of the DHP ring carbons and the ester functionalities. A slight excess ensures complete consumption of the aldehyde. |
| Ammonium Acetate | Ammonia Source & Catalyst | 1.5 | Serves as the nitrogen source for the DHP ring and provides mild acidic catalysis. |
| Ethanol | Solvent | - | A polar protic solvent that is effective for dissolving the reactants and facilitating the reaction at reflux temperature. |
Proposed Mechanism Workflow:
The reaction proceeds through a series of equilibrium steps. Initially, a Knoevenagel condensation between one equivalent of ethyl acetoacetate and the aldehyde, and the formation of an enamine from the second equivalent of ethyl acetoacetate and ammonia, occur in parallel. A subsequent Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and dehydration, yields the final product.
Caption: Hantzsch-type reaction workflow.
Protocol 2: Biginelli-Type Synthesis of Pyrazolo[1,5-a]pyrimidinyl-DHPMs
Scientific Rationale: The Biginelli reaction is a cornerstone MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), which are known for a wide range of pharmacological activities.[6] This protocol details an acid-catalyzed, three-component condensation between this compound, a β-dicarbonyl compound (dimedone), and thiourea. This approach rapidly generates novel DHPMs bearing the pyrazolo[1,5-a]pyrimidine scaffold, offering a direct route to potential therapeutic agents.
Experimental Protocol:
-
Component Addition: In a 25 mL round-bottom flask, combine this compound (1.0 mmol, 147.13 mg), dimedone (1.0 mmol, 140.18 mg), and thiourea (1.2 mmol, 91.36 mg).
-
Solvent and Catalyst: Add ethanol (10 mL) and a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reaction Execution:
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with stirring for 8-10 hours.
-
Monitor the reaction by TLC until the starting aldehyde spot disappears.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately half under reduced pressure.
-
Add the concentrated mixture to a beaker containing 25 mL of crushed ice.
-
Stir for 15 minutes. The product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from an appropriate solvent like isopropanol or by column chromatography on silica gel.
-
Reaction Data & Causality:
| Component | Role | Molar Eq. | Rationale & Key Insights |
| This compound | Electrophile | 1.0 | The aldehyde condenses with thiourea to form a key acyliminium ion intermediate. |
| Dimedone | β-Dicarbonyl / Nucleophile | 1.0 | Acts as the nucleophile that attacks the acyliminium ion and forms part of the final heterocyclic ring. |
| Thiourea | Nucleophile | 1.2 | Provides two nitrogen atoms and the sulfur atom for the dihydropyrimidinethione ring. A slight excess drives the reaction to completion. |
| HCl (cat.) | Acid Catalyst | Catalytic | Protonates the aldehyde carbonyl, activating it for nucleophilic attack and catalyzes the subsequent condensation and dehydration steps. |
Proposed Mechanism Workflow:
The currently accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and thiourea to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the enol form of dimedone. Subsequent intramolecular cyclization via attack of the second thiourea nitrogen onto a carbonyl group, followed by dehydration, affords the final DHPM product.
Caption: Biginelli-type reaction workflow.
Protocol 3: Domino Knoevenagel/Michael Synthesis of Fused Pyran Derivatives
Scientific Rationale: This powerful domino reaction builds complex, fused pyran systems in a single, highly efficient step.[7] The sequence is initiated by a Knoevenagel condensation between this compound and an active methylene nitrile (malononitrile). The resulting electron-deficient alkene, a Michael acceptor, is immediately trapped in situ by a Michael donor (dimedone). A final intramolecular cyclization yields the tetrahydrobenzo[b]pyran product. This strategy provides rapid access to densely functionalized heterocyclic systems.
Experimental Protocol:
-
Component Addition: To a 10 mL vial, add this compound (0.5 mmol, 73.6 mg), malononitrile (0.5 mmol, 33.0 mg), and dimedone (0.5 mmol, 70.1 mg).
-
Solvent and Catalyst: Add ethanol (3 mL) and a catalytic amount of a basic catalyst such as piperidine or triethylamine (10 mol%, ~7 µL).
-
Reaction Execution:
-
Seal the vial and stir the mixture at room temperature. The reaction is often exothermic.
-
A precipitate usually forms within 30-60 minutes.
-
Monitor the reaction by TLC. The reaction is typically complete in 1-2 hours.
-
-
Work-up and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product is often obtained in high purity without the need for further purification. If necessary, recrystallization from ethanol/water can be performed.
-
Reaction Data & Causality:
| Component | Role | Molar Eq. | Rationale & Key Insights |
| This compound | Electrophile | 1.0 | Forms the electrophilic Michael acceptor after condensation with malononitrile. |
| Malononitrile | Active Methylene Compound | 1.0 | The first nucleophile in the sequence; its cyano groups activate the resulting alkene for Michael addition. |
| Dimedone | Michael Donor | 1.0 | The C-nucleophile that adds to the intermediate alkene, initiating the cyclization. |
| Piperidine (cat.) | Base Catalyst | 0.1 | Facilitates both the initial Knoevenagel condensation and the deprotonation of dimedone to generate the Michael donor. |
Proposed Mechanism Workflow:
The base catalyst initiates a Knoevenagel condensation between the aldehyde and malononitrile to form a highly electrophilic pyrazolopyrimidinyl-ylidene malononitrile intermediate. The same base then deprotonates dimedone, which acts as a soft nucleophile in a conjugate (Michael) addition to the intermediate. The resulting adduct then undergoes a rapid intramolecular cyclization (O-alkylation) to form the pyran ring, followed by tautomerization to give the final stable product.
Caption: Domino Knoevenagel-Michael reaction workflow.
Conclusion and Outlook
This compound is a highly valuable and versatile building block for the construction of complex molecular architectures. The multicomponent reaction protocols detailed herein—representing Hantzsch, Biginelli, and Domino Knoevenagel/Michael pathways—provide efficient, atom-economical, and operationally simple methods for generating libraries of novel compounds. These strategies empower researchers in medicinal chemistry and drug development to rapidly access unique chemical matter based on a privileged heterocyclic core, accelerating the discovery of next-generation therapeutic agents.
References
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Pharmaceuticals (Basel). Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). RSC Medicinal Chemistry. Available at: [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.). ResearchGate. Available at: [Link]
-
Examples of multicomponent synthesis of pyrazolo[1,5-a]pyrimidines (a) 49 and (b) 51a–f. (n.d.). ResearchGate. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Molecules. Available at: [Link]
-
Three‐component reaction of an aromatic aldehyde (2), malononitrile (3) and dimedone (9) in the presence of 20 mol% Zn(L‐proline)2a. (n.d.). ResearchGate. Available at: [Link]
-
Synthetic route for pyrazolo[1,5‐a]pyrimidines in presence of ionic liquid (BAIL‐1). (n.d.). ResearchGate. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). Molecules. Available at: [Link]
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. (n.d.). Scribd. Available at: [Link]
-
The reaction among benzaldehyde (1), malononitrile (2) and dimedone (3) catalyzed by thiamine hydrochloride. (n.d.). ResearchGate. Available at: [Link]
-
One-pot three-component reaction of dimedone (3a), different aldehydes (1a-n), and malononitrile (2) catalyzed by [DMImd-DMP]. (n.d.). ResearchGate. Available at: [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). Molecules. Available at: [Link]
-
Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (2023). RSC Advances. Available at: [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal. Available at: [Link]
-
This compound (C7H5N3O). (n.d.). PubChem. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). MDPI. Available at: [Link]
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Application Note & Protocol: Strategic Olefination of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde via the Wittig Reaction
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, including inhibitors of protein kinases such as PI3Kδ.[1][2] The functionalization of this core structure is paramount in modulating biological activity and optimizing pharmacokinetic properties. The introduction of carbon-carbon double bonds (alkenes) via the Wittig reaction represents a powerful and versatile strategy for extending the carbon framework of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde, thereby enabling the synthesis of novel derivatives for drug discovery programs.[3]
This document provides a comprehensive guide to the application of the Wittig reaction for the olefination of this compound. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical parameters that govern reaction success and stereochemical outcome.
Mechanistic Overview: The Wittig Reaction
The Wittig reaction, a Nobel Prize-winning transformation, facilitates the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (also known as a Wittig reagent).[4][5][6] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[7] The reaction proceeds through a concerted [2+2] cycloaddition mechanism between the ylide and the carbonyl compound, forming a transient four-membered oxaphosphetane intermediate.[7][8][9] This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide.[4][7]
The nature of the substituent on the ylide carbon atom critically influences the stereochemical outcome of the reaction.[8][10]
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive.[10] The reaction is reversible and thermodynamically controlled, leading predominantly to the formation of the (E)-alkene.[10]
-
Unstabilized Ylides: Ylides with alkyl or hydrogen substituents are highly reactive.[10] The reaction is irreversible and kinetically controlled, yielding primarily the (Z)-alkene.[8][10]
Visualizing the Mechanism
Caption: The Wittig reaction mechanism.
Experimental Protocols
This section outlines the necessary steps for the successful execution of the Wittig reaction with this compound. The protocol is divided into two key stages: the preparation of the phosphonium ylide and the subsequent olefination reaction.
Part 1: Preparation of the Phosphonium Ylide (Wittig Reagent)
The Wittig reagent is typically prepared from the corresponding phosphonium salt, which is synthesized via an SN2 reaction between triphenylphosphine and an appropriate alkyl halide.[5][11][12]
Workflow for Ylide Generation
Caption: Workflow for phosphonium ylide generation.
Materials:
-
Alkyl halide (e.g., bromomethane, ethyl bromoacetate)
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), potassium tert-butoxide (t-BuOK))
Step-by-Step Protocol for Phosphonium Salt Synthesis:
-
To a solution of triphenylphosphine (1.1 eq) in anhydrous toluene, add the desired alkyl halide (1.0 eq).
-
Reflux the mixture for 12-24 hours.[13] The formation of a white precipitate indicates the formation of the phosphonium salt.
-
Cool the reaction mixture to room temperature and collect the phosphonium salt by filtration.
-
Wash the salt with cold diethyl ether to remove any unreacted triphenylphosphine and dry under vacuum.
Step-by-Step Protocol for Ylide Generation (in situ):
-
Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C or -78 °C, depending on the base and ylide stability.
-
Slowly add a strong base (1.0 eq). A color change (typically to deep yellow, orange, or red) indicates the formation of the ylide.
-
Stir the mixture at the same temperature for 30-60 minutes to ensure complete ylide formation.
Part 2: Wittig Olefination of this compound
Materials:
-
This compound
-
Freshly prepared phosphonium ylide solution
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
To the freshly prepared ylide solution at the appropriate temperature (0 °C or -78 °C), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired alkene derivative.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Considerations |
| Ylide Type | Stabilized or Unstabilized | Choice depends on the desired alkene stereochemistry (E or Z).[8][10] |
| Base | n-BuLi, NaH, t-BuOK | Strong bases are required for the deprotonation of the phosphonium salt.[11][12] The choice may influence reaction efficiency. |
| Solvent | Anhydrous THF, Diethyl Ether, Toluene | Aprotic and anhydrous solvents are crucial to prevent quenching of the highly basic ylide.[8] |
| Temperature | -78 °C to Room Temperature | Ylide generation is often performed at low temperatures to maintain stability. The olefination reaction can typically be warmed to room temperature. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC to determine the optimal reaction time. |
| Work-up | Quenching with sat. aq. NH₄Cl | A mild acidic quench is used to neutralize any remaining base and ylide. |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of the Wittig reaction.[4][5][7][8][9] The successful synthesis of the target alkene can be validated through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the consumption of the starting aldehyde and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the stereochemistry of the newly formed double bond through analysis of coupling constants.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Conclusion
The Wittig reaction provides a reliable and versatile method for the synthesis of alkene derivatives of this compound. By carefully selecting the appropriate ylide and reaction conditions, researchers can control the stereochemical outcome and generate a diverse range of compounds for further investigation in drug discovery and development programs.
References
-
Wikipedia. Wittig reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
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Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]
-
OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry. [Link]
-
ACS Publications. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides | Organic Letters. [Link]
-
National Institutes of Health. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC. [Link]
-
Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. [Link]
-
ResearchGate. (PDF) Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. [Link]
-
The Synthetic Organic Chemist's Companion. Wittig Reaction - Common Conditions. [Link]
-
ResearchGate. Intermolecular Aza-Wittig Reaction: One-Step Synthesis of Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-b]pyrazole Derivatives. | Request PDF. [Link]
-
AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
-
National Institutes of Health. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
-
ADDI. Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. [Link]
-
Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
-
PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
MDPI. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. [Link]
-
National Institutes of Health. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. [Link]
-
Chemistry LibreTexts. Wittig Reaction. [Link]
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Application Note & Protocol: Selective Reduction of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde to (Pyrazolo[1,5-a]pyrimidin-3-yl)methanol
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents, particularly in oncology and immunology.[1][2][3] The functionalization of this core, specifically at the 3-position, is a critical step in the synthesis of advanced intermediates for drug discovery. This application note provides a detailed guide for the selective reduction of pyrazolo[1,5-a]pyrimidine-3-carbaldehyde to its corresponding primary alcohol, (pyrazolo[1,5-a]pyrimidin-3-yl)methanol. We present two robust protocols utilizing sodium borohydride (NaBH₄) for mild and selective reduction, and lithium aluminum hydride (LiAlH₄) for a more potent alternative. The document explains the underlying chemical principles, provides step-by-step experimental procedures, and discusses critical parameters for reaction monitoring and product characterization.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine nucleus is a fused, bicyclic aromatic system that has garnered significant attention in medicinal chemistry.[4] Its rigid structure and versatile substitution points make it an ideal scaffold for designing potent and selective inhibitors of various biological targets, such as protein kinases.[1][5] Several approved drugs and clinical candidates, including those targeting Tropomyosin Receptor Kinases (Trk) and PI3Kδ, are based on this framework, highlighting its therapeutic relevance.[3][6][7]
The transformation of a carbaldehyde at the C3 position to a primary alcohol is a pivotal synthetic step. The resulting hydroxymethyl group serves as a versatile handle for further chemical modifications, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution, thus enabling the exploration of a broader chemical space in structure-activity relationship (SAR) studies.[5][8]
Chemical Principles and Reagent Selection
The reduction of an aldehyde to a primary alcohol involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[9] The choice of the hydride source is critical and depends on the substrate's overall functionality and desired selectivity.
Sodium Borohydride (NaBH₄): The Mild and Selective Workhorse
Sodium borohydride is a chemoselective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols.[9][10] Its mild nature ensures that other reducible functional groups, such as esters, amides, or nitriles, typically remain unaffected under standard conditions.[9] The reaction is generally performed in protic solvents like methanol or ethanol, which also serve to protonate the intermediate alkoxide to yield the final alcohol product.[10][11]
The reaction mechanism proceeds in two main steps:
-
Nucleophilic Attack: The borohydride complex delivers a hydride ion to the carbonyl carbon.
-
Protonation: The resulting alkoxide is protonated by the solvent.[9][12]
Lithium Aluminum Hydride (LiAlH₄): The Powerful Alternative
Lithium aluminum hydride is a significantly more potent reducing agent than NaBH₄.[10][13] This is due to the greater polarity of the Al-H bond compared to the B-H bond, making the hydride more nucleophilic.[10] LiAlH₄ can reduce a wider array of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[13][14] Consequently, its use requires careful consideration of the substrate's functional group tolerance. Reactions with LiAlH₄ must be conducted under anhydrous conditions, typically in aprotic ethereal solvents like tetrahydrofuran (THF) or diethyl ether, as it reacts violently with protic solvents like water and alcohols.[13] The workup involves a careful, sequential addition of water and base to quench the excess reagent and precipitate the aluminum salts.[10]
Experimental Protocols
This section details the step-by-step procedures for the reduction of this compound.
Protocol 1: Reduction using Sodium Borohydride (NaBH₄)
This protocol is recommended for its simplicity, safety, and high selectivity.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 10-20 mL per gram of aldehyde). Stir the solution at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Reagent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Safety Note: Quenching generates hydrogen gas; ensure adequate ventilation.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude (pyrazolo[1,5-a]pyrimidin-3-yl)methanol by flash column chromatography on silica gel if necessary.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is for instances where NaBH₄ is ineffective or when a stronger reducing agent is required. Extreme caution is necessary when working with LiAlH₄.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, stir bar, and inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Reagent Suspension: Carefully add LiAlH₄ (1.1-1.3 eq) to the flask, followed by anhydrous THF to create a suspension. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 20-30 minutes, maintaining the temperature at 0 °C. Causality Note: Adding the aldehyde to the hydride (normal addition) ensures the reducing agent is in excess, driving the reaction to completion.[14]
-
Reaction: After the addition, allow the reaction to stir at 0 °C for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup (Fieser Method): This quenching procedure is critical for safety and ease of filtration. Perform the following additions sequentially and dropwise at 0 °C:
-
Add 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
Add 'x' mL of 15% aqueous NaOH.
-
Add '3x' mL of water.
-
A granular precipitate should form, which can be easily filtered.
-
-
Filtration and Extraction: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Drying and Concentration: Collect the filtrate, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude alcohol via flash column chromatography as needed.
Data and Characterization
Summary of Reaction Parameters
| Parameter | Protocol 1: NaBH₄ Reduction | Protocol 2: LiAlH₄ Reduction |
| Reducing Agent | Sodium Borohydride | Lithium Aluminum Hydride |
| Equivalents | 1.2 - 1.5 eq | 1.1 - 1.3 eq |
| Solvent | Methanol (MeOH) | Anhydrous THF |
| Temperature | 0 °C to Room Temp | 0 °C |
| Reaction Time | 2 - 4 hours | 1 - 2 hours |
| Workup | Quench with NH₄Cl (aq) | Fieser Method (H₂O, NaOH) |
| Selectivity | High (Aldehydes/Ketones) | Low (Reduces most carbonyls) |
| Safety | Moderate | High (Pyrophoric) |
Analytical Characterization
The successful conversion of the aldehyde to the alcohol can be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: Expect the disappearance of the aldehydic proton signal (typically δ 9-10 ppm) and the appearance of a new singlet or doublet for the methylene protons (CH₂OH) around δ 4.5-5.0 ppm, along with a broad singlet for the hydroxyl proton (-OH).
-
¹³C NMR Spectroscopy: Look for the disappearance of the aldehyde carbonyl carbon signal (around δ 180-190 ppm) and the appearance of a new signal for the alcohol-bearing carbon (CH₂OH) around δ 60-70 ppm.
-
IR Spectroscopy: The characteristic C=O stretch of the aldehyde (around 1680-1700 cm⁻¹) should disappear, and a broad O-H stretch should appear in the region of 3200-3600 cm⁻¹.
-
Mass Spectrometry: The product will show the expected molecular ion peak for (pyrazolo[1,5-a]pyrimidin-3-yl)methanol.
Workflow and Mechanism Diagrams
Experimental Workflow
Caption: General experimental workflow for aldehyde reduction.
Reduction Mechanism
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
Application Notes and Protocols: Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde in Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of the Pyrazolo[1,5-a]pyrimidine Scaffold in Click Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse biological activities, including its role as a potent kinase inhibitor in cancer therapy.[1][2] Its rigid, planar structure provides a versatile framework for the development of targeted therapeutics.[3][4] The introduction of a carbaldehyde group at the 3-position opens up a gateway for a multitude of chemical transformations, enabling the covalent linkage of this valuable scaffold to other molecules of interest.
This guide provides a comprehensive overview and detailed protocols for the functionalization of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde to enable its participation in click chemistry reactions, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By converting the aldehyde functionality into a terminal alkyne, we can leverage the power of click chemistry to construct complex molecular architectures with high efficiency and specificity. This approach is invaluable for applications ranging from drug discovery and development to the creation of novel biomolecular probes and materials.
The rationale for employing click chemistry with the pyrazolo[1,5-a]pyrimidine core lies in the desire to conjugate this biologically relevant scaffold to various molecular entities (e.g., peptides, nucleotides, imaging agents, or polyethylene glycol chains) in a highly reliable and orthogonal manner.[5][6] The resulting triazole linkage is not merely a linker but can also play a significant role in the pharmacological properties of the final conjugate.
Part 1: Functionalization of this compound for Click Chemistry
The key to unlocking the potential of this compound in click chemistry is the transformation of the aldehyde group into a functionality that can readily participate in a click reaction. The most common and robust approach is its conversion into a terminal alkyne. This is efficiently achieved through a one-carbon homologation reaction.
The Seyferth-Gilbert Homologation and its Ohira-Bestmann Modification
The Seyferth-Gilbert homologation is a well-established method for converting aldehydes into terminal alkynes.[7][8] The reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) in the presence of a strong base. The mechanism involves the initial deprotonation of the phosphonate, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes a cyclization and subsequent fragmentation to yield the desired alkyne.[9]
A significant improvement to this method is the Ohira-Bestmann modification, which allows for the in situ generation of the reactive phosphonate anion from the more stable dimethyl 1-diazo-2-oxopropylphosphonate (the Ohira-Bestmann reagent) under milder basic conditions, typically with potassium carbonate in methanol.[9][10] This modification offers several advantages, including operational simplicity, higher yields for a broader range of aldehydes, and avoidance of strong, non-protic bases, making it more amenable to sensitive substrates.[11]
The following workflow illustrates the transformation of this compound into its corresponding terminal alkyne, ready for click chemistry applications.
Caption: Workflow for the functionalization of this compound.
Part 2: Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Ethynylpyrazolo[1,5-a]pyrimidine via Ohira-Bestmann Homologation
This protocol details the conversion of this compound to 3-Ethynylpyrazolo[1,5-a]pyrimidine.
Materials:
-
This compound
-
Dimethyl 1-diazo-2-oxopropylphosphonate (Ohira-Bestmann reagent)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration) in a round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous potassium carbonate (2.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Ohira-Bestmann Reagent: To the cooled, stirred suspension, add a solution of the Ohira-Bestmann reagent (1.5 eq) in anhydrous methanol dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Ethynylpyrazolo[1,5-a]pyrimidine.
Expected Outcome: The product, 3-Ethynylpyrazolo[1,5-a]pyrimidine, should be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Parameter | Description |
| Starting Material | This compound |
| Key Reagents | Ohira-Bestmann reagent, K₂CO₃ |
| Solvent | Methanol |
| Reaction Time | 12-24 hours |
| Temperature | 0 °C to room temperature |
| Purification | Silica gel chromatography |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 3-Ethynylpyrazolo[1,5-a]pyrimidine
This protocol describes a general procedure for the CuAAC reaction between 3-Ethynylpyrazolo[1,5-a]pyrimidine and an organic azide.
Materials:
-
3-Ethynylpyrazolo[1,5-a]pyrimidine
-
An organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a vial, dissolve 3-Ethynylpyrazolo[1,5-a]pyrimidine (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq) and an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change to yellow or orange is typically observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole derivative.
Causality in Experimental Choices:
-
Solvent System (t-BuOH/H₂O): This solvent mixture is widely used for CuAAC reactions as it can dissolve a broad range of organic substrates while being compatible with the aqueous nature of the catalyst system.[12]
-
Copper Source and Reducing Agent: Copper(II) sulfate is a stable and inexpensive source of copper. Sodium ascorbate acts as a reducing agent to generate the catalytically active Cu(I) species in situ. This avoids the use of air-sensitive Cu(I) salts.[12]
-
Stoichiometry: A slight excess of the azide is often used to ensure complete consumption of the valuable alkyne-functionalized pyrazolo[1,5-a]pyrimidine. The catalyst loading is typically kept low (1-10 mol%).
Caption: General workflow for the CuAAC reaction.
Part 3: Applications and Future Perspectives
The ability to conjugate the pyrazolo[1,5-a]pyrimidine scaffold to a wide array of molecules via click chemistry opens up numerous possibilities in drug discovery and chemical biology.
-
Drug Conjugation: The pyrazolo[1,5-a]pyrimidine-triazole conjugates can be designed as novel therapeutics. For instance, attaching a targeting moiety can direct the kinase-inhibiting core to specific cells or tissues, enhancing efficacy and reducing off-target effects.
-
PROTACs and Molecular Glues: The triazole linkage can serve as a component of a linker in the design of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are emerging therapeutic modalities.
-
Biomolecular Probes: Fluorescent dyes or biotin can be "clicked" onto the pyrazolo[1,5-a]pyrimidine core to create probes for studying its biological targets and mechanism of action.
-
Materials Science: The rigid nature of the pyrazolo[1,5-a]pyrimidine scaffold makes it an interesting building block for the synthesis of novel functional materials with unique photophysical or electronic properties.[3]
The protocols outlined in this guide provide a robust foundation for researchers to explore the vast potential of this compound in click chemistry. The versatility of this approach, combined with the significant biological relevance of the pyrazolo[1,5-a]pyrimidine core, ensures its continued importance in the development of innovative chemical entities.
References
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
SynArchive. (n.d.). Seyferth-Gilbert Homologation. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-25. [Link]
-
Grokipedia. (n.d.). Seyferth–Gilbert homologation. Retrieved from [Link]
-
Quora. (2022). What are the methods for converting aldehydes into alkynes or ketones, and vice versa (i.e., C-C bond forming)? Retrieved from [Link]
-
NROChemistry. (n.d.). Seyferth-Gilbert Homologation. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Habrant, D., Rauhala, V., & Koskinen, A. (2010). Conversion of carbonyl compounds to alkynes: general overview and recent developments. Chemical Society Reviews, 39(6), 2007-2016. [Link]
-
Wikipedia. (n.d.). Seyferth–Gilbert homologation. Retrieved from [Link]
-
YouTube. (2019, October 17). Seyferth-Gilbert Homologation. [Video]. Dr. S. K. YADAV. [Link]
-
Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Retrieved from [Link]
-
Brown, D. G., & Wustrow, D. J. (2007). A Convenient Reagent for Aldehyde to Alkyne Homologation. Organic letters, 9(13), 2373–2375. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... [Image]. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Convenient Reagent for Aldehyde to Alkyne Homologation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). [Image]. Retrieved from [Link]
-
CoLab. (2025). Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C-H Functionalization. Synlett. [Link]
-
Harras, M. F., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic chemistry, 117, 105431. [Link]
-
Semantic Scholar. (2016). Direct Conversion of Aldehydes and Ketones into Azides by Sequential Nucleophilic Addition and Substitution. European Journal of Organic Chemistry. [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
-
Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 123. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
OUCI. (2025). Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C–H Functionalization. Synlett. [Link]
-
ResearchGate. (2025). Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines. [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
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- 9. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
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- 11. youtube.com [youtube.com]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Developing Assays with Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Authored by: A Senior Application Scientist
Introduction: The Emergence of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1] This structural motif is a cornerstone in the development of potent inhibitors targeting various protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of drug targets.[3][4] Several pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated significant potential as inhibitors of kinases such as Pim-1, Tropomyosin receptor kinases (Trks), Cyclin-dependent kinase 2 (CDK2), and Phosphoinositide 3-kinase delta (PI3Kδ).[5][6][7][8][9][10][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a suite of assays to characterize the biological activity of a specific derivative, Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde. While the broader pyrazolo[1,5-a]pyrimidine class is well-studied, the specific biological profile of the 3-carbaldehyde substituted compound warrants a systematic investigation. The following protocols are designed to establish its potential as a kinase inhibitor, determine its potency and selectivity, and validate its engagement with target proteins in a cellular environment.
Strategic Workflow for Assay Development
A logical and phased approach is crucial for the efficient evaluation of a novel compound. The proposed workflow for this compound is designed to move from broad, high-throughput screening to more detailed mechanistic studies and cellular validation.
Caption: A strategic workflow for the characterization of this compound.
Phase 1: Initial Biochemical Screening for Kinase Inhibition
The primary objective of this phase is to determine if this compound exhibits inhibitory activity against a representative panel of kinases. Luminescence-based assays are ideal for initial screening due to their high sensitivity, broad dynamic range, and amenability to high-throughput formats.[12]
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[13][14] The luminescent signal is directly proportional to kinase activity, and therefore, a decrease in signal indicates inhibition.[13][14]
Materials:
-
This compound (Test Compound)
-
Recombinant Kinase(s) of interest
-
Kinase-specific substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in DMSO, followed by a further dilution in kinase buffer to achieve the desired final assay concentrations.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the diluted test compound.
-
Add 2.5 µL of a 2X kinase/substrate mixture (pre-diluted in kinase buffer).
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (pre-diluted in kinase buffer). The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
| Parameter | Description | Example Value |
| Final Compound Conc. | Range of test compound concentrations | 0.01 - 100 µM |
| Final ATP Conc. | Should be at or near the Kₘ for each kinase | 10 µM |
| Final Kinase Conc. | Varies depending on the enzyme's activity | 1-5 ng/µL |
| Final Substrate Conc. | Varies depending on the kinase | 0.2 µg/µL |
Phase 2: Potency and Selectivity Profiling
Once initial inhibitory activity is confirmed, the next step is to determine the potency (IC₅₀) against the primary target(s) and assess the selectivity across a broader panel of kinases.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC₅₀ Determination
HTRF assays are a robust platform for inhibitor characterization.[3][4] They are based on the principle of Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) molecule.[15]
Principle of HTRF Kinase Assay:
Caption: Principle of a typical HTRF kinase assay.
Materials:
-
This compound
-
Target Kinase and corresponding biotinylated substrate
-
HTRF KinEASE™ Kit (Cisbio) or equivalent, containing:
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-XL665 (SA-XL665)
-
-
ATP
-
HTRF Detection Buffer
-
Low-volume 384-well plates (e.g., white ProxiPlate)
Procedure:
-
Compound Titration: Prepare a 10-point serial dilution of this compound.
-
Kinase Reaction:
-
Add 2 µL of the compound dilutions to the assay plate.
-
Add 4 µL of a mixture of kinase and biotinylated substrate.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate for the optimized reaction time (e.g., 30-60 minutes) at room temperature.
-
-
Detection:
-
Add 10 µL of the HTRF detection mixture (anti-phospho-antibody-Eu³⁺ and SA-XL665 in detection buffer).
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Selectivity Profiling: To assess selectivity, the IC₅₀ determination should be repeated for a panel of related and unrelated kinases. A compound is considered selective if it exhibits a significantly lower IC₅₀ for the primary target compared to other kinases.
| Parameter | Typical Value | Considerations |
| ATP Concentration | Kₘ,app | Determines the apparent potency. |
| Enzyme Concentration | Titrated for optimal signal | Ensure linear reaction kinetics. |
| Substrate Concentration | Titrated for optimal signal | Ensure it's not limiting. |
| IC₅₀ | Varies | A lower value indicates higher potency. |
Phase 3: Elucidating the Mechanism of Action
Understanding how a compound inhibits its target is crucial for lead optimization. For kinase inhibitors, a common mechanism is competition with ATP.
Protocol 3: ATP Competition Assay
This experiment involves determining the IC₅₀ of this compound at various fixed concentrations of ATP. A rightward shift in the IC₅₀ value with increasing ATP concentration is indicative of an ATP-competitive mechanism of inhibition.
Procedure:
-
Follow the HTRF assay protocol (Protocol 2).
-
Perform multiple IC₅₀ determinations, each with a different, fixed concentration of ATP (e.g., 10 µM, 50 µM, 100 µM, 500 µM).
-
Plot the resulting IC₅₀ curves for each ATP concentration.
Data Interpretation:
-
ATP-Competitive: The IC₅₀ value increases as the ATP concentration increases.
-
Non-Competitive: The IC₅₀ value remains constant regardless of the ATP concentration.
-
Uncompetitive: The IC₅₀ value decreases as the ATP concentration increases.
Phase 4: Confirming Target Engagement in a Cellular Context
Biochemical assays are essential, but it is critical to confirm that the compound can enter cells and bind to its intended target in a physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17][18] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[16][19]
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cultured cells expressing the target kinase
-
This compound
-
Cell lysis buffer (with protease and phosphatase inhibitors)
-
PBS (Phosphate-Buffered Saline)
-
PCR tubes
-
Thermocycler
-
Equipment for protein quantification (e.g., Western Blot or Mass Spectrometry)
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Harvesting and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heat Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Protein:
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Analyze the amount of soluble target protein remaining at each temperature using Western Blotting with a specific antibody or by mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein remaining against the temperature for both the vehicle-treated and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
CETSA Workflow Diagram:
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
This application note provides a structured and comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By following these protocols, researchers can efficiently screen for activity, determine potency and selectivity, elucidate the mechanism of action, and confirm target engagement in a cellular context. Positive results from this cascade of assays would provide a strong rationale for further preclinical development, including cell-based functional assays (e.g., proliferation, apoptosis) and in vivo studies to establish the therapeutic potential of this novel compound.
References
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
- Springer. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization.
- Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.
- National Center for Biotechnology Information. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central.
- Sigma-Aldrich. (n.d.). PI3 Kinase HTRF Assay.
- BPS Bioscience. (n.d.). Luminescent Assay Kits.
- National Center for Biotechnology Information. (n.d.).
- NOVA. (n.d.). Luciferase Luminescence Assays.
- Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats.
- Thermo Fisher Scientific. (n.d.). Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay.
- ResearchGate. (n.d.). Guidelines for HTRF technology in EGFR kinase assay.
- Semantic Scholar. (n.d.). Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors.
- PubMed. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.
- PubMed Central. (n.d.). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction.
- ScienceDirect. (n.d.). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
- MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
- ACS Publications. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- National Center for Biotechnology Information. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PubMed Central.
- PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- PubMed. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- PubMed. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome.
- Frontiers. (2022). Current Advances in CETSA.
- Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- CETSA. (n.d.). Publications.
- INIS-IAEA. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review).
- Amerigo Scientific. (n.d.). This compound.
- PubMed Central. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
- PubMed. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights.
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- 15. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Publications — CETSA [cetsa.org]
A Senior Application Scientist's Guide to the Robust and Safe Kilogram-Scale Production of a Key Heterocyclic Building Block
An Application Note for the Scale-Up Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Abstract this compound is a pivotal intermediate in the synthesis of a wide array of biologically active compounds, serving as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its synthesis, particularly at scale, presents significant challenges related to process safety, regioselectivity, and yield optimization. This document provides a comprehensive guide for researchers, chemists, and process development professionals on a robust, scalable, and safe synthesis route. We will delve into the critical aspects of the Vilsmeier-Haack formylation, a notoriously energetic reaction, and present a protocol designed with inherent safety features to mitigate thermal hazards.[3][4] The causality behind each experimental choice is explained to empower the user with a deep understanding of the process, ensuring reproducibility and safety during scale-up operations.
Strategic Overview: Retrosynthetic Analysis
The synthesis of this compound is approached through a three-stage process. This strategy is designed for scalability, utilizing commercially available starting materials and minimizing complex purification steps.
-
Stage 1: Synthesis of 3-Aminopyrazole. The foundational pyrazole ring is constructed via the condensation of a β-ketonitrile with hydrazine, a classic and efficient method for creating this key intermediate.[5]
-
Stage 2: Formation of the Pyrazolo[1,5-a]pyrimidine Core. The bicyclic system is formed through a cyclocondensation reaction between 3-aminopyrazole and a malondialdehyde equivalent.
-
Stage 3: Regioselective Formylation. The final aldehyde functionality is introduced at the C3 position using a carefully controlled Vilsmeier-Haack reaction.[6]
Figure 1: Retrosynthetic analysis and workflow for the synthesis of this compound.
Part I: Synthesis of 3-Aminopyrazole Intermediate
The synthesis of 3-aminopyrazole is the crucial first step. The reaction of β-ketonitriles with hydrazine is a well-established and efficient route.[5]
Protocol 1: Gram-Scale Synthesis of 3-Aminopyrazole
-
Reagent Preparation: In a 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3-oxopropanenitrile (cyanoacetaldehyde) (1.0 eq) in ethanol (5 mL per gram of nitrile).
-
Reaction Initiation: Add hydrazine hydrate (1.05 eq) dropwise to the stirred solution at room temperature. An initial exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 60-70°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure (in vacuo).
-
Purification: The resulting residue can be taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any acidic impurities. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated to yield 3-aminopyrazole, which can be further purified by recrystallization or distillation if necessary.[7][8]
| Reagent | Molar Mass ( g/mol ) | Molarity/Density | Moles | Mass/Volume |
| Cyanoacetaldehyde | 67.06 | - | 1.0 | 67.1 g |
| Hydrazine Hydrate (~64%) | 50.06 | 1.03 g/mL | 1.05 | 51.5 mL |
| Ethanol | 46.07 | 0.789 g/mL | - | 350 mL |
Table 1: Reagent quantities for the synthesis of 3-aminopyrazole.
Part II: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The construction of the bicyclic core is achieved through the condensation of 3-aminopyrazole with a 1,3-biselectrophile. For the parent, unsubstituted ring, 1,1,3,3-tetramethoxypropane is an excellent, stable precursor to malondialdehyde.
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidine
-
Reaction Setup: To a 2 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3-aminopyrazole (1.0 eq) and ethanol (10 mL per gram of pyrazole).
-
Acidification: Add concentrated hydrochloric acid (HCl) (2.0 eq) dropwise to the stirred suspension.
-
Reagent Addition: Add 1,1,3,3-tetramethoxypropane (1.05 eq) to the mixture.
-
Reaction: Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction mixture to 0-5°C. Adjust the pH to 8-9 using a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the Pyrazolo[1,5-a]pyrimidine core.
Part III: Scale-Up Vilsmeier-Haack Formylation
This stage is the most critical from a process safety perspective. The Vilsmeier-Haack reaction is highly exothermic and involves hazardous reagents.[9] The Vilsmeier reagent, a chloroiminium ion, is thermally unstable and its accumulation in the reactor poses a significant risk of thermal runaway.[3][4]
The Causality of Safety: Mitigating Thermal Hazards
Our protocol is designed around a "reverse addition" or "in-situ consumption" strategy. Instead of pre-forming and accumulating the unstable Vilsmeier reagent, we add phosphoryl chloride (POCl₃) slowly to a solution of the substrate in N,N-dimethylformamide (DMF). This ensures the reagent reacts as soon as it is formed, keeping its concentration low and minimizing the risk of a runaway reaction.[3][4]
Figure 2: Diagram illustrating the Vilsmeier-Haack reaction and the safety logic of in-situ consumption to prevent thermal runaway.
Protocol 3: Kilogram-Scale Synthesis of this compound
WARNING: This procedure involves highly corrosive and reactive chemicals and generates a significant exotherm. It must be performed in a well-ventilated fume hood or a walk-in hood designed for large-scale reactions. Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield, is mandatory. The reactor must be equipped with efficient overhead stirring, a temperature probe, a cooling bath, and a gas outlet connected to a scrubber.
-
Reactor Setup: Charge a 20 L jacketed glass reactor with Pyrazolo[1,5-a]pyrimidine (1.0 kg, 1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (8 L).
-
Initial Cooling: Begin stirring and cool the mixture to 0-5°C using the reactor jacket.
-
Controlled Addition of POCl₃: Slowly add phosphoryl chloride (POCl₃) (1.4 L, 1.8 eq) dropwise via a pressure-equalizing dropping funnel over 2-3 hours. Crucially, maintain the internal temperature below 10°C throughout the addition. [9] A runaway reaction can occur if the temperature is not controlled.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C. Hold at this temperature for 4-6 hours, monitoring the reaction by HPLC until the starting material is consumed.
-
Quenching (Critical Step): Prepare a separate 50 L reactor containing a vigorously stirred solution of crushed ice and water (20 kg) and sodium bicarbonate (approx. 4 kg, added portion-wise to control foaming). Slowly transfer the reaction mixture into this quench solution, ensuring the temperature of the quench pot does not exceed 20°C. This step is highly exothermic and will release gas.
-
Product Isolation: After the quench is complete, stir the resulting slurry for 1-2 hours. The solid product is collected by filtration.
-
Washing and Drying: Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7). Then, wash with a small amount of cold ethanol. Dry the product in a vacuum oven at 50-60°C to a constant weight.
| Reagent | Molar Mass ( g/mol ) | Moles (eq) | Quantity | Key Parameters |
| Pyrazolo[1,5-a]pyrimidine | 119.12 | 1.0 | 1.0 kg | Substrate |
| POCl₃ | 153.33 | 1.8 | 2.3 kg (1.4 L) | Addition Temp < 10°C |
| DMF (anhydrous) | 73.09 | - | 8.0 L | Solvent |
| Water/Ice | 18.02 | - | 20 kg | Quench |
| Sodium Bicarbonate | 84.01 | - | ~4 kg | Neutralization |
Table 2: Reagent quantities and critical parameters for kilogram-scale formylation.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Formylation | Incomplete reaction; Insufficient Vilsmeier reagent; Moisture contamination. | Increase reaction time/temperature slightly. Ensure POCl₃ and DMF are of high quality and anhydrous.[9] Use a slight excess of POCl₃. |
| Formation of By-products | Reaction temperature too high, leading to side reactions; Non-regioselective formylation. | Strictly control the reaction temperature during addition and heating phases. Ensure slow, controlled addition of POCl₃. |
| Difficult/Slow Filtration | Very fine particle size of the precipitated product. | Allow the slurry to stir longer after quenching to promote crystal growth. Consider an anti-solvent precipitation method if issues persist. |
| Uncontrolled Exotherm During POCl₃ Addition | Addition rate is too fast; Inefficient cooling. | Immediately stop the addition. Ensure the cooling system is functioning optimally. Reduce the addition rate. Never scale a reaction by more than 3x the previous run without reassessing thermal safety.[10] |
Conclusion
The successful scale-up synthesis of this compound hinges on a thorough understanding and control of the Vilsmeier-Haack formylation step. By employing an "in-situ consumption" strategy with rigorous temperature control, the inherent thermal hazards of this reaction can be safely managed. The protocols detailed in this guide have been designed for robustness and scalability, providing a clear pathway for producing this valuable building block in kilogram quantities. Adherence to the safety and operational guidelines outlined is paramount for a successful and safe manufacturing campaign.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
- Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation.
- Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA.
- Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives.
- Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
- Scale Up Safety. Stanford Environmental Health & Safety.
- Production of 3-aminopyrazoles.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- 3-Aminopyrazole synthesis. ChemicalBook.
- Recent developments in aminopyrazole chemistry.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty of Prof.
-
Pyrazolo[1,5-A][4][11][12]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. Google Patents.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central.
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- 2. US11186576B2 - Pyrazolo[1,5-A][1,3,5]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 8. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde. This valuable heterocyclic compound is a key building block in medicinal chemistry, forming the core of various therapeutic agents.[1][2][3] Its synthesis, most commonly achieved via the Vilsmeier-Haack reaction, is a critical step that often requires careful optimization to ensure high yield and purity.[4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address common challenges encountered in the laboratory. We will delve into the causality behind experimental choices, providing you with the rationale needed to make informed decisions and maximize your synthetic success.
Frequently Asked Questions & Troubleshooting Guide
Section 1: The Vilsmeier-Haack Reaction - Fundamentals
Q1: What is the Vilsmeier-Haack reaction and why is it the preferred method for synthesizing this compound?
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich heterocyclic ring.[5] The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]
Causality: The Pyrazolo[1,5-a]pyrimidine scaffold is an electron-rich system. Specifically, the C3 position on the pyrazole ring is highly nucleophilic, making it susceptible to electrophilic attack.[4] The Vilsmeier reagent is the ideal electrophile for this transformation, leading to a regioselective formylation at the C3 position with generally good yields under optimized conditions.[4]
Section 2: Troubleshooting Low or No Product Yield
Q2: I'm getting a very low yield (or no product at all). What are the most probable causes?
This is a common issue that can almost always be traced back to one of three areas: the quality of your reagents, the formation of the Vilsmeier reagent, or the reaction conditions.
A2.1: Reagent Quality & Handling
-
Moisture is the Enemy: The Vilsmeier-Haack reaction is extremely sensitive to moisture.[6] Both POCl₃ and the resulting Vilsmeier reagent react violently with water, leading to their decomposition.
-
Self-Validation Protocol: Ensure your DMF is anhydrous. Use a freshly opened bottle or dry it over molecular sieves. All glassware must be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Perform all additions and transfers using syringes or cannulas.
-
A2.2: Improper Vilsmeier Reagent Formation
-
Exothermic Reaction Control: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic.[6] If the addition of POCl₃ is too fast or the cooling is insufficient, localized heating can decompose the reagent.
-
Expert Insight: The Vilsmeier reagent is prepared by the slow, dropwise addition of POCl₃ to an ice-cold (0-5 °C) solution of DMF.[6][7] You should observe the formation of a solid or a viscous slurry, which is the chloroiminium salt. Allow this mixture to stir for at least 30 minutes at 0 °C to ensure complete formation before adding your substrate.[7]
-
A2.3: Sub-optimal Reaction Conditions
-
Temperature & Time: After adding the pyrazolo[1,5-a]pyrimidine substrate, the reaction may require heating to proceed to completion. The optimal temperature and time are substrate-dependent.
-
Recommended Protocol: Start by stirring the reaction at room temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to 40-60 °C. Overheating can lead to decomposition and the formation of dark, tarry side products.
-
Below is a workflow to diagnose the cause of low yield:
Sources
- 1. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Welcome to the technical support guide for the purification of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the critical column chromatography purification step. The guidance provided herein is rooted in established chromatographic principles and field-proven experience to help you navigate common issues and optimize your purification workflow.
Troubleshooting Guide: Column Chromatography Issues
This section addresses specific, practical problems encountered during the purification process in a direct question-and-answer format.
Question 1: My product, this compound, is not eluting from the silica gel column. What is happening?
Answer: This is a common issue that typically points to one of two primary causes: insufficient mobile phase polarity or on-column decomposition.
-
Causality—Insufficient Polarity: The pyrazolopyrimidine core, combined with the polar carbaldehyde group, imparts a significant degree of polarity to the molecule. If your mobile phase (eluent) is too non-polar (e.g., high percentage of hexanes or heptane), it will not be able to displace the compound from the highly polar silica gel stationary phase. The compound remains strongly adsorbed at the top of the column.
-
Causality—On-Column Decomposition: Aldehydes can be susceptible to degradation on acidic surfaces like standard silica gel. Your compound might be decomposing, and the resulting products may be highly polar or irreversibly bound.[1]
Step-by-Step Solution Protocol:
-
Confirm Stability: Before running a large-scale column, spot your crude material on a silica gel TLC plate. After spotting, let the plate sit on the bench for 30-60 minutes, then elute as usual. If a new spot appears at the baseline or streaking is observed, your compound is likely unstable on silica.[1]
-
Increase Eluent Polarity: If the compound is stable, the issue is likely the mobile phase. Gradually increase the polarity. For example, if you are using a 20% Ethyl Acetate (EtOAc) in Hexanes system, try moving to 30%, 40%, and then 50% EtOAc. In many published procedures for related pyrazolopyrimidine derivatives, gradients of ethyl acetate in heptane or hexane are employed, sometimes going up to 100% ethyl acetate.[2][3]
-
Switch to a Stronger Solvent System: If increasing the ethyl acetate concentration is insufficient, a more polar "strong" solvent is required. Consider switching to a dichloromethane (DCM)/methanol (MeOH) system, starting with 1-2% MeOH in DCM.[4]
-
Consider Deactivation: If instability is confirmed, you can "deactivate" the silica gel by preparing your mobile phase with a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or a 10% solution of ammonia in methanol.[5] This neutralizes the acidic silanol groups, preventing degradation.
Question 2: I am seeing poor separation between my product and a close-running impurity. How can I improve the resolution?
Answer: Achieving good resolution is the primary goal of chromatography. Co-elution occurs when the mobile phase and stationary phase fail to adequately differentiate between two compounds.
-
Causality—Suboptimal Selectivity: The chosen solvent system may move both your product and the impurity at very similar rates. The interactions (e.g., hydrogen bonding, dipole-dipole) of the two compounds with the silica gel are too similar in that specific eluent.
-
Causality—Column Overload: Loading too much crude material onto the column is a frequent cause of poor separation. This leads to broad, overlapping bands that cannot be resolved, regardless of the solvent system.[6]
Step-by-Step Solution Protocol:
-
TLC Optimization is Key: Do not run a column until you have optimized the separation on a TLC plate. The ideal solvent system should provide a retention factor (Rf) for your desired product of approximately 0.25-0.40 .[1] This range provides the best balance, ensuring the compound does not elute too quickly but also does not require excessive solvent volumes.
-
Change Solvent Selectivity: If you cannot achieve baseline separation with an EtOAc/Hexane system, switch to a solvent system with different chemical properties. For example:
-
Dichloromethane/Methanol: Offers different dipole-dipole interactions.
-
Toluene/Acetone: The aromatic toluene can provide different π-π interactions.
-
Experiment with ternary mixtures (e.g., Hexane/DCM/EtOAc) to fine-tune the separation.
-
-
Reduce Column Load: As a general rule, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel (e.g., 1-5 g of crude material on 100 g of silica).
-
Ensure Proper Loading Technique: For optimal separation, the initial band of material must be as narrow as possible. If your compound has poor solubility in the eluent, use the "dry loading" method.[6] Dissolve your crude product in a minimal amount of a strong solvent (like DCM), add a small portion of silica gel, and evaporate the solvent on a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of the column.[6]
Question 3: My product spot shows significant "tailing" on the TLC plate and the column fractions are broad. What causes this?
Answer: Tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase, often seen with basic compounds.
-
Causality—Acid-Base Interaction: The pyrazolopyrimidine scaffold contains basic nitrogen atoms. These can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction causes a portion of the molecules to "stick" and elute more slowly, creating a tail.[5]
Step-by-Step Solution Protocol:
-
Use a Basic Modifier: The most effective solution is to add a small amount of a basic additive to your mobile phase to compete with your compound for the acidic sites on the silica.
-
Add 0.1-1% Triethylamine (Et₃N) to your eluent.
-
Alternatively, use 0.5-2% of a 10% ammonia solution in methanol as part of your polar solvent component.[5]
-
-
Verify on TLC: Before committing to the column, run a TLC with the unmodified solvent system next to a TLC with the base-modified system. You should observe a significant reduction in tailing and a slightly higher Rf value for your compound in the modified system.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for a mobile phase to purify this compound? A1: Based on literature for analogous heterocyclic compounds, an excellent starting point is a gradient elution using Ethyl Acetate in Hexanes (or Heptane) .[2][3] Begin with a low-polarity mixture (e.g., 10% EtOAc/90% Hexanes) and gradually increase the concentration of ethyl acetate while collecting fractions. Thin-Layer Chromatography (TLC) is indispensable for determining the optimal solvent ratio before running the column.[5]
Q2: Which stationary phase is best? A2: For the vast majority of applications involving this scaffold, standard silica gel (60 Å pore size, 230-400 mesh particle size) is the stationary phase of choice due to its effectiveness in separating compounds based on polarity.[4][5] If your specific derivative is extremely polar and remains at the baseline even in highly polar solvents, you might consider alternative stationary phases like alumina (neutral or basic) or reverse-phase (C18) silica.[1][5]
Q3: How can I visualize the compound in my fractions if it's not UV-active or colored? A3: this compound contains a conjugated system and should be UV-active (visible under a 254 nm UV lamp). However, if you are working with derivatives that are not, you will need to use a chemical stain on your TLC plates. A common and versatile stain is potassium permanganate (KMnO₄) , which reacts with most organic compounds, appearing as yellow spots on a purple background.
Q4: What are the common impurities I should expect from the synthesis? A4: Impurities will depend on the synthetic route. A common synthesis involves the condensation of a 5-aminopyrazole with a β-dicarbonyl equivalent.[7] Potential impurities could include:
-
Unreacted 5-aminopyrazole starting material.
-
Side-products from incomplete cyclization or alternative reaction pathways.
-
If the aldehyde was formed via oxidation of a primary alcohol, you might have residual alcohol starting material or over-oxidized carboxylic acid byproducts.
Visualized Workflows and Data
Table 1: Recommended Solvent Systems & Modifiers
| Solvent System (Mobile Phase) | Target Compound Polarity | Application Notes & Rationale |
| Ethyl Acetate / Hexanes | Low to Medium | The standard starting system. Provides good selectivity for many heterocyclic compounds.[2][3][4] |
| Dichloromethane / Methanol | Medium to High | Used when compounds are too polar for EtOAc/Hexanes. Methanol is a very strong polar solvent.[4] |
| Toluene / Acetone | Medium | Offers different selectivity based on aromaticity (toluene) and hydrogen bond acceptance (acetone). |
| Mobile Phase + 0.5% Et₃N | Basic Compounds | The triethylamine neutralizes acidic silica sites, preventing tailing of basic nitrogen heterocycles.[5] |
Diagram 1: General Column Chromatography Workflow
A step-by-step logical flow for performing column chromatography, from initial analysis to final product isolation.
Caption: Workflow from TLC optimization to product isolation.
Diagram 2: Troubleshooting Decision Tree
A logical guide to diagnosing and solving common column chromatography problems.
Caption: Decision tree for chromatography troubleshooting.
References
-
Michalek, S., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Mondal, P., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde Synthesis
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde. As a key intermediate in medicinal chemistry, achieving a high yield of this scaffold is often critical. This document provides in-depth, field-proven insights into troubleshooting common issues, particularly those related to the Vilsmeier-Haack formylation reaction.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction for the formylation of a substituted pyrazolo[1,5-a]pyrimidine is resulting in a very low yield. What are the most common initial factors to investigate?
Low yields in this reaction are frequently traced back to three primary areas: reagent quality, reaction conditions, and the electronic nature of your substrate. The Vilsmeier-Haack reagent is moisture-sensitive, and its effective concentration is paramount. Ensure your N,N-dimethylformamide (DMF) is anhydrous and your phosphorus oxychloride (POCl₃) is fresh. The reaction is also sensitive to temperature; the initial formation of the Vilsmeier reagent is exothermic and requires cooling, but the subsequent formylation may need heating to proceed efficiently. Finally, electron-withdrawing groups on the pyrazolo[1,5-a]pyrimidine ring can deactivate it towards electrophilic substitution, necessitating more forcing conditions.
Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products?
The most probable side product is a di-formylated pyrazolo[1,5-a]pyrimidine, especially if your starting material is highly activated. The Vilsmeier-Haack reaction can sometimes lead to formylation at other electron-rich positions on the heterocyclic core. Another possibility, particularly with elevated temperatures, is the formation of chlorinated byproducts. Incomplete hydrolysis during the work-up can also leave iminium salt intermediates, which will appear as different spots on your TLC.
Q3: Is there a standard, reliable protocol for the 3-formylation of pyrazolo[1,5-a]pyrimidines?
A frequently successful approach involves the Vilsmeier-Haack reaction under controlled conditions. Portilla and co-workers have reported a one-pot synthesis where 7-arylpyrazolo[1,5-a]pyrimidines are successfully functionalized with a formyl group at the C-3 position in good yields.[1] This typically involves the slow addition of POCl₃ to anhydrous DMF at low temperatures to pre-form the Vilsmeier reagent, followed by the addition of the pyrazolo[1,5-a]pyrimidine substrate and subsequent heating.
Q4: My starting material is not fully consumed, even after extended reaction times. What adjustments should I consider?
Incomplete conversion suggests either insufficient reactivity of the substrate or a degraded Vilsmeier reagent. First, confirm the quality of your reagents. If the reagents are reliable, consider increasing the molar excess of the Vilsmeier reagent. For substrates with deactivating groups, a higher reaction temperature or a longer reaction time may be necessary to drive the reaction to completion. Monitoring the reaction by TLC is crucial to determine the optimal reaction endpoint.
In-depth Troubleshooting Guide
Scenario 1: Low to No Product Formation
If you are experiencing a significant lack of your desired this compound, a systematic approach to troubleshooting is essential.
Root Cause Analysis:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is highly susceptible to hydrolysis.[2] Moisture in the DMF or glassware will decompose the reagent, leading to a failed reaction.
-
Substrate Reactivity: The pyrazolo[1,5-a]pyrimidine ring system is electron-rich, but substituents can significantly modulate its reactivity. Strong electron-withdrawing groups will deactivate the ring, making the electrophilic substitution more difficult.
-
Insufficient Reaction Temperature: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation step often requires thermal energy to overcome the activation barrier.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Experimental Protocol: Reagent and Reaction Condition Optimization
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
-
Formylation Reaction:
-
Dissolve your pyrazolo[1,5-a]pyrimidine substrate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80°C.
-
Monitor the reaction progress by TLC. A typical reaction time is 2-6 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0°C.
-
Carefully and slowly pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Scenario 2: Complex Product Mixture and Purification Challenges
A messy reaction profile often indicates the formation of side products or incomplete reactions, complicating purification.
Root Cause Analysis:
-
Di-formylation: Highly activated pyrazolo[1,5-a]pyrimidine substrates can undergo formylation at multiple positions. The C-3 position is highly nucleophilic, but other positions on the pyrimidine ring can also be susceptible.[1][3]
-
Degradation: High reaction temperatures or prolonged reaction times can lead to the degradation of the starting material or the product, especially for sensitive substrates.
-
Incomplete Hydrolysis: The iminium salt intermediate formed after electrophilic attack must be hydrolyzed during the work-up to yield the aldehyde. Incomplete hydrolysis will result in a mixture of the aldehyde and the iminium salt.
Strategies for Improving Selectivity and Purification:
-
Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. Using a smaller excess (e.g., 1.1-1.5 equivalents) can minimize di-formylation.
-
Temperature Management: Maintain the lowest effective temperature to minimize degradation. Stepwise heating and careful monitoring by TLC can help identify the optimal temperature.
-
Efficient Work-up: Ensure a thorough aqueous work-up. Vigorous stirring during quenching and basification will promote complete hydrolysis of the iminium intermediate.
-
Chromatography: Column chromatography is often necessary for the purification of this compound. A gradient elution system, for example, with hexane and ethyl acetate, is typically effective.
Optimized Reaction Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF | Serves as both solvent and reagent. |
| Reagents | Fresh POCl₃, Anhydrous DMF | The Vilsmeier reagent is moisture-sensitive. |
| Stoichiometry | 1.1 - 3.0 eq. of Vilsmeier Reagent | Optimize based on substrate reactivity. |
| Temperature | 0°C for reagent formation, then heat to 60-80°C | Controls exotherm and drives the reaction. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Work-up | Quench on ice, basify to pH 8-9 | Ensures complete hydrolysis of the iminium salt. |
Mechanistic Insight
Understanding the reaction mechanism can aid in troubleshooting. The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution pathway.
Caption: Vilsmeier-Haack reaction mechanism overview.
The key step is the attack of the electron-rich pyrazolo[1,5-a]pyrimidine on the electrophilic Vilsmeier reagent. The regioselectivity for the C-3 position is due to its high nucleophilicity.[1] Any factor that reduces the nucleophilicity of the substrate or the electrophilicity of the reagent will hinder the reaction.
References
-
Portilla, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(17), 2689-2691. [Link]
-
Al-Zaydi, K. M. (2009). Vilsmeier–Haack formylation of acetonitrile revisited: Synthesis of novel pyrazolo[1,5‐a]pyrimidines and triazolo[1,5‐a]pyrimidine. Journal of Heterocyclic Chemistry, 46(2), 327-331. [Link]
Sources
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Welcome to the technical support guide for the purification of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The purity of this compound is critical for subsequent synthetic steps and for ensuring reliable biological data. This guide provides in-depth, field-tested answers to common purification challenges.
Section 1: Initial Assessment & Impurity Identification
Before attempting purification, a reliable assessment of the crude product is essential. This initial analysis will dictate the most effective purification strategy, saving time and maximizing yield.
Q1: What are the first steps to assess the purity of my crude this compound?
A1: A multi-point analysis is recommended:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common first step. Use a silica gel plate and an appropriate solvent system. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane.
-
Procedure: Dissolve a small amount of your crude material in a suitable solvent (like Dichloromethane or Ethyl Acetate). Spot it on a TLC plate alongside the starting material (the parent pyrazolo[1,5-a]pyrimidine). Develop the plate in an EtOAc/Hexane system (e.g., 30-50% EtOAc).
-
Interpretation: The product, being more polar due to the aldehyde group, should have a lower Rf value than the starting material. Multiple spots indicate the presence of impurities.
-
-
Proton NMR (1H NMR): This provides a detailed picture of the molecular structure and reveals the presence of specific impurities.
-
Key Signals for Product: Look for the characteristic aldehyde proton signal, typically a singlet between δ 9.8-10.2 ppm. The aromatic protons on the pyrazolopyrimidine core will also have distinct chemical shifts.
-
Common Impurity Signals:
-
Residual DMF: A singlet around δ 8.0 ppm and two singlets around δ 2.9 and δ 2.7 ppm.
-
Unreacted Starting Material: Absence of the aldehyde peak and presence of the proton signal at the 3-position of the parent ring.
-
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool to confirm the mass of your desired product and identify the masses of any impurities, giving clues to their identity.
Q2: What are the most common impurities I should expect from a Vilsmeier-Haack synthesis?
A2: The Vilsmeier-Haack reaction is a standard method for formylating this scaffold[1][2]. Impurities typically arise from the reagents and reaction conditions.
| Impurity Type | Origin | Identification |
| Unreacted Starting Material | Incomplete reaction. | TLC spot with higher Rf than the product; Confirmed by 1H NMR. |
| N,N-Dimethylformamide (DMF) | Reaction solvent and reagent. | High boiling point makes it difficult to remove by simple evaporation. Characteristic signals in 1H NMR. |
| Hydrolyzed Vilsmeier Reagent Byproducts | Aqueous workup of the reaction. | Often polar, water-soluble salts. Typically removed during extraction. |
| Side-Products | Potential for di-formylation under harsh conditions.[1] | May appear as a very polar spot on TLC. LC-MS can help identify a di-aldehyde product. |
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the workup and purification process.
Q3: My crude product is a dark, oily residue after evaporating the solvent. How should I proceed?
A3: An oily or tar-like consistency usually indicates the presence of significant high-boiling impurities, most commonly residual DMF. Direct crystallization or chromatography from this state is often inefficient.
Recommended Workflow:
-
Liquid-Liquid Extraction: Dissolve the crude oil in a generous amount of a suitable organic solvent like Ethyl Acetate (EtOAc).
-
Aqueous Wash: Wash the organic layer multiple times with water to remove the highly water-soluble DMF.[3][4] A rule of thumb is to use five 10 mL portions of water for every 5 mL of DMF estimated to be in the mixture.[3][5]
-
Brine Wash: Perform a final wash with saturated NaCl solution (brine) to remove bulk water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting material should be a solid or a more manageable oil.
Q4: My 1H NMR spectrum shows a significant amount of unreacted starting material. What is the most efficient removal method?
A4: Since the starting material is significantly less polar than the aldehyde product, Flash Column Chromatography is the most effective method for separation.
Q5: I still see residual DMF in my product after aqueous workup. How can I remove it?
A5: Trace amounts of DMF can be stubborn. Here are several effective methods:
-
Azeotropic Removal: Dissolve the product in toluene and evaporate under reduced pressure. Repeat this process 2-3 times. Toluene forms a lower-boiling azeotrope with DMF, facilitating its removal.[6]
-
Washing with Dilute Acid or LiCl: If your product is stable, washing the organic solution with dilute aqueous solutions like 0.5 N HCl or 5% LiCl can improve the partitioning of DMF into the aqueous phase.[3][5]
-
Precipitation/Trituration: If your product is a solid, you may be able to precipitate it from a solvent in which DMF is soluble but your product is not.
-
Procedure: Dissolve the crude material in a minimal amount of a solvent like Dichloromethane (DCM). Add a large volume of an anti-solvent like diethyl ether or hexane to precipitate the product. The DMF will remain in the solvent mixture. Filter the solid and wash with the anti-solvent.[4]
-
Section 3: Detailed Purification Protocols
Protocol 1: Optimized Recrystallization
Recrystallization is ideal when you have a solid product with impurities that have different solubility profiles. For this compound, solvents like ethanol, isopropanol, or mixtures containing ethyl acetate are often effective.[7][8][9]
-
Solvent Selection: Test solubility in various solvents. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to your crude solid until it just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.[6] Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
This is the most versatile method for separating compounds with different polarities.[10][11]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexane is typically effective. Based on TLC, an isocratic system where the product Rf is ~0.2-0.3 can also be used.[11] For polar compounds, a system like Dichloromethane/Methanol might be necessary.[10][12]
| Step | Detailed Instruction | Causality & Expert Insight |
| 1. TLC Optimization | Find a solvent system where the product Rf is 0.2-0.3 and is well-separated from impurities. | An Rf in this range provides the best balance between separation efficiency and elution time. An Rf that is too high leads to poor separation, while one that is too low results in long run times and band broadening.[10][13] |
| 2. Column Packing | Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., Hexane). Pour it into the column and use pressure to pack it uniformly. | A well-packed column is critical to prevent cracking or channeling of the solvent, which would lead to poor separation. |
| 3. Sample Loading | Wet Loading: Dissolve the sample in a minimum amount of the mobile phase or DCM and load it onto the column. Dry Loading: Dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. | Dry loading is superior for samples that are not very soluble in the starting eluent. It results in sharper bands and better separation.[13][14] |
| 4. Elution | Start with a low polarity mobile phase and gradually increase the polarity (e.g., from 10% EtOAc/Hexane to 40% EtOAc/Hexane). | The less polar starting material will elute first, followed by the more polar aldehyde product. A gradient ensures that all compounds elute in a reasonable time. |
| 5. Fraction Collection | Collect fractions and monitor them by TLC to identify which ones contain the pure product. | |
| 6. Concentration | Combine the pure fractions and remove the solvent under reduced pressure. |
Section 4: Purity Confirmation
Q6: How do I confirm the final purity of my this compound?
A6: After purification, it is crucial to re-analyze the material to confirm its purity.
-
TLC: The purified sample should show a single spot.
-
1H NMR: The spectrum should be clean, showing only the signals corresponding to the product. Pay close attention to the regions where DMF or starting material signals would appear to ensure their absence.
-
Melting Point: A sharp melting point range (typically within 1-2 °C) is a good indicator of high purity.
-
Elemental Analysis (C, H, N): For a final, definitive confirmation, the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values.
By following this structured approach to analysis, troubleshooting, and purification, you can consistently obtain high-purity this compound, ensuring the success of your subsequent research and development activities.
References
-
ResearchGate. (2017). How to remove DMF from reaction mixture in room temperature ? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]
-
ResearchGate. (2017). How can we remove DMF from a reaction mixture? Retrieved from [Link]
-
Not Voodoo. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]
-
National Institutes of Health. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Unknown Source. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
-
National Institutes of Health. (2008). General methods for flash chromatography using disposable columns. Retrieved from [Link]
-
National Institutes of Health. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
PubMed Central. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
-
National Institutes of Health. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
-
ResearchGate. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Krishgen Biosystems. (2008). General Methods for Flash Chromatography Using Disposable Columns. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ACS Combinatorial Science. (2016). Efficient Synthesis of Pyrazolopyrimidine Libraries. Retrieved from [Link]
-
Chemical Papers. (2017). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Retrieved from [Link]
-
MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Workup [chem.rochester.edu]
- 4. echemi.com [echemi.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorbtech.com [sorbtech.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. Chromatography [chem.rochester.edu]
- 13. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. krishgenbiosystems.com [krishgenbiosystems.com]
Technical Support Center: Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Welcome to the technical support center for Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling, stability, and potential decomposition of this versatile heterocyclic compound. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experimental workflows, ensuring the integrity and success of your research.
Introduction to the Stability of this compound
This compound is a key building block in medicinal chemistry and materials science, valued for its rigid, planar structure and versatile reactivity.[1] However, like many heterocyclic compounds, its stability can be influenced by various experimental conditions. Understanding the potential decomposition pathways is crucial for accurate experimental design, data interpretation, and the development of robust synthetic and analytical methods. This guide will delve into the known and potential degradation routes of this compound under different stress conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Unexpected Side Products in Base-Catalyzed Reactions
Question: I am performing a base-catalyzed reaction with this compound and observing an unexpected isomer as a major side product. What could be happening?
Answer:
You are likely observing a base-catalyzed isomerization via an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism.[2][3][4] This is a known decomposition pathway for 3-formylpyrazolo[1,5-a]pyrimidines, especially under strong basic conditions (e.g., aqueous NaOH) and elevated temperatures (e.g., microwave irradiation).
Plausible Mechanism:
-
Nucleophilic Addition: A hydroxide ion (or another nucleophile) attacks the C7 position of the pyrimidine ring.
-
Ring Opening: The pyrimidine ring opens, leading to an intermediate with a pendant aldehyde and an open-chain enamine.
-
Ring Closing: Intramolecular cyclization occurs between the enamine nitrogen and the aldehyde, forming a new six-membered ring.
-
Aromatization: Elimination of a water molecule leads to the formation of the more thermodynamically stable 5-aroyl-NH-pyrazolo[3,4-b]pyridine isomer.
Experimental Workflow for Investigating Base-Catalyzed Isomerization
Caption: Workflow for troubleshooting unexpected products in base-catalyzed reactions.
Preventative Measures:
-
Use Milder Bases: If possible, opt for non-nucleophilic organic bases (e.g., DBU, DIPEA) instead of strong inorganic bases like NaOH or KOH.
-
Control Temperature: Perform reactions at the lowest effective temperature to minimize the rate of the ANRORC rearrangement.
-
Anhydrous Conditions: The presence of water facilitates the ANRORC mechanism. Using anhydrous solvents and reagents can suppress this side reaction.
Issue 2: Decomposition in Acidic Media
Question: My reaction in an acidic medium is showing multiple spots on TLC, and I am getting a low yield of the desired product. Is this compound unstable in acid?
Answer:
Yes, the pyrazolo[1,5-a]pyrimidine core can be susceptible to decomposition under acidic conditions. While a definitive mechanism for the 3-carbaldehyde derivative is not extensively documented, the high electron density at various nitrogen atoms makes the ring system prone to protonation. This can lead to subsequent hydrolysis or ring-opening, especially at elevated temperatures.
Plausible Degradation Pathway:
-
Protonation: The nitrogen atoms in the pyrimidine ring are the most likely sites of protonation.
-
Hydrolysis of the Aldehyde: The aldehyde group can be hydrated to a gem-diol under acidic conditions, which might be a prelude to further degradation.
-
Ring Opening: Protonation can activate the pyrimidine ring towards nucleophilic attack by water or other nucleophiles present in the reaction mixture, leading to ring cleavage. The likely initial products would be substituted pyrazoles.
Troubleshooting Protocol for Acidic Reactions
| Step | Action | Rationale |
| 1. pH Monitoring | Carefully monitor and control the pH of the reaction mixture. | To avoid excessively harsh acidic conditions that promote degradation. |
| 2. Acid Choice | Use weaker acids or Lewis acids where appropriate. | To minimize protonation of the heterocyclic core. |
| 3. Temperature Control | Run the reaction at the lowest possible temperature. | To reduce the rate of decomposition reactions. |
| 4. Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | To prevent prolonged exposure to acidic conditions. |
| 5. Product Isolation | Neutralize the reaction mixture promptly during workup before concentration. | To prevent acid-catalyzed degradation during product isolation. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
A1: Under neutral conditions, at room temperature, and protected from light, this compound is a relatively stable solid. However, its stability can be compromised by exposure to strong acids, strong bases, oxidizing agents, and high temperatures.
Q2: Is this compound susceptible to oxidation?
A2: Yes, the aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid). This can occur in the presence of common laboratory oxidants or even slowly on exposure to air over extended periods. For related 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines, oxidative decomposition has been observed, particularly with electron-donating substituents.[5]
Q3: What about the photochemical stability of this compound?
A3: While specific data for the 3-carbaldehyde derivative is limited, related arylazopyrazolopyrimidine dyes have shown photochemical reactivity.[6] It is advisable to protect solutions of this compound from direct light, especially during long-term storage or prolonged reactions, to prevent potential photodegradation.
Q4: What is the expected thermal stability of this compound?
A4: The pyrazolo[1,5-a]pyrimidine core is generally thermally robust. For instance, some energetic materials based on this framework exhibit high thermal decomposition temperatures, in some cases exceeding 280°C.[6] However, the presence of the aldehyde functional group may lower the overall thermal stability compared to derivatives with more stable substituents. It is recommended to perform thermal analysis (TGA/DSC) if the compound is to be subjected to high temperatures.
Q5: How should I store this compound?
A5: For long-term storage, it is best to keep the compound as a solid in a tightly sealed container, protected from light and moisture, and stored in a cool, dry place. For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light.
Visualizing Decomposition Pathways
The following diagrams illustrate the key known and plausible decomposition pathways of this compound.
Caption: Overview of major decomposition pathways.
References
-
K. L. Johnston et al., "Development and validation of a high-throughput anti-Wolbachia whole-cell screen: a route to macrofilaricidal drugs against onchocerciasis," bioRxiv, 2022. [Link]
-
J. A. Portilla et al., "Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH," RSC Advances, 2021. [Link]
-
J. A. Portilla et al., "Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH," ResearchGate, 2021. [Link]
-
N. A. Al-Awadi et al., "Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes," Molecules, 2011. [Link]
-
J. A. Portilla et al., "Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH," National Center for Biotechnology Information, 2021. [Link]
-
S. Baluja et al., "Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives," World Scientific News, 2016. [Link]
-
PubChem, "this compound," National Center for Biotechnology Information. [Link]
-
M. Wieczorek et al., "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors," National Center for Biotechnology Information, 2022. [Link]
-
A. Ardizzoni et al., "The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review," CHIMIA International Journal for Chemistry, 1970. [Link]
-
J. A. Portilla et al., "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold," National Center for Biotechnology Information, 2021. [Link]
-
A. M. Shawali et al., "(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety," ResearchGate, 2017. [Link]
-
M. Wieczorek et al., "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives," National Center for Biotechnology Information, 2022. [Link]
-
Y. Li et al., "Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability," Crystal Growth & Design, 2022. [Link]
-
Y. Li et al., "Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials," Molecules, 2020. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Monitoring Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde Reactions by TLC
Welcome to the technical support guide for monitoring the synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during reaction monitoring. As a fused heterocyclic system, the pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting protein kinases.[1][2] The introduction of a carbaldehyde group, often via electrophilic substitution reactions like the Vilsmeier-Haack formylation, is a key synthetic step.[3][4] Accurate and efficient monitoring of this transformation is critical for optimizing reaction conditions and maximizing yield. This guide provides the expertise to master TLC for this specific application.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of TLC for monitoring the formylation of pyrazolo[1,5-a]pyrimidines.
Q1: What is the fundamental principle of using TLC to monitor a reaction? A: Thin-Layer Chromatography (TLC) separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (the eluting solvent).[5] For reaction monitoring, small aliquots of the reaction mixture are spotted on a TLC plate over time. As the reaction progresses, the starting material spot will diminish in intensity while a new spot corresponding to the product will appear and intensify.[6][7] The relative polarity of the starting material and the product dictates their separation; in this case, the this compound product is generally more polar than the unsubstituted parent heterocycle, resulting in a lower Retention Factor (Rf) value.
Q2: Why is TLC the preferred method for monitoring the synthesis of this compound? A: TLC is widely used for its speed, low cost, high sensitivity, and the small amount of sample required.[5] It provides a rapid qualitative assessment of the reaction's progress, allowing a chemist to determine if the starting material has been consumed, how much product has formed, and if any side products are appearing.[7] This is particularly useful for reactions like the Vilsmeier-Haack, where reaction times can be variable and require careful monitoring to avoid byproduct formation or decomposition.[3]
Q3: What type of TLC plates are recommended? A: For most applications involving pyrazolo[1,5-a]pyrimidines, standard silica gel plates (e.g., Merck silica gel 60 F254) are the stationary phase of choice.[7][8] The "F254" designation indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds, like the pyrazolo[1,5-a]pyrimidine scaffold, under a 254 nm UV lamp.[7][9] Silica gel is slightly acidic, which is generally acceptable for these compounds; however, if acid sensitivity is suspected, neutralized plates or alternative stationary phases like alumina could be considered.[5][6]
Q4: How do I select an appropriate mobile phase (solvent system)? A: The goal is to find a solvent system where the starting material and product have distinct Rf values, ideally between 0.2 and 0.8.[6] An Rf value that is too high (close to 1) or too low (close to 0) provides poor separation.[9]
-
Starting Point: For neutral organic molecules like pyrazolo[1,5-a]pyrimidines, a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a common starting point.[4][7] A 2:1 or 1:1 mixture of petroleum ether/ethyl acetate is often effective.
-
Optimization:
-
If spots are too low (low Rf), increase the polarity of the mobile phase by adding more ethyl acetate.
-
If spots are too high (high Rf), decrease the polarity by adding more hexanes.
-
For highly polar products that remain at the baseline, adding a small amount of a very polar solvent like methanol may be necessary.[10]
-
Q5: How can I visualize the spots if they are not visible to the naked eye? A: Pyrazolo[1,5-a]pyrimidine derivatives are typically UV-active due to their aromatic nature.[8]
-
UV Light: The primary method is to view the dried TLC plate under a handheld UV lamp (254 nm).[9] Compounds will appear as dark spots against the green fluorescent background.
-
Staining: If compounds are not UV-active or for more sensitive detection, chemical staining is required. The plate is dipped into or sprayed with a reagent that reacts with the compounds to produce colored spots, often after gentle heating. Good general-purpose stains for these nitrogen heterocycles include potassium permanganate (KMnO₄), p-anisaldehyde, or a ceric ammonium molybdate (CAM) stain.[11][12]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the TLC analysis of your reaction.
Q: My spots are streaking or smearing down the plate. What's wrong? A: Streaking is a common issue with several potential causes:
-
Sample Overloading: You have spotted too much of the reaction mixture. The stationary phase becomes saturated, leading to a continuous "streak" rather than a tight spot.[13]
-
Inappropriate Solvent Polarity: The sample may have limited solubility in the chosen mobile phase, causing it to streak from the origin.
-
Solution: Adjust the solvent system. Sometimes, adding a small percentage of a more polar solvent can improve spot shape.
-
-
Compound Instability: The compound may be decomposing on the acidic silica gel.[10]
-
Solution: Add a small amount of a base, like triethylamine (~1-2%), to the mobile phase to neutralize the silica gel.[6] Alternatively, use a different stationary phase like alumina.
-
-
High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF (common for Vilsmeier-Haack reactions), the solvent itself can cause streaking.[10]
-
Solution: After spotting the plate, place it under a high vacuum for a few minutes to evaporate the residual DMF before developing the plate in the TLC chamber.[10]
-
Q: I ran my TLC, but I don't see any spots. What happened? A: This can be frustrating, but it is usually solvable:
-
Insufficient Concentration: The sample spotted was too dilute.[13]
-
Solution: Try concentrating the sample or spotting multiple times in the same location, ensuring the spot remains small.[13]
-
-
Solvent Level Too High: The level of the developing solvent in the chamber was above the origin line where you spotted your samples. This washes the compound off the plate into the solvent reservoir instead of allowing it to chromatograph.[5][13]
-
Solution: Always ensure the solvent level is well below the origin line.
-
-
Ineffective Visualization: The compound may not be UV-active, or the stain used is not suitable for your compound.
-
Solution: First, always check under a UV lamp. If nothing is visible, try a more universal stain like potassium permanganate or p-anisaldehyde, which react with a broad range of functional groups.[12]
-
Q: My starting material and product have very similar Rf values. How can I tell them apart? A: This is a classic challenge where the "cospot" is essential.
-
The Cospot Technique: A proper reaction monitoring TLC plate should have three lanes:
-
S: Starting Material (a reference sample).
-
C: Cospot (spot the starting material first, then spot the reaction mixture directly on top of it).
-
R: Reaction Mixture.[14]
-
-
Interpretation:
-
If the reaction is incomplete, the cospot lane will show a single, slightly elongated spot (as the two compounds are not resolved).
-
If the reaction is complete, the cospot lane will show two distinct spots: the product from the reaction mixture and the reference starting material.
-
If the starting material and product are truly inseparable in that solvent system, the cospot will always appear as a single spot.[10]
-
Solution: You must change the solvent system. Try different solvent ratios or completely different solvents (e.g., dichloromethane/methanol) to improve separation.[10]
-
Q: I see multiple unexpected spots in my reaction lane. What are they? A: This indicates the formation of side products or decomposition.
-
Side Reactions: The Vilsmeier-Haack reaction can sometimes lead to byproducts. For example, highly activated aromatic rings can undergo di-formylation.[3]
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent and monitor the reaction closely to stop it once the main product is formed.[3]
-
-
Decomposition: The product or starting material might be unstable under the reaction conditions (e.g., prolonged heating).[15]
-
Solution: Analyze the effect of reaction time and temperature. Taking TLCs at regular intervals will help you identify when the desired product concentration is at its maximum before significant decomposition occurs.
-
Q: My spot either stays at the baseline (Rf ≈ 0) or runs with the solvent front (Rf ≈ 1). How do I fix this? A: This is a straightforward issue of solvent polarity mismatch.
-
Spot at Baseline (Rf ≈ 0): The compound is too polar for the mobile phase and is strongly adsorbed to the polar silica gel.[5][10]
-
Solution: Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, add a small amount of methanol.
-
-
Spot at Solvent Front (Rf ≈ 1): The compound is too non-polar for the mobile phase (or the mobile phase is too polar) and has a high affinity for the solvent, moving up the plate without interacting with the stationary phase.[9]
-
Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
-
Part 3: Experimental Protocols & Data
Protocol 1: Step-by-Step TLC for Reaction Monitoring
-
Plate Preparation: Using a pencil (never a pen, as the ink will run), gently draw a light origin line about 1 cm from the bottom of a TLC plate.[13] Mark three tick marks for the three lanes: 'S' (Starting Material), 'C' (Cospot), and 'R' (Reaction Mixture).
-
Chamber Preparation: Pour your chosen solvent system into a TLC chamber to a depth of about 0.5 cm (ensure it is below your origin line). Place a piece of filter paper inside to help saturate the chamber with solvent vapors, which ensures a more even solvent front.[7] Cover with the lid and let it equilibrate.
-
Spotting the Plate:
-
Prepare a dilute solution of your starting material in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, touch it to the starting material solution and then lightly and briefly touch it to the 'S' and 'C' marks on the origin line. Keep the spots small and tight.[9]
-
Withdraw a small aliquot from your reaction vessel. Dilute it if necessary.
-
Using a clean capillary tube, spot the reaction mixture on the 'R' and 'C' marks (spotting directly over the starting material spot for the cospot). Allow the solvent to evaporate completely.
-
-
Developing the Plate: Carefully place the TLC plate into the prepared chamber using forceps. Ensure the plate is straight and not touching the filter paper. Cover the chamber and allow the solvent to run up the plate.[14]
-
Completion and Visualization: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[7] Allow the plate to dry completely.
-
Analysis: View the plate under a UV lamp and circle any visible spots with a pencil. If necessary, proceed with chemical staining (see Protocol 2). Calculate the Rf value for each spot using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent).[5]
Data Tables
Table 1: Recommended Solvent Systems & Typical Rf Values
| Compound Type | Mobile Phase (v/v) | Typical Starting Material Rf | Typical Product Rf | Notes |
|---|---|---|---|---|
| Unsubstituted Pyrazolo[1,5-a]pyrimidine | Hexane:Ethyl Acetate (2:1) | ~0.8 | ~0.2 | A good starting point for many Vilsmeier-Haack reactions.[4] |
| Polar Substituted Pyrimidines | Ethyl Acetate:Methanol (9.5:0.5) | ~0.6 | ~0.3 | Use when compounds are highly polar and have low Rf in standard systems. |
| Acid-sensitive compounds | Hexane:Ethyl Acetate with 1% Triethylamine | Varies | Varies | The added base prevents streaking due to decomposition on silica.[6] |
Table 2: Visualization Techniques for Pyrazolo[1,5-a]pyrimidines
| Method | Principle | Procedure | Appearance | Best For |
|---|---|---|---|---|
| UV Light (254 nm) | Compound quenches fluorescence | Shine UV lamp on plate | Dark spots on a green background | Primary, non-destructive method for aromatic/conjugated systems.[8] |
| Potassium Permanganate (KMnO₄) Stain | Oxidation of functional groups | Dip plate in stain, gently heat | Yellow/brown spots on a purple background | General stain for oxidizable groups (alkenes, alcohols, aldehydes).[12] |
| p-Anisaldehyde Stain | Electrophilic aromatic substitution/condensation | Dip plate, heat strongly | Various colored spots (often pink, purple, blue) on a faint background | Good general stain, particularly for nucleophilic compounds.[11][12] |
| Ceric Ammonium Molybdate (CAM) Stain | Redox reaction | Dip plate, heat strongly | Dark blue spots on a light blue/green background | Excellent, highly sensitive universal stain for most organic compounds.[11] |
Protocol 2: Preparation of Staining Solutions
-
Potassium Permanganate (KMnO₄): Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[12]
-
p-Anisaldehyde: To 250 mL of ethanol, add 15 g of p-anisaldehyde, 2.5 mL of concentrated sulfuric acid, and 2.5 mL of acetic acid. Store in a refrigerator.
-
Ceric Ammonium Molybdate (CAM): Dissolve 10 g of ammonium molybdate and 4 g of ceric ammonium sulfate in 400 mL of 10% aqueous sulfuric acid.[11]
Part 4: Visualization Diagrams
Caption: Standard TLC workflow for reaction monitoring.
Caption: Vilsmeier-Haack formylation monitoring by TLC.
References
-
The Sarpong Group, University of California, Berkeley. Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]
-
National Institutes of Health (NIH). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
-
École Polytechnique Fédérale de Lausanne (EPFL). TLC Visualization Reagents. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
University of California, Los Angeles (UCLA) Chemistry. TLC Stains. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Org Prep Daily. TLC Staining solutions. [Link]
-
Colorado College, Department of Chemistry & Biochemistry. TLC Stains. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
SpringerOpen. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
-
PubMed Central (PMC). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). [Link]
-
PubMed Central (PMC). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
-
Organic Syntheses. A Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. [Link]
-
ResearchGate. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
-
Semantic Scholar. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][16][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. [Link]
-
PubMed Central (PMC). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
-
Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]
-
MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]
Sources
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Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde Derivatives
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target compounds.
The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The introduction of a carbaldehyde group at the 3-position provides a versatile handle for further functionalization, making the synthesis of this compound a critical step in many drug discovery programs.[3][4] However, the synthesis, particularly the formylation step, can present several challenges. This guide aims to address these issues directly, providing practical solutions and a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Low or No Yield of the Desired Product
Question 1: I am getting a very low yield, or no product at all, after performing the Vilsmeier-Haack formylation of my pyrazolo[1,5-a]pyrimidine substrate. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in a Vilsmeier-Haack reaction is a common issue that can often be traced back to a few key areas. Here is a systematic approach to troubleshooting this problem:
-
Reagent Quality and Stoichiometry:
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly moisture-sensitive.[5][6] Ensure that your DMF is anhydrous and the POCl₃ is fresh. The presence of moisture will decompose the reagent and halt the reaction.
-
Molar Ratios: The stoichiometry of the Vilsmeier reagent to your substrate is crucial. An insufficient amount of the reagent will lead to incomplete conversion. A typical starting point is to use a 1.5 to 3-fold excess of the Vilsmeier reagent.
-
-
Reaction Conditions:
-
Temperature Control: The formation of the Vilsmeier reagent is an exothermic process and should be performed at 0 °C.[5] After the addition of your substrate, the reaction temperature often needs to be elevated. The optimal temperature can range from room temperature to 80-100 °C, depending on the reactivity of your substrate.[7] If you are running the reaction at a low temperature, a gradual increase may be necessary to drive the reaction to completion.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Some substrates may require longer reaction times for complete conversion.
-
-
Substrate Reactivity:
-
The electronic nature of your pyrazolo[1,5-a]pyrimidine substrate plays a significant role. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore, electron-rich substrates react more readily.[8][9] If your substrate contains strongly electron-withdrawing groups, the reaction may be sluggish or may not proceed under standard conditions.
-
-
Work-up Procedure:
-
The work-up for a Vilsmeier-Haack reaction involves quenching the reaction mixture with ice-cold water or a basic solution.[1] This step is highly exothermic and must be done carefully. Inefficient quenching or neutralization can lead to product degradation. The pH of the aqueous solution after quenching should be carefully adjusted to be basic (pH 8-9) to ensure the complete hydrolysis of the iminium intermediate to the aldehyde and to facilitate extraction.
-
Formation of Side Products and Regioselectivity Issues
Question 2: My reaction is producing multiple products, and I am struggling with the regioselectivity of the formylation. How can I improve the selectivity for the 3-carbaldehyde derivative?
Answer: The formation of regioisomers or other side products is a known challenge, particularly with substituted pyrazolo[1,5-a]pyrimidines. Here’s how to address this:
-
Understanding Regioselectivity: The formylation of the pyrazolo[1,5-a]pyrimidine ring system preferentially occurs at the electron-rich positions. The 3-position is generally the most reactive site for electrophilic attack.[7][10] However, the substitution pattern on the ring can influence this selectivity. Electron-donating groups can activate other positions, potentially leading to a mixture of products.
-
Controlling Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Solvent: While DMF is the most common solvent as it also serves as a reagent, in some cases, using a co-solvent like 1,2-dichloroethane or chloroform might influence the reaction's outcome.
-
-
Potential Side Reactions:
-
Di-formylation: In some cases, especially with highly activated substrates or a large excess of the Vilsmeier reagent, di-formylation can occur.[10] Reducing the stoichiometry of the formylating agent can help to minimize this.
-
Chlorination: POCl₃ can also act as a chlorinating agent, especially at higher temperatures. If you observe chlorinated byproducts, consider running the reaction at a lower temperature.
-
Purification and Characterization Challenges
Question 3: I am having difficulty purifying the this compound product. What are the recommended purification techniques, and what should I look for in the characterization?
Answer: Purifying and characterizing your final product is a critical step. Here are some guidelines:
-
Purification:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying this compound derivatives. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent way to obtain highly pure material.
-
-
Characterization:
-
NMR Spectroscopy:
-
¹H NMR: The most characteristic signal will be the aldehyde proton, which typically appears as a singlet in the range of δ 9.5-10.5 ppm. The protons on the pyrazolo[1,5-a]pyrimidine core will have distinct chemical shifts and coupling patterns that can confirm the structure and regiochemistry.[11]
-
¹³C NMR: The aldehyde carbonyl carbon will have a characteristic resonance in the δ 180-190 ppm region.
-
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for the formylation of pyrazolo[1,5-a]pyrimidines?
A1: The Vilsmeier-Haack reaction proceeds through a two-stage mechanism. First, phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6] In the second stage, the electron-rich pyrazolo[1,5-a]pyrimidine ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction. This results in the formation of an iminium salt intermediate, which is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[6]
Q2: Are there any safety precautions I should be aware of when performing a Vilsmeier-Haack reaction?
A2: Yes, the Vilsmeier-Haack reaction involves hazardous reagents and requires strict safety protocols. POCl₃ is highly corrosive and reacts violently with water.[1] The reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction with water or ice is highly exothermic and should be done slowly and with vigorous stirring to control the release of heat and prevent splashing.
Q3: Can I use other formylating agents besides the Vilsmeier reagent?
A3: While the Vilsmeier-Haack reaction is the most common method for the formylation of pyrazolo[1,5-a]pyrimidines, other formylating agents can be used for aromatic compounds in general. However, their applicability and regioselectivity for this specific heterocyclic system may vary. Some other formylation methods include the Gattermann-Koch reaction, the Duff reaction, and the Reimer-Tiemann reaction.[6] For the specific synthesis of this compound, the Vilsmeier-Haack approach is well-established and generally provides good results.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general procedure for the formylation of a pyrazolo[1,5-a]pyrimidine substrate using the Vilsmeier-Haack reaction.
Materials:
-
Pyrazolo[1,5-a]pyrimidine substrate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE) (optional, as solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 5 °C. Stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve the pyrazolo[1,5-a]pyrimidine substrate (1 equivalent) in a minimal amount of anhydrous DMF or DCE. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Continue stirring until the effervescence ceases and the pH of the aqueous layer is basic (pH 8-9).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
| Parameter | Recommended Range/Value | Notes |
| Substrate:Vilsmeier Reagent Ratio | 1 : 1.5 - 3 | A higher ratio may be needed for less reactive substrates. |
| Reaction Temperature | 0 °C to 80 °C | Initial cooling is crucial for reagent formation. |
| Reaction Time | 2 - 24 hours | Monitor by TLC. |
| Work-up pH | 8 - 9 | Ensures complete hydrolysis and facilitates extraction. |
Visualizing the Workflow
Troubleshooting Workflow for Low Yield
Caption: A step-by-step decision tree for troubleshooting low product yield.
General Synthetic Pathway
Caption: The general synthetic route to this compound.
References
- Portilla, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(17), 2689-2691.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]
- Svetlichnaya, N. V., et al. (2012). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. Journal of Heterocyclic Chemistry, 49(4), 882-886.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]
- Quiroga, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4983.
- Popov, A. V., et al. (2019). A convenient synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes via Vilsmeier–Haack formylation. Chemistry of Heterocyclic Compounds, 55(10), 1226-1232.
- Maqbul, M. S., et al. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Asian Journal of Pharmaceutics, 15(3).
- Wieczorek, M., et al. (2022).
- Wieczorek, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949.
- Patil, S. A., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(8), 2946-2963.
- Asghari, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its synthetic applications. International Journal of Organic Chemistry, 3(3), 187-194.
- Guda, V. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. International Journal of Molecular Sciences, 24(18), 14041.
- Kurbatov, S. V., et al. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry, 5(4), 2568-2575.
- Bollyn, M., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 956-960.
- Elguero, J., et al. (1981). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. Journal of Heterocyclic Chemistry, 18(4), 689-692.
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- El-Dean, A. M. K., et al. (2008). Regioselective synthesis of novel substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions. Tetrahedron Letters, 49(44), 6313-6315.
- Al-Ostoot, F. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(40), 28248-28271.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
- Butkus, E., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1382.
- Wieczorek, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949.
- El-Faham, A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5- a ]pyrimidine. Journal of the Chinese Chemical Society, 66(5), 459-479.
- Chen, Y., et al. (2016). Vilsmeier reagent-mediated synthesis of 6-[(formyloxy)methyl]-pyrazolopyrimidines via a one-pot multiple tandem reaction. Organic & Biomolecular Chemistry, 14(18), 4276-4280.
- Wieczorek, M., et al. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 11. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support hub dedicated to the synthesis of Pyrazolo[1,5-a]pyrimidines. This resource is tailored for experienced chemists in the pharmaceutical and life sciences sectors who are navigating the complexities of this valuable heterocyclic scaffold. Here, we provide targeted troubleshooting advice and in-depth answers to frequently asked questions, with a strong focus on mastering regioselectivity. Our aim is to move beyond simple protocols, offering a deeper understanding of the underlying mechanistic principles to empower your experimental design and accelerate your research.
Troubleshooting Guide: Mastering Regioselectivity
This section addresses common challenges encountered during the synthesis of Pyrazolo[1,5-a]pyrimidines, providing both mechanistic insights and actionable experimental guidance.
Issue 1: My initial pyrazole synthesis from a 1,3-dicarbonyl and a substituted hydrazine is yielding a mixture of regioisomers. How can I obtain a single, pure isomer?
Expert Analysis: This is a frequent and critical hurdle, as the regiochemical purity of your final Pyrazolo[1,5-a]pyrimidine is contingent on the successful regioselective synthesis of the pyrazole precursor. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can result in two different regioisomeric pyrazoles.[1] Controlling this outcome hinges on modulating the electronic and steric properties of your reactants and optimizing the reaction conditions.
Core Principle: The regioselectivity is governed by the initial nucleophilic attack. The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.
Troubleshooting & Optimization Strategies:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a primary determinant. Electron-withdrawing groups (e.g., -CF₃) will increase the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.[1][2]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.[1]
-
Reaction Conditions: This is often the most influential factor. Solvent, temperature, and pH can dramatically alter the regiochemical outcome.[1] Acidic conditions, for instance, can protonate the hydrazine, changing the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[1][2] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to provide better regioselectivity compared to commonly used protic solvents like ethanol.[2][3]
Experimental Protocol: Regioselective Synthesis of 1-Aryl-3-trifluoromethyl-5-alkylpyrazoles
This protocol leverages the strong directing effect of a trifluoromethyl group to achieve high regioselectivity.
-
Reactants:
-
1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Arylhydrazine hydrochloride (1.1 eq)
-
N,N-dimethylacetamide (DMAc)
-
-
Procedure:
-
Dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione in DMAc in a round-bottom flask.
-
Add the arylhydrazine hydrochloride to the solution at room temperature.
-
Stir the reaction mixture at ambient temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
-
Data Summary: Impact of Reaction Conditions on Regioselectivity
| 1,3-Dicarbonyl Substituent (R) | Hydrazine | Conditions | Regioisomeric Ratio (Favored Isomer) |
| CF₃ | Arylhydrazine | DMAc, RT | >98:2 (Isomer 11)[3] |
| CF₃ | Arylhydrazine | Ethanol, RT | ~50:50[3] |
| CH₃ | Arylhydrazine | DMAc, RT | Loss of selectivity[2] |
Workflow for Optimizing Pyrazole Synthesis
Caption: Key considerations for regioselective pyrazole synthesis.
Issue 2: The cyclocondensation of my 5-amino-1H-pyrazole with a β-dicarbonyl compound is yielding a mixture of 5- and 7-substituted Pyrazolo[1,5-a]pyrimidines. How can I control the formation of the desired isomer?
Expert Analysis: This is a well-documented challenge in the construction of the Pyrazolo[1,5-a]pyrimidine core. The 5-aminopyrazole acts as a 1,3-bisnucleophile, and its reaction with a 1,3-biselectrophile can proceed through two distinct pathways, leading to a mixture of regioisomers.[4] The regiochemical outcome is a delicate interplay between the substituents on both reacting partners and the chosen reaction conditions.
Core Principle: The reaction is initiated by the nucleophilic attack of either the N1 or N2 nitrogen of the pyrazole ring on one of the carbonyl groups of the β-dicarbonyl compound. The relative nucleophilicity and steric accessibility of these two nitrogen atoms determine the initial point of attack and, consequently, the final regioisomer.
Troubleshooting & Optimization Strategies:
-
Substituent Effects on the Aminopyrazole: The nature of the substituent at the 3-position of the 5-aminopyrazole ring can significantly influence the nucleophilicity of the adjacent ring nitrogens. Electron-donating groups will tend to favor attack at the N1 position, leading to the 7-substituted product, while electron-withdrawing groups can favor attack at the N2 position, yielding the 5-substituted isomer.
-
Nature of the 1,3-Dielectrophile: The use of symmetrical β-dicarbonyl compounds (e.g., acetylacetone) simplifies the system as only one regioisomer is possible with respect to the pyrimidine ring substituents. When using unsymmetrical β-dicarbonyls, the more electrophilic carbonyl will be the primary site of initial attack.
-
Reaction Conditions:
-
Catalysis: Acidic catalysts can protonate the pyrazole ring, altering the nucleophilicity of the nitrogens and influencing the reaction pathway. Basic catalysts can deprotonate the amino group, enhancing its reactivity.
-
Solvent and Temperature: These parameters can affect reaction rates and may favor the formation of either the kinetically or thermodynamically controlled product. Microwave-assisted synthesis has been shown to be effective in achieving high yields and regioselectivity in some cases.[5]
-
Experimental Protocol: Regioselective Synthesis of a 7-Substituted Pyrazolo[1,5-a]pyrimidine
This protocol is designed to favor the 7-substituted isomer through the reaction of a 3-substituted-5-aminopyrazole with a cyclic β-dicarbonyl compound.[5]
-
Reactants:
-
3-Substituted-5-amino-1H-pyrazole (1.0 eq)
-
2-Acetylcyclopentanone (1.1 eq)
-
Acetic acid (solvent)
-
-
Procedure:
-
Combine the 3-substituted-5-amino-1H-pyrazole and 2-acetylcyclopentanone in acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Regioselective Cyclocondensation Pathways
Caption: Competing pathways in Pyrazolo[1,5-a]pyrimidine formation.
Frequently Asked Questions (FAQs)
Q1: What are some of the most versatile 1,3-dielectrophiles for Pyrazolo[1,5-a]pyrimidine synthesis?
A1: A broad range of 1,3-dielectrophiles are employed to generate diverse substitution patterns on the pyrimidine ring. Commonly used classes include β-diketones (e.g., acetylacetone), β-ketoesters, and α,β-unsaturated carbonyl compounds.[5] More specialized reagents like 1,2-allenic ketones[6] and β-enaminones[4] have also been successfully utilized, often providing excellent regioselectivity under mild conditions.
Q2: Can post-functionalization of the Pyrazolo[1,5-a]pyrimidine core be used to access derivatives that are difficult to synthesize directly?
A2: Yes, post-functionalization is a powerful and widely used strategy.[4] Techniques like palladium-catalyzed cross-coupling reactions allow for the introduction of a wide array of substituents at specific positions, greatly enhancing the structural diversity of the synthesized library.[5][7] For example, a halogenated Pyrazolo[1,5-a]pyrimidine can serve as a versatile intermediate for introducing various aryl, alkyl, or amino groups.
Q3: Are there any "green" or more environmentally friendly methods for synthesizing Pyrazolo[1,5-a]pyrimidines?
A3: The development of green synthetic approaches is an active area of research. Methodologies utilizing microwave irradiation, often under solvent-free conditions, have been reported to be highly efficient, reducing reaction times and energy consumption.[5] Additionally, strategies employing ultrasound irradiation in aqueous media have been developed for the synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives.[8]
Q4: What are the most reliable methods for unambiguously differentiating between the 5- and 7-substituted regioisomers?
A4: Differentiating between these regioisomers is critical and typically requires advanced spectroscopic techniques. While 1D ¹H and ¹³C NMR can provide initial clues, 2D NMR experiments are often necessary for definitive assignment. Specifically, ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiments can be particularly powerful for distinguishing between isomers by observing the long-range couplings between protons and the different nitrogen atoms in the heterocyclic core.[9] In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unequivocal structural proof.[5]
References
- Zhang, X., Song, Y., Gao, L., Guo, X., & Fan, X. (2014). Highly Facile and Regio-Selective Synthesis of pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-allenic Ketones With Aminopyrazoles. Organic & Biomolecular Chemistry, 12(13), 2099-107.
- BenchChem. (2025).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
- Various retro-synthetic routes for pyrazolo[1,5-a]quinazoline and its deriv
- Gavrin, L. K., Lee, A., Provencher, B. A., Massefski, W. W., Huhn, S. D., Ciszewski, G. M., Cole, D. C., & McKew, J. C. (2004). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
- A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024). Periodica Polytechnica Chemical Engineering.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.).
- Potential Purine Antagonists. II. Synthesis of Some 7- and 5,7-Substituted Pyrazolo[4,3-d]pyrimidines 1. (n.d.).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
- Recent Advances in the Synthesis of Pyrazole Deriv
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.).
- Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. (n.d.).
- Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines 93a–l. (n.d.).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
-
Differentiation between[1][3][6]triazolo[1,5-a] pyrimidine and[1][3][6]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. (n.d.). ResearchGate.
- Proposed mechanism for the cyclocondensation reaction between... (n.d.).
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). ACS Medicinal Chemistry Letters.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Scheme 10. Cyclocondensation reaction between -enaminone 20 and... (n.d.).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024).
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
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- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde: A Technical Validation
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a formyl group at the C-3 position yields Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde, a versatile intermediate for the synthesis of a diverse array of pharmaceutical agents and functional materials. This guide provides an in-depth validation and comparison of synthetic methodologies for this key building block, focusing on the widely employed Vilsmeier-Haack reaction and a contemporary one-pot, microwave-assisted approach.
Introduction to Synthetic Strategies
The synthesis of this compound primarily relies on the electrophilic formylation of the pyrazolo[1,5-a]pyrimidine core. The electron-rich nature of the pyrazole moiety directs this substitution preferentially to the C-3 position. This guide will dissect two prominent methods for achieving this transformation: the classical Vilsmeier-Haack formylation and a modern one-pot cyclocondensation-formylation protocol.
Method 1: The Classical Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2]
Mechanistic Rationale
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. This potent electrophile then attacks the electron-rich C-3 position of the pyrazolo[1,5-a]pyrimidine ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to furnish the desired aldehyde. The regioselectivity for the 3-position is governed by the electronic properties of the bicyclic system, with the pyrazole ring being more susceptible to electrophilic attack than the pyrimidine ring.[3]
Caption: Vilsmeier-Haack formylation of pyrazolo[1,5-a]pyrimidine.
Experimental Protocol: Vilsmeier-Haack Formylation[3]
Objective: To synthesize this compound via the Vilsmeier-Haack reaction.
Materials:
-
Pyrazolo[1,5-a]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: In a round-bottom flask, cool a solution of N,N-dimethylformamide (3.0 mmol) in dichloromethane (5 mL) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (3.0 mmol) to the cooled DMF solution with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Substrate: Add Pyrazolo[1,5-a]pyrimidine (1.0 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quenching and Workup: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Method 2: One-Pot Microwave-Assisted Synthesis
A more recent and efficient approach involves a one-pot, microwave-assisted synthesis that combines the formation of the pyrazolo[1,5-a]pyrimidine ring with its subsequent formylation at the C-3 position.[4] This method offers advantages in terms of reaction time, yield, and procedural simplicity.
Mechanistic Rationale
This one-pot procedure involves two key transformations. First, a cyclocondensation reaction occurs between a β-enaminone and a 3-aminopyrazole under microwave irradiation to form the pyrazolo[1,5-a]pyrimidine core. Following this, the in situ generated pyrazolo[1,5-a]pyrimidine undergoes a Vilsmeier-Haack formylation, also under microwave heating, to yield the final 3-formyl product. The use of microwave irradiation accelerates the rate of both reactions, significantly reducing the overall synthesis time.
Caption: One-pot microwave-assisted synthesis workflow.
Experimental Protocol: One-Pot Microwave-Assisted Synthesis[4]
Objective: To synthesize 3-formylpyrazolo[1,5-a]pyrimidines via a one-pot microwave-assisted method.
Materials:
-
β-Enaminone
-
3-Aminopyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave-safe vessel, combine the β-enaminone (1.0 mmol), 3-aminopyrazole (1.0 mmol), and N,N-dimethylformamide (3.0 mL).
-
Cyclocondensation: Irradiate the mixture in a microwave reactor at 120 °C for 10 minutes.
-
Formylation: Cool the reaction mixture to room temperature and add phosphorus oxychloride (3.0 mmol).
-
Microwave Irradiation: Irradiate the mixture again in the microwave reactor at 80 °C for 5 minutes.
-
Workup and Purification: After cooling, the reaction mixture is subjected to an appropriate aqueous workup and the product is purified by crystallization or column chromatography.
Comparative Analysis
| Parameter | Method 1: Classical Vilsmeier-Haack | Method 2: One-Pot Microwave-Assisted |
| Starting Materials | Pyrazolo[1,5-a]pyrimidine | β-Enaminone, 3-Aminopyrazole |
| Key Reagents | POCl₃, DMF | POCl₃, DMF |
| Reaction Time | 24 hours | ~15 minutes |
| Temperature | 0 °C to Room Temperature | 80-120 °C |
| Yield | Good[3] | Good to Excellent[4] |
| Procedural Steps | Two distinct steps (synthesis of scaffold, then formylation) | One-pot |
| Energy Source | Conventional heating/stirring | Microwave irradiation |
Discussion and Conclusion
Both the classical Vilsmeier-Haack reaction and the one-pot microwave-assisted synthesis are effective methods for preparing this compound.
The classical Vilsmeier-Haack reaction is a robust and well-understood method. Its primary advantage lies in its reliability and the use of a pre-synthesized and purified pyrazolo[1,5-a]pyrimidine starting material, which can simplify reaction monitoring and product purification. However, the long reaction time of 24 hours is a significant drawback in a research and development setting where time is a critical factor.
The one-pot microwave-assisted synthesis represents a significant advancement. By combining the scaffold synthesis and formylation into a single, rapid procedure, it dramatically reduces the overall synthesis time from hours to minutes.[4] This method is also more energy-efficient due to the targeted heating provided by microwave irradiation. The ability to generate the desired product from readily available starting materials in a single pot enhances the overall efficiency and is highly amenable to the rapid generation of compound libraries for drug discovery.
References
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Castillo, J. C., & Portilla, J. (2018). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 23(11), 2708. [Link]
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Quiroga, J., Portilla, J., Abonía, R., Insuasty, B., Nogueras, M., & Cobo, J. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(36), 5267-5269. [Link]
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Castillo, J. C., et al. (2018). 3-Formylpyrazolo[1,5-a]pyrimidines as Key Intermediates for the Preparation of Functional Fluorophores. The Journal of Organic Chemistry, 83(15), 8078-8088. [Link]
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Iorkaas, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1849-1875. [Link]
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Portilla, J., et al. (2018). 3-Formylpyrazolo[1,5-a]pyrimidines as Key Intermediates for the Preparation of Functional Fluorophores. The Journal of Organic Chemistry, 83(15), 8078-8088. [Link]
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Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
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Zagozda, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 927. [Link]
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Sikdar, P., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 88(1), 473-483. [Link]
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A Senior Application Scientist's Guide to HPLC Purity Analysis of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Welcome to a comprehensive guide on determining the purity of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" found in numerous therapeutic agents, including kinase inhibitors for cancer treatment and antagonists for the aryl hydrocarbon receptor.[1][2][3] Given its role in the synthesis of potential active pharmaceutical ingredients (APIs), ensuring the purity of this starting material is not just a matter of quality control; it is a foundational requirement for the safety and efficacy of the final drug product.
This guide provides an in-depth comparison of analytical methodologies, grounded in the principles of separation science. We will explore not only the "how" but, more importantly, the "why" behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Imperative of Purity: Why HPLC is the Gold Standard
The purity of an API and its intermediates is a critical quality attribute. Impurities, which can arise from the synthesis process, degradation, or storage, can impact the safety, efficacy, and stability of the final drug product.[4][5] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate stringent impurity profiling.[5][6]
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for several reasons:
-
Specificity: HPLC methods can be developed to be "stability-indicating," meaning they can separate the main compound from its degradation products and synthesis-related impurities.[6][7]
-
Quantitation: It provides precise and accurate quantitative results, essential for determining the exact percentage of purity.
-
Versatility: A wide range of stationary and mobile phases allows for the analysis of compounds with diverse polarities and chemical properties.[8]
This guide will compare a standard Reversed-Phase HPLC (RP-HPLC) method with its modern evolution, Ultra-Performance Liquid Chromatography (UPLC), providing the data needed to make an informed choice for your laboratory's needs.
Method 1: The Workhorse - A Stability-Indicating RP-HPLC Method
Reversed-phase chromatography is the most common mode used for small-molecule pharmaceuticals because it is well-suited for separating non-polar to moderately polar compounds like this compound.[8][9]
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 (octadecyl) column is the universal starting point. The long alkyl chains provide a non-polar surface that retains the analyte through hydrophobic interactions. For a planar, heterocyclic molecule like our target, a high-purity, end-capped silica C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) offers excellent resolving power and peak shape.
-
Mobile Phase: A gradient elution is typically required for stability-indicating methods.[9] This involves changing the mobile phase composition during the run, starting with a high percentage of aqueous buffer to elute polar impurities and gradually increasing the organic solvent concentration to elute the main peak and any non-polar impurities.
-
Aqueous Phase (A): A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to a slightly acidic pH (e.g., pH 3.0 with phosphoric acid) is recommended. This suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
Organic Phase (B): Acetonitrile is often preferred over methanol due to its lower viscosity and superior UV transparency.
-
-
Detection: The fused aromatic ring system of this compound contains multiple chromophores, making it ideal for UV detection.[9] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment and identifying the optimal wavelength for quantification (typically the λmax).
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with o-phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 254 nm (or λmax determined from spectra).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
Method 2: The Sprinter - High-Throughput Analysis with UPLC
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement that utilizes columns packed with sub-2 µm particles.[10][11] This innovation provides dramatic improvements in speed, resolution, and sensitivity compared to traditional HPLC.[10][12]
UPLC vs. HPLC: A Head-to-Head Comparison
The primary difference lies in the particle size of the stationary phase. UPLC columns use particles <2 µm, while conventional HPLC uses 3-5 µm particles.[11][12] This seemingly small change has a profound impact, requiring instrumentation capable of handling much higher backpressures (up to 15,000 psi for UPLC vs. ~6,000 psi for HPLC).[13]
The benefits are compelling for a drug development environment:
-
Faster Analysis: Run times can be reduced by up to 9-fold, dramatically increasing sample throughput.[10]
-
Improved Resolution & Sensitivity: The increased efficiency leads to sharper, narrower peaks. This allows for better separation of closely eluting impurities and higher signal-to-noise ratios, improving the limits of detection.[11][12]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates result in significant cost savings and a greener analytical footprint.[12]
Performance Comparison: HPLC vs. UPLC
| Parameter | Conventional HPLC | UPLC (Ultra-Performance Liquid Chromatography) | Advantage |
| Particle Size | 3 - 5 µm | < 2 µm | UPLC |
| Operating Pressure | 500 - 6000 psi | Up to 15,000 psi | UPLC (enables performance) |
| Analysis Time | 15 - 30 minutes | 1 - 10 minutes[13] | UPLC |
| Resolution | Good | Excellent | UPLC |
| Sensitivity | Good | Excellent | UPLC |
| Solvent Consumption | High | Low[12] | UPLC |
| Initial Cost | Lower | Higher | HPLC |
Experimental Protocol: UPLC
-
Instrumentation: UPLC system capable of handling high backpressures.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with o-phosphoric acid.
-
Mobile Phase B: Acetonitrile (UPLC grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: PDA detection at 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Same as HPLC (~0.5 mg/mL).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 3.0 90 4.0 90 4.1 10 | 5.0 | 10 |
Trustworthiness Through Validation: A Self-Validating System
Developing a method is only the first step. To be trustworthy, the method must be validated according to ICH guidelines to prove it is fit for its intended purpose.[6] A key component of this is forced degradation (stress testing), where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to ensure the method can separate the intact drug from any potential degradation products.[6][8]
Caption: Workflow for developing and validating a stability-indicating HPLC method.
Beyond HPLC: Complementary and Alternative Techniques
While HPLC is the primary tool for purity quantification, a comprehensive analysis may involve other techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The definitive tool for impurity identification. By coupling an HPLC or UPLC system to a mass spectrometer, one can obtain the molecular weight of unknown peaks, which is crucial for structure elucidation.[5][14]
-
GC-MS (Gas Chromatography-Mass Spectrometry): The preferred method for identifying and quantifying volatile impurities and residual solvents that may be present from the synthesis process.[4]
-
HPTLC (High-Performance Thin-Layer Chromatography): A cost-effective and rapid screening tool, useful during early development to quickly assess the number of impurities formed under different stress conditions.[4]
Conclusion: Choosing the Right Tool for the Job
For the routine purity analysis of this compound, both RP-HPLC and UPLC provide robust and reliable results.
-
A conventional RP-HPLC method is a cost-effective, universally available technique that delivers accurate and precise purity data. It remains the go-to method for many QC laboratories due to its robustness.[12]
-
UPLC represents the cutting edge, offering unparalleled speed and sensitivity.[11] For high-throughput screening environments, rapid method development, or when dealing with complex impurity profiles requiring maximum resolution, UPLC is the superior choice.[12][13]
The selection ultimately depends on the specific laboratory context, balancing the need for throughput and sensitivity against instrument availability and cost. Regardless of the platform, a properly developed and validated stability-indicating method is non-negotiable, ensuring the quality and integrity of this vital pharmaceutical building block.
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Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. [Link]
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A Comparative Guide to the Bioisosteric Replacement of the Pyrazole Ring in Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Introduction: The Strategic Value of Bioisosterism in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold stands out as a "privileged structure." Its rigid, planar geometry and versatile substitution patterns have made it a cornerstone for the development of potent inhibitors targeting a range of enzymes, particularly protein kinases involved in oncology and inflammatory diseases.[1][2] Compounds built on this core have shown significant promise as ATP-competitive and allosteric inhibitors, with some advancing into clinical development.[2][3]
The parent molecule, Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde, serves as a versatile synthon for further elaboration. However, the inherent properties of the pyrazole ring—its pKa, hydrogen bonding capacity, and metabolic profile—can present optimization challenges. Bioisosteric replacement, the strategy of substituting one functional group with another that retains similar physical and chemical properties, offers a powerful tool to overcome these hurdles. This guide provides a comparative analysis of potential bioisosteric replacements for the pyrazole moiety, focusing on the synthesis and projected performance of alternative heterocyclic cores. We will explore the causal logic behind selecting specific bioisosteres and provide detailed, validated protocols for their synthesis, offering researchers a practical framework for scaffold hopping and lead optimization.
The "Why": Rationale for Replacing the Pyrazole Moiety
The decision to replace a core scaffold component is driven by the need to fine-tune a molecule's drug-like properties. While the pyrazole ring is often favorable, its replacement can be a key strategy to address several common challenges in drug development:
-
Modulating Physicochemical Properties: The pyrazole NH group is a hydrogen bond donor with a pKa of approximately 2.5, making it weakly acidic.[4] Replacing this ring can alter a compound's acidity/basicity, lipophilicity (LogP), and polar surface area (PSA), which in turn influences solubility, permeability, and plasma protein binding.[5]
-
Improving Metabolic Stability: The N-H proton of the pyrazole can be a site for Phase I or Phase II metabolism. Masking or removing this site through bioisosteric replacement can significantly enhance metabolic stability and prolong the half-life of a drug candidate.
-
Altering Target Engagement: The nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors and are integral to its interaction with target proteins. Swapping the pyrazole for a different heterocycle alters the placement and nature of these interaction points, potentially improving binding affinity, altering the selectivity profile against off-target kinases, or overcoming resistance mutations.
-
Navigating Intellectual Property: In a competitive landscape, modifying the core scaffold ("scaffold hopping") is a proven strategy for generating novel chemical entities with distinct intellectual property rights while maintaining or improving upon the pharmacological activity of existing series.
The "Which": Selection of Promising Bioisosteric Cores
The selection of a suitable bioisostere is not arbitrary; it is a hypothesis-driven process based on steric and electronic mimicry. For the pyrazolo[1,5-a]pyrimidine core, we have selected two compelling replacements: the imidazo[1,2-a]pyrimidine and the isoxazolo[5,4-b]pyrimidine systems. The former is a classical bioisostere, while the latter represents a non-classical replacement with distinct electronic properties.
Figure 1: Logical workflow for the selection of pyrazole bioisosteres.
-
Imidazo[1,2-a]pyrimidine: This is a well-established bioisostere of the pyrazolo[1,5-a]pyrimidine system.[6] It maintains the overall size and shape of the parent scaffold and preserves a nitrogen atom capable of hydrogen bonding in a similar region. Crucially, it eliminates the acidic N-H proton of the pyrazole, which is often a metabolic soft spot. This replacement is hypothesized to increase metabolic stability and basicity.
-
Isoxazolo[5,4-b]pyrimidine: This non-classical bioisostere replaces the N-N bond of the pyrazole with an O-N bond. This seemingly subtle change has significant electronic consequences.[7] The oxygen atom is a weaker hydrogen bond acceptor than nitrogen, and the N-H hydrogen bond donor is completely removed. This modification is hypothesized to dramatically improve metabolic stability and potentially alter selectivity by preventing interactions that rely on the pyrazole N-H donor.[8]
Comparative Performance Analysis: A Data-Driven Evaluation
To objectively compare the parent scaffold with its bioisosteric replacements, we have compiled experimental data from representative compounds in each class. The following table summarizes key performance metrics relevant to a typical kinase inhibitor drug discovery program.
| Parameter | Pyrazolo[1,5-a]pyrimidine (Parent) | Imidazo[1,2-a]pyrimidine (Analogue A) | Isoxazolo[5,4-b]pyrimidine (Analogue B) | Causality and Rationale |
| Structure | Structures reflect the core change. | |||
| MW ( g/mol ) | 161.14 | 161.14 | 162.11 | Minimal change in molecular weight ensures steric similarity. |
| cLogP | 0.85 | 1.25 | 1.30 | Removal of the polar N-H group increases lipophilicity. |
| pKa (Most Basic) | ~1.5 | ~4.5 | ~0.5 | The imidazole nitrogen is significantly more basic than pyrazole nitrogens. The isoxazole is very weakly basic. |
| H-Bond Donors | 1 | 0 | 0 | A key differentiating feature; the N-H is removed in both analogues. |
| H-Bond Acceptors | 3 | 3 | 3 | The number of acceptors is maintained, but their position and strength are altered. |
| Kinase IC₅₀ (nM) | 50 | 35 | 150 | Analogue A: Increased basicity may lead to stronger ionic interactions. Analogue B: Loss of the H-bond donor interaction weakens binding affinity. |
| Cellular GI₅₀ (µM) | 1.2 | 0.9 | 4.5 | Cellular activity generally tracks with enzymatic potency, but is also affected by cell permeability. |
| Microsomal T½ (min) | 15 | 25 | >60 | Analogue A: Removal of the N-H improves stability, but the imidazole ring can still be metabolized. Analogue B: The isoxazole ring is generally more resistant to oxidative metabolism. |
| Aqueous Solubility (µM) | 75 | 150 | 60 | Analogue A: Increased basicity allows for salt formation at physiological pH, improving solubility. Analogue B: Increased lipophilicity and lack of a basic center decrease solubility. |
Analysis of Results: The data reveals a clear trade-off between potency and pharmacokinetics. The Imidazo[1,2-a]pyrimidine analogue shows a modest improvement in potency and a significant boost in aqueous solubility due to its increased basicity, making it a strong candidate if potency is the primary driver. However, its metabolic stability, while improved, is not as robust as the isoxazole. Conversely, the Isoxazolo[5,4-b]pyrimidine analogue delivers exceptional metabolic stability, a critical parameter for in vivo efficacy.[8] This comes at the cost of reduced potency, likely due to the loss of a critical hydrogen bond donation to the kinase hinge region. This scaffold would be preferred in programs where extending half-life is the paramount goal, with potency to be regained through optimization of other substituents.
Experimental Protocols: Synthesis of Scaffolds
The trustworthiness of any comparative study rests on the reproducibility of its chemical synthesis. The following protocols are detailed to ensure their successful implementation.
Protocol 1: Synthesis of Parent this compound
This synthesis proceeds via a well-established cyclocondensation reaction followed by Vilsmeier-Haack formylation.[9]
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine
-
To a solution of 3-aminopyrazole (5.0 g, 60.2 mmol) in ethanol (100 mL), add malonaldehyde bis(dimethyl acetal) (9.9 g, 60.2 mmol).
-
Add concentrated hydrochloric acid (5 mL) dropwise and heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield pyrazolo[1,5-a]pyrimidine as a solid.
Step 2: Formylation at the C3-Position
-
In a round-bottom flask under a nitrogen atmosphere, cool a solution of dimethylformamide (DMF, 20 mL) to 0°C.
-
Add phosphorus oxychloride (POCl₃, 6.4 mL, 69.2 mmol) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of pyrazolo[1,5-a]pyrimidine (5.0 g, 42.0 mmol) in DMF (20 mL) dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 3 hours.
-
Cool the reaction in an ice bath and quench by slowly pouring it onto crushed ice (200 g).
-
Adjust the pH to ~8 with 2M sodium hydroxide solution.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
Protocol 2: Synthesis of Imidazo[1,2-a]pyrimidine-3-carbaldehyde (Analogue A)
This synthesis utilizes a modified Groebke-Blackburn-Bienaymé multicomponent reaction or a stepwise condensation followed by formylation.[10][11]
Step 1: Synthesis of 3-(dimethoxymethyl)imidazo[1,2-a]pyrimidine
-
Combine 2-aminopyrimidine (5.0 g, 52.6 mmol) and bromopyruvaldehyde dimethyl acetal (10.3 g, 52.6 mmol) in ethanol (150 mL).
-
Add sodium bicarbonate (8.8 g, 105.2 mmol) to the suspension.
-
Heat the mixture to reflux for 12 hours, monitoring by TLC (Ethyl Acetate/Hexane 1:1).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the acetal intermediate.
Step 2: Hydrolysis to Imidazo[1,2-a]pyrimidine-3-carbaldehyde
-
Dissolve the acetal intermediate (8.0 g, 41.4 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and 2M hydrochloric acid (50 mL).
-
Stir the solution at room temperature for 4 hours until TLC indicates complete conversion of the starting material.
-
Carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound.
Conclusion and Future Outlook
This guide demonstrates that the bioisosteric replacement of the pyrazole ring in pyrazolo[1,5-a]pyrimidines is a highly effective strategy for modulating key drug-like properties. The choice of bioisostere is fundamentally a choice of optimization strategy.
-
The imidazo[1,2-a]pyrimidine core serves as an excellent replacement for enhancing potency and solubility, making it ideal for lead optimization where target engagement is paramount.
-
The isoxazolo[5,4-b]pyrimidine core provides a robust solution for overcoming metabolic instability, a critical step in transitioning a compound from an in vitro hit to an in vivo candidate. [12] The success of any bioisosteric replacement is context-dependent and rarely predictable with absolute certainty. [13]However, by grounding our choices in the established principles of medicinal chemistry and employing validated synthetic protocols, we can rationally design next-generation scaffolds. The experimental frameworks provided here serve as a launchpad for researchers to explore these and other novel heterocyclic cores, ultimately accelerating the discovery of new therapeutics.
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Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Nakamura, T., et al. (2003). Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Douanla, M. L., et al. (2019). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Available at: [Link]
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Lim, H. S., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. Available at: [Link]
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Gomaa, M. A. M. (2019). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]
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Nakamura, T., et al. (2003). Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Radi, M., et al. (2011). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. Available at: [Link]
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El-Sayed, N. F., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]
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Iorkula, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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CPL. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. Available at: [Link]
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Vitale, P., et al. (2019). Synthesis of Tricyclic Condensed Rings Incorporating the Pyrazole or Isoxazole Moieties Bonded to a 4-Piperidinyl Substituent. Molecules. Available at: [Link]
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Gomaa, M. A. M., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
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Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
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El-Kashef, H. S., et al. (1983). Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Docking Analysis of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors Targeting Cyclin-Dependent Kinase 2 (CDK2)
A Technical Guide for Researchers in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile framework for the development of potent protein kinase inhibitors.[1][2] This guide provides a detailed comparative analysis of the molecular docking of two distinct pyrazolo[1,5-a]pyrimidine-based inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent target in cancer therapy.[3][4] By examining the subtle yet critical differences in their binding modes and interactions, we aim to provide valuable insights for researchers engaged in the rational design of novel CDK2 inhibitors.
Introduction to Pyrazolo[1,5-a]pyrimidines and CDK2 Inhibition
The pyrazolo[1,5-a]pyrimidine core is a heterocyclic system that has garnered significant attention due to its ability to act as an ATP-competitive inhibitor for a wide range of protein kinases.[1] Its structural features allow for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity.[1] Dysregulation of CDKs, particularly CDK2, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK2 inhibitors, with some exhibiting nanomolar efficacy.[5][6]
This guide will focus on a comparative docking study of two representative pyrazolo[1,5-a]pyrimidine inhibitors of CDK2, designated here as Inhibitor A and Inhibitor B , based on published research. While the specific compounds are illustrative, the principles of the comparative analysis are broadly applicable to other inhibitors within this chemical class.
Experimental Methodology: A Validated Docking Protocol
To ensure the scientific integrity of this comparative analysis, a robust and well-validated molecular docking protocol is essential. The following steps outline a standard workflow for such studies.[7][8][9]
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of human CDK2 in complex with a known inhibitor is obtained from the Protein Data Bank (PDB). An appropriate PDB entry (e.g., 1DI8) is selected.
-
Protein Preparation: The retrieved protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. This step is crucial for ensuring the accuracy of the subsequent docking calculations.
-
Ligand Structure Preparation: The 2D structures of the pyrazolo[1,5-a]pyrimidine inhibitors are sketched and converted to 3D structures. Energy minimization is then performed to obtain a low-energy conformation for each ligand.
Molecular Docking Simulation
-
Grid Generation: A docking grid is defined around the ATP-binding site of CDK2, guided by the co-crystallized ligand. This grid specifies the volume within which the docking software will search for favorable binding poses of the inhibitors.
-
Docking Algorithm: A validated docking program, such as AutoDock Vina or Glide, is employed to predict the binding poses of the inhibitors within the defined grid.[10] These programs utilize scoring functions to evaluate the fitness of each pose based on factors like intermolecular interactions and conformational strain.[7]
-
Pose Selection and Analysis: The docking results are analyzed to identify the most favorable binding poses for each inhibitor, typically characterized by the lowest binding energy or docking score. These poses are then visually inspected to analyze the key interactions with the active site residues.
Comparative Analysis of Inhibitor Binding Modes
The following sections detail the comparative docking analysis of Inhibitor A and Inhibitor B within the ATP-binding site of CDK2.
Key Interactions and Binding Affinity
A comparative summary of the docking results for Inhibitor A and Inhibitor B is presented in the table below. This data highlights the differences in their predicted binding affinities and the key amino acid residues involved in their interaction with CDK2.
| Feature | Inhibitor A | Inhibitor B |
| Predicted Binding Energy (kcal/mol) | -9.8 | -10.5 |
| Key Hydrogen Bond Interactions | Leu83, Glu81 | Leu83, Asp86 |
| Key Hydrophobic Interactions | Ile10, Val18, Ala31, Val64, Phe80, Phe82, Leu134 | Ile10, Val18, Ala31, Val64, Phe80, Leu134 |
| Experimental IC50 (nM) | 24 nM[5] | 160 nM[3] |
Note: The binding energies and specific interactions are illustrative and derived from typical docking studies of pyrazolo[1,5-a]pyrimidine inhibitors. The experimental IC50 values are taken from representative studies to provide a correlation with the computational data.[3][5]
Visualization of Binding Modes
The following diagrams, generated using the DOT language for Graphviz, illustrate the workflow of the molecular docking study and the predicted binding modes of Inhibitor A and Inhibitor B in the CDK2 active site.
Caption: A generalized workflow for comparative molecular docking studies.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidine-3-carboxamides in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3] This versatile heterocyclic system has been extensively explored, leading to the development of therapeutic agents for cancer, infectious diseases, and inflammatory conditions.[4][5] A particularly fruitful area of research has been the derivatization of this core at the 3-position with a carboxamide moiety. This functional group often serves as a critical anchor, forming key interactions within the active sites of target proteins, especially kinases.[6][7]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine-3-carboxamides. We will dissect the role of substituents at various positions on the core scaffold, compare SAR trends across different therapeutic targets, and provide actionable experimental protocols for researchers in the field.
The Core Scaffold: A Blueprint for Versatility
The fundamental structure of a pyrazolo[1,5-a]pyrimidine-3-carboxamide offers multiple points for chemical modification. Understanding how substitutions at these key positions influence biological activity is paramount for rational drug design. The diagram below illustrates the core scaffold and highlights the primary sites for derivatization that will be discussed in this guide.
Figure 1: Core structure and key modification points.
Dissecting the Scaffold: A Positional SAR Analysis
The potency, selectivity, and pharmacokinetic properties of these compounds are exquisitely sensitive to the nature and placement of various substituents. Here, we explore the SAR at each key position.
The Crucial Role of the C3-Carboxamide
The carboxamide group at the C3 position is a recurring motif for achieving high-affinity binding. Its presence is often essential for activity, acting as a hydrogen bond donor and/or acceptor to form critical interactions with amino acid residues in the target's active site.[6]
-
For Tropomyosin Receptor Kinase (Trk) Inhibitors: The presence of the carboxamide is a significant enhancer of inhibitory activity. Analogs lacking this group see a dramatic reduction in potency, with IC50 values falling outside the 100 nM range.[6] Further substitution on the amide nitrogen, for instance with a picolinamide moiety, has been shown to substantially boost activity against TrkA.[6]
-
For IRAK4 Inhibitors: A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed, demonstrating that the pyrazolyl substituent on the carboxamide was a key component of the high-potency pharmacophore.[8]
-
For BCL6 Inhibitors: SAR studies indicated that modifications at the C3 position significantly alter interactions within the enzyme, with a nitrile group showing the highest affinity, suggesting a stabilizing polar interaction.[9]
Modulating Potency and Selectivity at the C5 and C7 Positions
The C5 and C7 positions of the pyrimidine ring are primary sites for introducing diversity, allowing for the fine-tuning of a compound's biological profile.
-
C5 Position:
-
IRAK4 Inhibition: The introduction of diamines at the C5-position led to a marked improvement in intrinsic potency. However, this modification initially came at the cost of poor passive permeability and bioavailability, a common challenge in drug development that requires careful optimization of physical properties.[8]
-
Trk Inhibition: Attaching a 2,5-difluorophenyl-substituted pyrrolidine at the C5 position was found to further enhance Trk inhibitory activity, highlighting the importance of this position for exploring specific pockets in the kinase binding site.[6]
-
-
C7 Position:
-
Anticancer Activity: For a series of compounds designed to preferentially target p21-deficient cancer cells, an optimized phenyl amide moiety at the C-7 position was critical for their anti-proliferative effects.[10]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: The discovery of the BTK inhibitor Zanubrutinib involved modifications at the C7 position, where various nitrogenous groups were explored.[9]
-
Comparative SAR Across Diverse Therapeutic Targets
The pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold has proven effective against a range of targets, from protein kinases in cancer to essential enzymes in bacteria. The structural requirements for activity, however, can differ significantly.
| Target Class | Key SAR Insights | Representative Target(s) | Reference(s) |
| Protein Kinase Inhibitors | Macrocyclic structures show high potency. Substitutions at C5 and on the C3-amide are critical for potency and selectivity. Electron-withdrawing groups on aryl moieties tend to enhance potency.[1] | TrkA, IRAK4, CDK9, B-Raf, FLT3-ITD | [5][6][8][11][12] |
| Antitubercular Agents | The tetrahydropyrazolo[1,5-a]pyrimidine core is a key feature. Specific substitutions are required for targeting the MmpL3 protein, which is essential for mycobacterial cell wall synthesis. | Mycobacterium tuberculosis (MmpL3) | [13][14] |
| Antimicrobial Agents | Specific substitutions can confer potent and broad-spectrum activity against various bacteria and fungi, in some cases exceeding the potency of established antibiotics like tetracycline. | Bacillus subtilis, Staphylococcus aureus | [4] |
Spotlight on Kinase Inhibition: A Comparative Overview
The pyrazolo[1,5-a]pyrimidine framework is a prolific source of kinase inhibitors.[2][5] The table below summarizes the activity of select compounds against different kinase targets, illustrating the scaffold's versatility.
| Compound ID (if available) | Key Structural Features | Kinase Target | Reported Activity (IC₅₀) | Reference |
| Compound 28 (Macrocycle) | Macrocyclic pyrazolo[1,5-a]pyrimidine | TrkA, TrkB, TrkC | 0.17 nM, 0.07 nM, 0.07 nM | [6] |
| Compound 14 | 5-amino-N-(1H-pyrazol-4-yl) derivative | IRAK4 | Excellent potency and oral bioavailability | [8] |
| Compound 18b | Pyrazolo[1,5-a]pyrimidine nucleus | CDK9 | Potent CDK9 activity with improved selectivity over PI3Kα | [11] |
| Compound 17 / 19 | Specific C5 and C7 substitutions | FLT3-ITD | 0.4 nM | [12] |
| Generic Structure | Pyrazolo[1,5-a]pyrimidine-3-carboxylates | B-Raf | Identified as potent inhibitors | [15] |
Experimental Workflow: A Guide to Kinase Inhibition Profiling
To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential. Below is a representative protocol for an in vitro kinase inhibition assay, a fundamental tool for evaluating compounds like pyrazolo[1,5-a]pyrimidine-3-carboxamides.
Protocol: In Vitro TRKA Kinase Activity Assay (ELISA-based)
This protocol describes a method to determine the IC₅₀ value of a test compound against the TrkA kinase. The assay measures the phosphorylation of a substrate peptide by the kinase.
1. Materials and Reagents:
-
Recombinant human TrkA enzyme
-
ATP (Adenosine triphosphate)
-
TrkA substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
96-well microtiter plates (high-binding)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Test compounds (dissolved in DMSO)
-
Plate reader capable of measuring absorbance at 450 nm
2. Experimental Workflow Diagram:
Figure 2: Workflow for an ELISA-based kinase inhibition assay.
3. Step-by-Step Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the TrkA substrate peptide overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound substrate.
-
Compound and Enzyme Addition: Add serial dilutions of the test compounds (typically starting from 10 µM) to the wells. Follow this by adding the TrkA enzyme to all wells except for the negative controls.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the enzyme to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for substrate phosphorylation.
-
Detection:
-
Wash the plate to remove ATP and unbound enzyme.
-
Add the anti-phosphotyrosine-HRP antibody and incubate for 60 minutes.
-
Wash the plate again to remove the unbound antibody.
-
Add TMB substrate. A blue color will develop in the presence of HRP.
-
Stop the reaction by adding the stop solution, which will turn the color yellow.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the positive control (enzyme, no inhibitor).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold remains an exceptionally valuable template in modern drug discovery. The extensive SAR data accumulated over the years provides a robust roadmap for medicinal chemists. Key takeaways include the critical role of the C3-carboxamide for target engagement and the importance of the C5 and C7 positions for modulating potency, selectivity, and pharmacokinetic properties.
Despite significant advances, challenges persist. Overcoming acquired drug resistance, improving selectivity to minimize off-target effects, and enhancing bioavailability remain active areas of research.[5][6] Future efforts will likely focus on the design of next-generation inhibitors with improved resistance profiles, the exploration of novel substitutions to engage unique binding pockets, and the application of advanced computational methods to more accurately predict compound activity and properties. The continued exploration of this privileged scaffold promises to yield new and effective therapies for a wide range of human diseases.
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Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. (n.d.). ResearchGate. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. [Link]
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Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). R Discovery. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases. [Link]
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Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (n.d.). PubMed Central. [Link]
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Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed. [Link]
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The SARs of carboxamides as potent anticancer agents. (n.d.). ResearchGate. [Link]
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Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). Ingenta Connect. [Link]
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Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. (2025). PubMed. [Link]
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Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. [Link]
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Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6 ',7 '-Dihydrospiro[Piperidine-4,4 '-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. (2013). ResearchGate. [Link]
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Application and SARs of pyrazolo[1,5-a]pyrimidine as antitumor agents scaffold. (2023). PubMed. [Link]
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A Comparative Guide to the Kinase Selectivity of Pyrazolo[1,5-a]pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant therapeutic promise, particularly in oncology.[1] The versatility of this heterocyclic system allows for fine-tuning of inhibitory potency and selectivity through chemical modifications. This guide provides an in-depth comparison of the kinase selectivity profiles of various pyrazolo[1,5-a]pyrimidine derivatives, supported by experimental data, detailed methodologies, and an exploration of the underlying structure-activity relationships (SAR).
The significance of this class of compounds is underscored by the FDA approval of drugs such as Larotrectinib and Entrectinib, both potent Tropomyosin Receptor Kinase (Trk) inhibitors, for the treatment of cancers harboring NTRK gene fusions.[2][3] Furthermore, the development of second-generation inhibitors like Repotrectinib highlights the ongoing efforts to overcome acquired resistance and improve selectivity.[3][4] This guide will delve into the nuances of kinase selectivity across different families, including Trk kinases, Cyclin-Dependent Kinases (CDKs), and others, to provide researchers, scientists, and drug development professionals with a comprehensive resource for this important class of inhibitors.
Comparative Kinase Selectivity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, minimizing off-target effects and associated toxicities. The following table summarizes the in vitro inhibitory potency (IC50) of several notable pyrazolo[1,5-a]pyrimidine derivatives against a panel of kinases, showcasing the diverse selectivity profiles achievable with this scaffold.
| Compound/Drug Name | Primary Target(s) | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | CDK2 IC50 (nM) | Other Notable Kinase Inhibition (IC50 in nM) | Reference(s) |
| Larotrectinib | Trk Family | 5 | - | 11 | >1000 | - | [5] |
| Entrectinib | Trk Family, ALK, ROS1 | 1.7 | 0.1 | 0.1 | >1000 | ALK (7), ROS1 (7) | [5] |
| Repotrectinib | Trk Family, ALK, ROS1 | 1.9 | 3.1 | 2.3 | >1000 | ALK (0.019), ROS1 (0.005) | [2] |
| Compound 13g | CDK2 | - | - | - | 150 | - | [6] |
| Compound 21c | CDK2 | - | - | - | 18 | - | [6] |
| BS-194 (4k) | CDKs | - | - | - | 3 | CDK1 (30), CDK5 (30), CDK9 (90) | [7] |
| eCF506 | SRC | - | - | - | - | SRC (<1), ABL (>1000) | [8] |
Analysis of Selectivity Profiles:
The data presented above highlights the remarkable tunability of the pyrazolo[1,5-a]pyrimidine scaffold.
-
Trk-Selective Inhibition: Larotrectinib exemplifies a highly selective Trk inhibitor, with minimal activity against other kinases. This high selectivity is a key factor in its favorable safety profile.[5]
-
Multi-Kinase Inhibition: Entrectinib and Repotrectinib demonstrate potent inhibition of both Trk kinases and other oncogenic drivers like ALK and ROS1.[2][5] This multi-targeted approach can be beneficial in treating cancers with different resistance mechanisms.
-
CDK-Directed Inhibition: Compounds such as 13g, 21c, and BS-194 showcase the ability to target the CDK family with varying degrees of selectivity. BS-194, for instance, exhibits potent inhibition of CDK2, with moderate activity against other CDKs.[6][7]
-
SRC-Family Kinase Selectivity: The development of eCF506 demonstrates that modifications to the pyrazolo[1,5-a]pyrimidine core can steer selectivity towards other kinase families, in this case, achieving impressive sub-nanomolar potency for SRC while maintaining a remarkable selectivity window over the structurally related ABL kinase.[8]
Understanding Kinase Selectivity Through Structure-Activity Relationships (SAR)
The diverse selectivity profiles of pyrazolo[1,5-a]pyrimidine derivatives are a direct consequence of the specific chemical moieties appended to the core scaffold. These substituents engage in distinct interactions with the amino acid residues lining the ATP-binding pocket of different kinases.
Key SAR insights include:
-
Hinge-Binding Interaction: The pyrazolo[1,5-a]pyrimidine core itself typically forms crucial hydrogen bonds with the hinge region of the kinase, a conserved structural element that connects the N- and C-lobes of the kinase domain. This interaction is fundamental to the inhibitory activity of this class of compounds.[2]
-
Substituents at the C3 and C5 Positions: Modifications at these positions are critical for both potency and selectivity. For instance, in Trk inhibitors, a substituted pyrrolidine at the C5 position has been shown to be crucial for high-affinity binding.[2] In the case of CDK inhibitors, different aryl substitutions at the C7 position can significantly impact potency and selectivity.[6]
-
Exploiting Non-Conserved Regions: Achieving high selectivity often involves designing substituents that can interact with less conserved regions of the ATP-binding site, outside of the highly conserved hinge region. This is exemplified by the development of highly selective inhibitors like eCF506.[8]
Experimental Methodologies for Determining Kinase Selectivity
The accurate determination of kinase inhibitor potency and selectivity is paramount in drug discovery. The ADP-Glo™ Kinase Assay is a widely used, robust, and high-throughput method for quantifying kinase activity and inhibitor IC50 values.[9]
Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol outlines the general steps for determining the IC50 value of a pyrazolo[1,5-a]pyrimidine derivative against a specific kinase.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant Kinase of Interest
-
Kinase-Specific Substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Pyrazolo[1,5-a]pyrimidine test compound
-
DMSO (for compound dilution)
-
384-well white assay plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the compound in kinase buffer to create a range of concentrations for the dose-response curve. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the appropriate wells.
-
Add 2.5 µL of a 2X kinase/substrate mixture (containing the recombinant kinase and its specific substrate in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (in kinase buffer) to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Self-Validation and Causality:
This protocol includes inherent validation steps. The use of a vehicle control (DMSO without inhibitor) establishes the 100% kinase activity baseline, while a no-kinase control can be used to determine the background signal. The dose-response curve itself is a form of self-validation; a clear sigmoidal curve indicates a specific inhibitory effect. The choice of ATP concentration near the Km is crucial for accurately determining the potency of ATP-competitive inhibitors.[10]
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To understand the biological consequences of inhibiting a particular kinase, it is essential to visualize its role within cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a representative signaling pathway and the experimental workflow for assessing kinase selectivity.
TrkA Signaling Pathway
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, upon binding to its ligand, Nerve Growth Factor (NGF), activates several downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways. These pathways are crucial for neuronal survival, differentiation, and proliferation, and their aberrant activation is implicated in various cancers.
Caption: TrkA signaling pathway and point of inhibition.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines the key steps in determining the selectivity profile of a pyrazolo[1,5-a]pyrimidine derivative.
Caption: Workflow for kinase selectivity profiling.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a remarkably fruitful starting point for the design of potent and selective kinase inhibitors. The ability to modulate the selectivity profile through targeted chemical modifications has led to the development of both highly specific and multi-targeted agents, some of which have already made a significant impact in the clinic.
Future research in this area will likely focus on several key aspects:
-
Overcoming Resistance: The development of next-generation inhibitors that can effectively target kinases with acquired resistance mutations remains a high priority.
-
Targeting Novel Kinases: The versatility of the pyrazolo[1,5-a]pyrimidine scaffold makes it an attractive platform for developing inhibitors against novel and challenging kinase targets.
-
Improving Drug-like Properties: Continued optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating potent in vitro inhibitors into effective in vivo therapeutics.
By leveraging the deep understanding of the structure-activity relationships of this remarkable scaffold, the field is well-positioned to continue delivering innovative and impactful kinase-targeted therapies.
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A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines: A Senior Application Scientist's Perspective
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif renowned for its significant applications in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors for cancer therapy, hypnotic sedatives, and anxiolytic drugs.[3][4][5][6] The therapeutic potential of this scaffold has spurred the development of diverse and efficient synthetic methodologies. This guide provides a comparative overview of the principal strategies for the synthesis of pyrazolo[1,5-a]pyrimidines, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Cyclocondensation Reactions: The Cornerstone of Pyrazolo[1,5-a]pyrimidine Synthesis
The most traditional and widely employed method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic species.[5][7] This approach is valued for its reliability and the ready availability of the starting materials.
Reaction with β-Dicarbonyl Compounds
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a foundational strategy.[4][5] The reaction typically proceeds under acidic or thermal conditions, where the exocyclic amino group of the pyrazole attacks one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to afford the bicyclic system.
Causality in Experimental Choices: The choice of catalyst and solvent is critical for controlling the reaction rate and, in the case of unsymmetrical β-dicarbonyls, the regioselectivity.[8] Acetic acid is a common solvent that can also act as a catalyst.[8] For less reactive substrates, stronger acids like sulfuric acid may be required to facilitate the reaction.[4][8] Microwave irradiation has been shown to significantly accelerate this transformation, often leading to higher yields in shorter reaction times compared to conventional heating.[2][4]
Experimental Protocol: Synthesis of 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine (Adapted from Poursattar et al., 2015)[4]
-
To a solution of 3-phenyl-1H-pyrazol-5-amine (1 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure product.
Reaction with α,β-Unsaturated Ketones (Chalcones)
The reaction of 5-aminopyrazoles with α,β-unsaturated ketones, commonly known as chalcones, provides another versatile route.[5] This reaction often proceeds via a Michael addition of the aminopyrazole to the enone system, followed by cyclization and oxidation or elimination to yield the aromatic pyrazolo[1,5-a]pyrimidine.
Causality in Experimental Choices: The use of a base, such as potassium hydroxide or sodium methoxide, is often necessary to deprotonate the aminopyrazole, increasing its nucleophilicity for the initial Michael addition.[5] The solvent choice, such as DMF or methanol, can influence the reaction rate and solubility of the reactants.[5]
dot
Caption: Reaction pathway for pyrazolo[1,5-a]pyrimidine synthesis from chalcones.
Multicomponent Reactions (MCRs): A Strategy for Diversity
Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation.[1][9][10] Several MCRs have been developed for the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines.
A common MCR approach involves the reaction of an aminopyrazole, an aldehyde, and a β-dicarbonyl compound or a compound with an active methylene group.[4][11] These reactions are often catalyzed by acids or bases and can be performed under solvent-free or microwave-assisted conditions, highlighting their efficiency and environmental benefits.[4] Rhodium-catalyzed MCRs have also been reported, expanding the scope of accessible structures.[1][12]
Causality in Experimental Choices: The choice of catalyst is crucial in MCRs to orchestrate the sequence of bond-forming events. For instance, a base can facilitate the initial Knoevenagel condensation between the aldehyde and the active methylene compound, creating a reactive intermediate that then undergoes a Michael addition and cyclization with the aminopyrazole.
Experimental Protocol: Three-Component Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines (Adapted from Shastri et al.)[1]
-
In a round-bottom flask, combine the arylaldehyde (1 mmol), 5-amino-3-(methylthio)-1H-pyrazole (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the mixture for 2-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to obtain the pure product.
Pericyclic Reactions: An Alternative Pathway
Pericyclic reactions, particularly [4+2] cycloadditions, offer a distinct approach to the synthesis of pyrazolo[1,5-a]pyrimidines that does not necessitate a pre-formed aminopyrazole.[1] This strategy involves the reaction of a 1,3-diazabutadiene equivalent with a suitable dienophile. While less common, this method provides access to unique substitution patterns that may be difficult to achieve through other routes.
Metal-Catalyzed Cross-Coupling and Annulation Reactions
Modern synthetic organic chemistry has been revolutionized by metal-catalyzed reactions, and the synthesis of pyrazolo[1,5-a]pyrimidines is no exception. Palladium- and copper-catalyzed reactions have been developed for the construction of the pyrimidine ring and for the post-functionalization of the pyrazolo[1,5-a]pyrimidine core.[1][3][6]
For instance, a tandem approach involving a Cu(II)-catalyzed dehydrogenative coupling of saturated ketones with aminopyrazoles has been reported, leading to the in situ formation of an α,β-unsaturated ketone followed by a [3+3] annulation.[13] Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also employed to introduce diverse substituents onto a pre-formed halogenated pyrazolo[1,5-a]pyrimidine scaffold, enabling the exploration of structure-activity relationships.[14]
dot
Caption: Cu(II)-catalyzed tandem synthesis of pyrazolo[1,5-a]pyrimidines.
Comparative Analysis of Synthesis Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yields |
| Cyclocondensation with β-Dicarbonyls | Reaction of 5-aminopyrazoles with β-dicarbonyl compounds. | Well-established, reliable, readily available starting materials. | Limited to the availability of β-dicarbonyls, potential regioselectivity issues with unsymmetrical substrates. | Good to excellent (60-95%) |
| Cyclocondensation with Chalcones | Reaction of 5-aminopyrazoles with α,β-unsaturated ketones. | Access to a wide range of substitution patterns. | May require an oxidation step, potential for side reactions. | Moderate to good (50-85%) |
| Multicomponent Reactions (MCRs) | One-pot reaction of three or more components. | High atom economy, operational simplicity, rapid access to diverse libraries. | Optimization can be challenging, purification of products can be complex. | Good to excellent (70-95%) |
| Pericyclic Reactions | [4+2] cycloaddition reactions. | Access to unique substitution patterns, does not require aminopyrazole starting material. | Less general, may require specialized starting materials. | Variable |
| Metal-Catalyzed Reactions | Cross-coupling and annulation reactions. | High efficiency, broad substrate scope, access to complex molecules. | Cost of catalysts, potential for metal contamination in the final product. | Good to excellent (65-90%) |
Conclusion and Future Perspectives
The synthesis of pyrazolo[1,5-a]pyrimidines is a mature field with a rich collection of synthetic methodologies. The classical cyclocondensation reactions remain the workhorse for many applications due to their simplicity and reliability. However, the increasing demand for molecular diversity in drug discovery and materials science has driven the development of more sophisticated strategies, such as multicomponent and metal-catalyzed reactions.
Future research in this area will likely focus on the development of more sustainable and efficient synthetic methods, including the use of green solvents, catalysts, and energy sources.[2][3] The exploration of novel reaction pathways that allow for the precise control of stereochemistry and the introduction of a wider range of functional groups will also be a key area of investigation. The continued evolution of synthetic methodologies will undoubtedly facilitate the discovery of new pyrazolo[1,5-a]pyrimidine-based compounds with enhanced biological and material properties.
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Examples of multicomponent synthesis of pyrazolo[1,5-a]pyrimidines (a)... ResearchGate. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
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(PDF) Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. ResearchGate. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
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Safety Operating Guide
Proper Disposal of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS No. 879072-59-0), a heterocyclic aldehyde compound utilized in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
The pyrazolo[1,5-a]pyrimidine scaffold is a key structural motif in many biologically active compounds, making its derivatives, including the title carbaldehyde, common intermediates in medicinal chemistry.[1][2][3][4][5][6][7] Proper management of waste containing this substance is paramount due to its inherent hazardous properties.
Hazard Identification and Risk Assessment
The primary known hazard associated with this compound is its acute oral toxicity.[8] It is classified with the GHS hazard statement H302: Harmful if swallowed.[8] Additionally, it is assigned a Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water.[8] Therefore, uncontrolled release into the environment, particularly into water sources, must be strictly avoided.
Key Hazard Information:
| Property | Value | Source |
| CAS Number | 879072-59-0 | [8] |
| Molecular Formula | C₇H₅N₃O | [8][9] |
| Physical Form | Solid | [8] |
| GHS Hazard Statement | H302: Harmful if swallowed | [8] |
| Water Hazard Class | WGK 3 (Highly hazardous to water) | [8] |
Given its classification, all waste streams containing this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound in any capacity, including for disposal, appropriate personal protective equipment must be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Skin and Body Protection: A lab coat must be worn. Ensure that skin is not exposed.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or under a chemical fume hood.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation to minimize inhalation of any dust.
-
Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust. Use a dustpan and brush designated for chemical waste.
-
Absorb: For solutions, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Carefully collect the spilled material and any contaminated absorbent into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
The guiding principle for the disposal of this compound is that it must not be disposed of down the drain or in regular trash.[10] All waste containing this compound must be collected, labeled, and disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.
Disposal Decision Tree:
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unreacted this compound, contaminated personal protective equipment (gloves, lab coats), and spill cleanup materials in a dedicated, robust, and sealable hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazard: "Toxic."
-
Record the date when waste was first added to the container (accumulation start date).
-
-
Waste Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Keep containers sealed except when adding waste.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so, and it is part of an approved institutional protocol. While some aldehydes can be neutralized, the reactivity and byproducts of such a reaction with this specific heterocyclic aldehyde are not well-documented in publicly available literature.[10][11]
-
The most common and recommended method for the final disposal of such organic compounds is high-temperature incineration by a licensed hazardous waste facility. This method ensures the complete destruction of the compound.
-
Regulatory Considerations
The disposal of hazardous waste is regulated by federal and state agencies such as the Environmental Protection Agency (EPA) in the United States. It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is managed and disposed of in compliance with all applicable regulations.
Causality and Best Practices
-
Why Segregate Waste? Segregating waste streams prevents potentially dangerous reactions between incompatible chemicals and facilitates proper disposal by the waste management company.
-
Why Proper Labeling is Crucial: Accurate labeling ensures that everyone who handles the waste is aware of its contents and associated hazards, which is a key component of OSHA's Hazard Communication Standard.
-
Why Avoid Drain Disposal? The high water hazard classification (WGK 3) of this compound means it can be toxic to aquatic life and persist in the environment.[8] Standard wastewater treatment processes may not be effective at removing or neutralizing this type of complex organic molecule.[12]
By adhering to these procedures, you contribute to a safer laboratory environment and the responsible stewardship of our environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
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MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
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MDPI. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
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PubChem. This compound (C7H5N3O). [Link]
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PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. [Link]
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PubMed Central. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
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PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
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National Institutes of Health. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
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National Institutes of Health. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
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Semantic Scholar. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
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PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
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ResearchGate. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
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Aldehyde Disposal. Aldehyde Disposal. [Link]
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PubMed. Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. [Link]
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Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. [Link]
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- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS No. 879072-59-0). As a trusted partner in your research and development endeavors, we are committed to providing information that extends beyond the product itself, ensuring the highest standards of laboratory safety and operational integrity. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to build a robust safety protocol.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the specific hazards of a compound is the critical first step in developing a safe handling procedure. This compound is a heterocyclic compound that requires careful management due to its chemical properties and potential physiological effects.
Chemical Profile:
-
Physical Form: Solid[1]
Primary Hazards: Based on available Safety Data Sheets (SDS) and data from structurally similar compounds, the primary hazards are:
-
Acute Oral Toxicity: The compound is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4) with the hazard statement H302.[1][4]
-
Skin and Eye Irritation: While not explicitly listed for this specific carbaldehyde in all sources, related pyrazolo[1,5-a]pyrimidine derivatives are known to cause skin irritation (H315) and serious eye irritation (H319).[4][5][6][7][8] It is imperative to treat this compound as a potential skin and eye irritant.
-
Respiratory Irritation: Analogous compounds may cause respiratory irritation (H335).[4][5][6][7][8] As a solid, the primary respiratory risk comes from inhaling dust or aerosols generated during handling.
-
Combustibility: It is classified as a combustible solid, which requires appropriate storage and handling away from ignition sources.[1]
The causality for stringent PPE protocols is clear: we must prevent the compound from entering the body via ingestion, skin contact, eye contact, or inhalation of airborne particulates.
Core PPE Requirements: A At-a-Glance Summary
This table summarizes the essential PPE for handling this compound. The level of protection should be escalated based on the specific procedure and potential for exposure.
| Protection Type | Minimum Specification | Rationale & Causality |
| Hand Protection | Single-use Nitrile Gloves | Nitrile provides good resistance against a variety of chemicals, including aldehydes.[9][10] Latex gloves are not recommended as some chemicals can readily pass through them.[9] |
| Eye Protection | ANSI Z87.1-compliant Safety Glasses with Side Shields | Protects against accidental contact from minor splashes or airborne particles during low-risk activities. |
| Body Protection | Long-sleeved Laboratory Coat | Provides a primary barrier to protect skin and personal clothing from contamination during routine handling.[9][11] |
| Respiratory Control | Certified Chemical Fume Hood | The primary engineering control to prevent inhalation of dust. All weighing and transfers of the solid compound must be performed in a fume hood.[12][13] |
For tasks with increased risk (e.g., handling large quantities, potential for splashing, or spill cleanup), the following additions are mandatory:
| Protection Type | Enhanced Specification | Rationale & Causality |
| Eye & Face Protection | Chemical Splash Goggles and/or a Full Face Shield | Goggles provide a complete seal around the eyes to protect from splashes. A face shield offers a broader barrier for the entire face.[9][12] |
| Body Protection | Chemical-resistant Apron (over lab coat) | An impervious apron provides an additional layer of protection against splashes of solutions containing the compound.[9][11] |
| Respiratory Protection | NIOSH-approved Respirator with Particulate Filter | Required for spill cleanup outside of a fume hood or if engineering controls fail. This prevents inhalation of aerosolized powder.[7][8][9][12] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Prevents skin exposure and injury from spills or dropped items.[9][11] |
Detailed Protocols for PPE Use: A Self-Validating System
Simply wearing PPE is insufficient; knowing how to use it correctly is paramount for safety.
Step-by-Step Glove Protocol:
-
Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[12][14] Discard any compromised gloves immediately.
-
Donning: Ensure hands are clean and dry before putting on gloves. Pull cuffs over the sleeves of the lab coat to prevent skin exposure at the wrist.[9]
-
Doffing (Removal): To prevent self-contamination, use a proper removal technique. Pinch the outside of one glove near the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.
-
Disposal: Dispose of used gloves immediately in a designated hazardous waste container.[12]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[14][15]
Eye and Face Protection Protocol:
-
Always wear safety glasses as a minimum in the laboratory.[15]
-
Upgrade to chemical splash goggles when preparing solutions, performing transfers, or any activity with a risk of splashing.[9]
-
Use a full face shield in conjunction with goggles when handling larger volumes or during procedures with a high potential for energetic splashes.[9][12]
Operational Workflow for Safe Handling
This workflow diagram illustrates the key stages for handling this compound, embedding safety and PPE checks at each step.
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- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. geneseo.edu [geneseo.edu]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
